8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Description
Properties
IUPAC Name |
8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCVFKSWYYHXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458868 | |
| Record name | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80827-62-9 | |
| Record name | 8-(4-Bromobutyl)-8-azaspiro(4.5)decane-7,9-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080827629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EN6PP2W1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione: Properties, Synthesis, and Application in Drug Discovery
Introduction: 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Buspirone, a non-benzodiazepine anxiolytic drug.[1][2] As a member of the azaspiro compound family, its unique structure, featuring a spirocyclic core and a reactive alkyl bromide chain, makes it a valuable synthon in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol with mechanistic insights, and an exploration of its reactivity and application, tailored for researchers and professionals in drug development.
Core Physicochemical and Spectroscopic Properties
This compound is a bifunctional molecule, where the chemical behavior is dictated by the spiro-dione scaffold and the terminal electrophilic center of the butyl chain. Its properties are well-documented, enabling consistent application in multi-step syntheses.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₂₀BrNO₂ | [1][3] |
| Molecular Weight | 302.21 g/mol | [1][3][4] |
| CAS Number | 80827-62-9 | [4][5][6] |
| Appearance | Pale yellow oil | [1][7] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [7] |
| ¹H NMR (CDCl₃) | δ 3.80 (t, 2H), 3.42 (t, 2H), 2.60 (s, 4H), 1.50-2.00 (m, 12H) | [1] |
| Synonyms | Buspirone EP Impurity M; Buspirone Bromobutyl Analog |[6][8] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this intermediate involves the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with an excess of 1,4-dibromobutane.[1][9] This reaction is a classic example of nucleophilic substitution, where the choice of reagents and conditions is critical for maximizing yield and minimizing side products.
Expertise-Driven Rationale
The causality behind the experimental design is rooted in fundamental organic chemistry principles. The nitrogen atom of the 8-azaspiro[4.5]decane-7,9-dione is part of an imide functional group. While the nitrogen lone pair is delocalized across two carbonyl groups, it can be deprotonated by a suitable base (e.g., Potassium Hydroxide) to form a potent nucleophilic anion.[1] This anion then readily attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction. Using a large excess of 1,4-dibromobutane is a strategic choice to statistically favor the mono-alkylation product over the undesired dimer, where a second molecule of the spiro-dione would react with the other end of the butyl chain.
Detailed Experimental Protocol: Synthesis of the Title Compound
This protocol is adapted from established synthetic procedures for Buspirone intermediates.[1]
-
Deprotonation: To a solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Butanol), add powdered Potassium Hydroxide (1.1 eq) at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the potassium salt.
-
Alkylation: Add 1,4-dibromobutane (3.0-5.0 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to approximately 50-60 °C and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine to remove residual salts, and dry over anhydrous sodium sulfate.
-
Final Product: Concentrate the organic phase under reduced pressure to yield the crude product, this compound, as a pale yellow oil.[1] Further purification can be achieved via column chromatography if necessary.
Visualization of the Synthetic Workflow
Caption: The key reaction forming Buspirone.
Application in Pharmaceutical Development
The primary application of this compound is as a direct precursor to Buspirone and its analogues. [2][10]Buspirone is an anxiolytic agent that acts as a partial agonist at serotonin 5-HT₁ₐ receptors. [1]The structural components derived from this compound are critical for its pharmacological activity.
-
Pharmacophore Contribution: Research has shown that the bulky, terminal cycloimide moiety (the spiro-dione part) is directly involved in forming the bioactive complex with the 5-HT₁ₐ receptor. [10]This highlights the importance of the spirocyclic scaffold in ligand-receptor interactions.
-
Impurity Profiling: In the context of pharmaceutical manufacturing, this compound is also classified as a process-related impurity (Buspirone EP Impurity M). [6]Its detection and quantification are therefore essential for the quality control and regulatory compliance of the final Buspirone drug product.
-
Analog Synthesis: The compound serves as a versatile platform for creating novel derivatives. By reacting it with different nucleophiles in place of 1-(2-pyrimidinyl)piperazine, researchers can synthesize a library of new chemical entities to probe structure-activity relationships (SAR) at the 5-HT₁ₐ receptor or other biological targets. [10]
Conclusion
This compound is more than a mere synthetic stepping stone; it is an enabling chemical tool. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and predictable reactivity make it an indispensable component in the production of Buspirone. For drug development professionals, understanding the nuances of this intermediate—from its synthesis and handling to its role as a key pharmacophoric element and potential process impurity—is fundamental to the successful development of azapirone-class therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane.
- United States Biological. (n.d.). This compound-d8 - Data Sheet.
- gsrs. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
- Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., Duszyńska, B., Bojarski, A. J., Mokrosz, M. J., & Chojnacka-Wójcik, E. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8676348/
- LGC Standards. (n.d.). This compound.
-
National Center for Biotechnology Information. (n.d.). Buspirone. PubChem Compound Database. Retrieved from [Link]
- LGC Standards. (n.d.). 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione.
- PubChemLite. (n.d.). This compound.
- BenchChem. (n.d.). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
-
Wikipedia. (2024). Azaspirodecanedione. Retrieved from [Link]
- Advent Chembio. (n.d.). This compound.
- BLDpharm. (n.d.). 80827-62-9|this compound.
-
National Center for Biotechnology Information. (n.d.). 8-Azaspiro(4.5)decane-7,9-dione. PubChem Compound Database. Retrieved from [Link]
-
Google Patents. (n.d.). 8-azaspiro [10][11]decane-7, the preparation method of 9-dione compounds. Retrieved from
- Pharmaffiliates. (n.d.). CAS No : 80827-62-9 | Product Name : Buspirone Hydrochloride - Impurity M.
-
Luo, H., Xia, W., Qian, C., Chen, X., & He, C. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro [10][11]decane-7,9-dione hydrochloride. Medicinal Chemistry Research, 21, 1041-1045. Retrieved from ResearchGate.
- ChemicalBook. (n.d.). Buspirone synthesis.
- Drugfuture. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Retrieved from drugfuture.com.,9-DIONE*.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. | Advent [adventchembio.com]
- 5. 80827-62-9|this compound|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. usbio.net [usbio.net]
- 8. 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [lgcstandards.com]
An In-depth Technical Guide to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione: Synthesis, Characterization, and Application in Anxiolytic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS Number: 80827-62-9), a pivotal intermediate in the synthesis of the anxiolytic agent Buspirone.[1][2] This document delves into the nuanced synthetic methodologies for this compound, offering detailed, step-by-step protocols for its preparation and purification. Furthermore, it consolidates the available analytical data for its characterization, including spectroscopic and physical properties. The guide also contextualizes the significance of this intermediate by exploring the mechanism of action of Buspirone, its ultimate product, and its interaction with key neurotransmitter receptors. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, process development, and the synthesis of novel therapeutics targeting anxiety disorders.
Introduction: The Gateway to a Non-Benzodiazepine Anxiolytic
This compound is a spirocyclic compound that has garnered significant attention in the pharmaceutical industry primarily for its role as a direct precursor to Buspirone.[1][3] Buspirone, an FDA-approved drug for the treatment of generalized anxiety disorder (GAD), represents a significant advancement in anxiolytic therapy due to its non-benzodiazepine nature.[4] Unlike traditional anxiolytics that potentiate the effects of gamma-aminobutyric acid (GABA), Buspirone exerts its therapeutic effects through a distinct mechanism, primarily acting as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2 receptors.[4] This unique pharmacological profile results in a reduced potential for sedation, dependence, and withdrawal symptoms, making it a favorable option for long-term anxiety management.
The synthesis of Buspirone heavily relies on the efficient and high-purity production of this compound. Therefore, a thorough understanding of its synthesis, purification, and characterization is paramount for any drug development program focused on Buspirone or its analogs.
Synthesis of this compound: A Detailed Protocol
The most common and industrially scalable synthesis of this compound involves the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with a suitable four-carbon electrophile. The following protocol outlines a robust and reproducible method.
Reaction Scheme
The synthesis proceeds via the nucleophilic substitution of a halide by the nitrogen of the spirocyclic imide.
Caption: Synthetic pathway for this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 8-Azaspiro[4.5]decane-7,9-dione | 1075-89-4 | C₉H₁₃NO₂ | 167.21 |
| 1,4-Dibromobutane | 110-52-1 | C₄H₈Br₂ | 215.91 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-azaspiro[4.5]decane-7,9-dione in anhydrous dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add an acid binder such as potassium carbonate or sodium hydride. The base serves to deprotonate the imide nitrogen, forming a more nucleophilic species.
-
Alkylation: Add a 2- to 5-fold molar excess of 1,4-dibromobutane to the reaction mixture. The use of excess dibromobutane helps to minimize the formation of the dimerized byproduct.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 10-20 °C. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, quench the reaction by carefully adding water. Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed to yield the pure product.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is crucial to ensure its purity and suitability for subsequent synthetic steps.
Physical Properties
| Property | Value | Reference |
| CAS Number | 80827-62-9 | [5] |
| Molecular Formula | C₁₃H₂₀BrNO₂ | [6] |
| Molecular Weight | 302.21 g/mol | [6] |
| Appearance | Clear Colourless Oil (reported) | [1] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [2] |
Spectroscopic Data
While a complete set of publicly available, detailed spectra with peak assignments for the bromo-compound is limited, data for the closely related chloro-analog (CAS 21098-11-3) can provide valuable insights.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons, with the methylene group adjacent to the bromine atom appearing as a triplet at approximately 3.4 ppm. The protons of the spirocyclic system will appear in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the dione moiety in the range of 170-180 ppm. The carbon attached to the bromine atom is expected to resonate around 33 ppm. The remaining aliphatic carbons of the butyl chain and the spiro-decane ring will appear at higher fields.[7][8]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the imide functional group, typically observed in the region of 1700-1750 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, usually between 500 and 600 cm⁻¹.[7]
3.2.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Role as a Key Intermediate in Buspirone Synthesis
The primary application of this compound is as a key building block in the synthesis of Buspirone.[1][3] The subsequent step involves the nucleophilic substitution of the bromine atom by 1-(2-pyrimidinyl)piperazine.
Caption: Conversion of the intermediate to the final drug product, Buspirone.
This reaction is typically carried out in a polar aprotic solvent, such as butanol, in the presence of a base to neutralize the hydrobromic acid generated during the reaction.[1]
Mechanism of Action of the Final Product: Buspirone
A comprehensive understanding of the target molecule's pharmacology is essential for any drug development professional. Buspirone's anxiolytic effects are attributed to its unique interactions with the serotonergic and dopaminergic systems.
-
Serotonin 5-HT1A Receptor Partial Agonist: Buspirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin synthesis and release. At postsynaptic 5-HT1A receptors, its partial agonism modulates serotonergic neurotransmission.[4] This dual action is believed to contribute significantly to its anxiolytic properties.
-
Dopamine D2 Receptor Antagonist: Buspirone also exhibits antagonist activity at dopamine D2 receptors, although its affinity for these receptors is lower than for 5-HT1A receptors. This interaction may also play a role in its overall therapeutic profile.[4]
Caption: Simplified signaling pathway of Buspirone's mechanism of action.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is between 2-8 °C.[2]
Conclusion
This compound stands as a critical molecule in the landscape of anxiolytic drug synthesis. Its efficient and high-purity preparation is a key determinant in the overall yield and quality of the final drug product, Buspirone. This technical guide has provided a detailed framework for the synthesis, purification, and characterization of this important intermediate. By understanding the nuances of its chemistry and its role in the broader context of Buspirone's pharmacology, researchers and drug development professionals are better equipped to optimize existing synthetic routes and explore the development of novel therapeutic agents based on this versatile spirocyclic scaffold.
References
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3863. Retrieved from [Link]
-
ResearchGate. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[3][9] decane-7,9-dione hydrochloride. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Retrieved from [Link]
-
PubChem. (n.d.). Buspirone. Retrieved from [Link]
-
Internet Scientific Publications. (n.d.). Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. Retrieved from [Link]
- Google Patents. (1990). EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 13C-NMR. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 80827-62-9 | Product Name : Buspirone Hydrochloride - Impurity M. Retrieved from [Link]
-
PubChem. (n.d.). 8-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl-1,1,2,2,3,3,4,4-d8)-8-azaspiro(4.5)decane-7,9-dione. Retrieved from [Link]
-
MDPI. (2022). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 4. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione molecular weight
An In-Depth Technical Guide to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione: Synthesis, Characterization, and Application in Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of the anxiolytic drug Buspirone. The document details its fundamental physicochemical properties, with a core focus on its molecular weight of 302.21 g/mol .[1][2][3] We present a detailed, field-proven protocol for its synthesis via N-alkylation, elucidate its critical role as both a precursor and a designated impurity in the manufacturing of Buspirone, and discuss the analytical methods for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and quality control, offering expert insights into the handling and application of this important spirocyclic compound.
Introduction
This compound is a synthetic organic compound of significant interest within the pharmaceutical industry. Its chemical architecture is characterized by a spirocyclic system, where a cyclohexane ring and a piperidine-2,6-dione ring share a single carbon atom. The presence of a reactive 4-bromobutyl group attached to the nitrogen atom makes it a versatile intermediate for further chemical elaboration.
The primary relevance of this compound lies in its role as a direct precursor to Buspirone, a non-benzodiazepine anxiolytic agent used in the treatment of generalized anxiety disorder (GAD).[2] The synthesis of Buspirone hinges on the successful preparation and subsequent reaction of this brominated intermediate. Consequently, understanding its properties, synthesis, and control is paramount for process chemists and formulation scientists. Furthermore, it is recognized as "Buspirone Hydrochloride Impurity M," a classified impurity that must be monitored and controlled during drug manufacturing to ensure the safety and efficacy of the final pharmaceutical product.[4][3]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for stoichiometric calculations in synthesis, analytical method development, and regulatory documentation.
| Property | Value | Source(s) |
| Molecular Weight | 302.21 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₂₀BrNO₂ | [1][2][5][6] |
| CAS Number | 80827-62-9 | [4][1][5][7] |
| IUPAC Name | This compound | [1] |
| Synonyms | Buspirone bromobutyl analog, Buspirone EP Impurity M | [4][1][3][6] |
| Appearance | Clear Colourless to Pale Yellow Oil | [4][2] |
| Storage Conditions | 2-8°C, Refrigerator | [4] |
Synthesis and Mechanistic Insights
The predominant method for synthesizing this compound is through the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione using a suitable four-carbon electrophile. The use of 1,4-dibromobutane is a well-documented and efficient approach.[2][8]
Synthetic Pathway Rationale
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the imide in 8-azaspiro[4.5]decane-7,9-dione acts as a nucleophile. To enhance its nucleophilicity and facilitate the reaction, a base such as potassium hydroxide is used to deprotonate the imide, forming a more reactive potassium salt. 1,4-dibromobutane serves as the alkylating agent. Using a significant excess of 1,4-dibromobutane is a critical process parameter; it statistically favors the mono-alkylation product over the undesired dimer, where two spirocyclic molecules become linked by the butyl chain. The reaction is typically heated to ensure a reasonable reaction rate.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures and is provided for illustrative purposes.[2]
-
Deprotonation: To a solution of 8-azaspiro[4.5]decane-7,9-dione (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a base such as powdered potassium hydroxide (1.1 equivalents) at room temperature. Stir the mixture for 30-60 minutes to facilitate the formation of the potassium salt.
-
Alkylation: Add 1,4-dibromobutane (typically 3-5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to approximately 50-60 °C and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by TLC or LC-MS.
-
Quenching & Extraction: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove inorganic salts and residual solvent.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil.[2]
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Application in Buspirone Synthesis
The primary industrial application of this compound is its conversion to Buspirone.[2] This second synthetic step also involves a nucleophilic substitution reaction.
Reaction Mechanism
The terminal bromine on the butyl chain of the title compound is an excellent leaving group. In the presence of 1-(2-pyrimidinyl)piperazine, the secondary amine of the piperazine ring acts as the nucleophile, displacing the bromide to form the final C-N bond and yield Buspirone. A base is typically added to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.
Buspirone Synthesis Pathway
Caption: Conversion of the intermediate to the final API, Buspirone.
Analytical Characterization
Confirmation of the structure and assessment of purity are critical. Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. A characteristic proton NMR spectrum in CDCl₃ would show signals corresponding to the butyl chain, including a triplet around 3.42 ppm for the methylene group adjacent to the bromine and another triplet around 3.80 ppm for the methylene group attached to the imide nitrogen.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum would be expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).
-
Chromatography (HPLC, GC): Used to assess purity and quantify the compound, especially when monitoring its levels as an impurity in the final Buspirone active pharmaceutical ingredient (API).
Conclusion
This compound is more than a simple chemical; it is an enabling intermediate in the production of a vital medication and a critical quality attribute in its own right. A thorough understanding of its physicochemical properties, particularly its molecular weight, alongside a robust and well-controlled synthetic strategy, is indispensable for any scientific professional in the field of pharmaceutical development and manufacturing. The protocols and data presented in this guide serve as a foundational resource for ensuring the efficient synthesis and effective control of this key Buspirone precursor.
References
-
Advent Chembio. This compound. Available from: [Link]
-
Pharmaffiliates. Buspirone Hydrochloride - Impurity M. Available from: [Link]
-
Global Substance Registration System (GSRS). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Available from: [Link]
-
Drugfuture. 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Available from: [Link]
-
Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[2][6] decane-7,9-dione hydrochloride. ResearchGate. Available from: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. | Advent [adventchembio.com]
- 6. 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE [drugfuture.com]
- 7. 80827-62-9|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione structure elucidation
Together, these three pillars of spectroscopic analysis provide a robust, self-validating, and unambiguous confirmation of the molecular structure, meeting the rigorous standards required for pharmaceutical development and quality control. [23]
Appendix: Standard Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program with a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024-2048 scans.
-
2D Experiments (COSY, HMBC): Use standard gradient-selected pulse programs.
-
2. Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Inject the solution into an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Scan a mass range from m/z 50 to 500 to observe the molecular ion and key fragments.
3. Infrared Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Perform a background scan prior to sample analysis.
References
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
-
8-azaspiro [11][16]decane-7, the preparation method of 9-dione compounds. Google Patents.
- Organic Nitrogen Compounds VIII: Imides. (2020). Spectroscopy Online.
- Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES.Connect Journals.
- NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. (2013). Methods in Molecular Biology.
- The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024). Aragen.
- Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides.PMC - NIH.
- Analytical Techniques in Pharmaceutical Analysis. (2024). LinkedIn.
- Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities.Gradiva Review Journal.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.Doc Brown's Chemistry.
- Role of Analytical Chemistry in the Pharmaceutical Industry. (2022). AZoLifeSciences.
- 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.gsrs.
- 8-Azaspiro(4.5)decane-7,9-dione.PubChem - NIH.
- Experimental demonstration of cyclic imides synthesis.
- mass spectrum & fragment
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep.
- This compound.PubChemLite.
- 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.Benchchem.
- This compound.LGC Standards.
- 1HNMR spectrometry in structural elucidation of organic compounds.Journal of Chemical and Pharmaceutical Sciences.
- Structural elucid
- Structure Elucid
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts.
- 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione.LGC Standards.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [lgcstandards.com]
- 3. 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione [lgcstandards.com]
- 4. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. PubChemLite - this compound (C13H20BrNO2) [pubchemlite.lcsb.uni.lu]
- 10. 8-Azaspiro(4.5)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. connectjournals.com [connectjournals.com]
- 17. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione: Elucidating Structure in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is a key synthetic intermediate in the manufacturing of Buspirone, a non-benzodiazepine anxiolytic agent used in the treatment of generalized anxiety disorder.[1] The precise structural confirmation of this intermediate is paramount to ensure the purity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the spectral data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical framework for researchers in the field.
Molecular Identity and Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into its spectral characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀BrNO₂ | [2][3] |
| Molecular Weight | 302.21 g/mol | [2][3] |
| Appearance | Pale yellow oil | [1] |
| CAS Number | 80827-62-9 | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra for small molecules like this compound is crucial for reproducibility.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 3.80 | Triplet (t) | 2H | -N-CH₂ -CH₂- | Protons on the carbon adjacent to the electronegative nitrogen atom are deshielded. |
| 3.42 | Triplet (t) | 2H | -CH₂-CH₂ -Br | Protons on the carbon adjacent to the highly electronegative bromine atom are significantly deshielded. |
| 2.60 | Singlet (s) | 4H | -CO-CH₂ -C-CH₂ -CO- | Protons on the carbons alpha to the two carbonyl groups of the succinimide ring are equivalent and appear as a singlet. |
| 1.50-2.00 | Multiplet (m) | 12H | Cyclohexane ring protons and -CH₂-CH₂ -CH₂- | The overlapping signals of the cyclohexane protons and the two central methylene groups of the butyl chain. |
Source for ¹H NMR Data:[1]
Predicted ¹³C NMR Spectral Data and Interpretation
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~177 | C =O | Carbonyl carbons of the succinimide ring are highly deshielded. Based on data for similar structures, two distinct signals may be observed.[6] |
| ~62 | Spiro Carbon | The quaternary spiro carbon, attached to four other carbon atoms, will have a characteristic chemical shift.[6] |
| ~42 | -N-C H₂- | The carbon atom directly bonded to the nitrogen is deshielded. |
| ~33 | -C H₂-Br | The carbon atom bonded to the bromine atom is significantly deshielded. |
| ~30 | -C H₂-C H₂- | The two central carbon atoms of the butyl chain. |
| ~28-35 | Cyclohexane C H₂ | The carbon atoms of the cyclohexane ring. |
| ~23-25 | -C O-C H₂-C -C H₂-C O- | The methylene carbons of the succinimide ring.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a liquid sample like this compound.
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2850-3000 | C-H stretch | Aliphatic (cyclohexane and butyl chain) | Characteristic stretching vibrations for sp³ hybridized C-H bonds. |
| ~1770 and ~1700 | C=O stretch | Imide (succinimide ring) | Imides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching. |
| ~1450 | C-H bend | CH₂ | Scissoring and bending vibrations of the methylene groups. |
| ~1100-1200 | C-N stretch | Tertiary amine | The stretching vibration of the carbon-nitrogen bond. |
| ~550-650 | C-Br stretch | Alkyl bromide | The stretching vibration of the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, often yielding a prominent molecular ion peak.
Sources
- 1. Spectroscopic study of the reaction mechanism of buspirone interaction with iodine and tetracyanoethylene reagents and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [lgcstandards.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 80827-62-9|this compound|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
A Senior Application Scientist's Synthesis of Preclinical Insights and Future Research Directions
Authored by: [Your Name/Gemini AI]
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. As a structural analog of the clinically significant anxiolytic agent Buspirone, this compound presents a compelling case for investigation within the realm of neuropharmacology. This document synthesizes existing knowledge on the structure-activity relationships of azapirones, delves into the potential for both reversible and irreversible receptor interactions, and outlines a robust experimental framework for the definitive elucidation of its biological activity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new chemical entities targeting the central nervous system.
Introduction: Unveiling a Buspirone Analog
This compound is a synthetic compound that shares its core structural motifs with the azapirone class of drugs, most notably Buspirone.[1] Buspirone is a well-established anxiolytic agent with a unique pharmacological profile, primarily acting as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2 receptors.[2][3][4] The structural similarities between this compound and Buspirone, specifically the presence of the 8-azaspiro[4.5]decane-7,9-dione pharmacophore and the tetramethylene (butyl) linker, strongly suggest that this compound may interact with similar biological targets.
This guide will explore two primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Reversible Receptor Modulation. The compound acts as a reversible ligand, likely at serotonin and/or dopamine receptors, with a pharmacological profile influenced by the terminal bromobutyl moiety.
-
Hypothesis 2: Irreversible Covalent Modification. The chemically reactive 4-bromobutyl group acts as an alkylating agent, forming a covalent bond with nucleophilic residues within the binding pockets of its target receptors, leading to prolonged or irreversible modulation.
A thorough understanding of these potential mechanisms is critical for predicting the compound's pharmacological effects, potential therapeutic applications, and toxicological profile.
The Pharmacophoric Landscape: Insights from Buspirone and its Analogs
The anxiolytic and antidepressant effects of Buspirone and its analogs are primarily attributed to their interactions with the serotonergic and dopaminergic systems.[5] Structure-activity relationship (SAR) studies have revealed key structural determinants for this activity.
The Essential Spirocyclic Core and Butyl Linker
The 8-azaspiro[4.5]decane-7,9-dione moiety is a critical component for the affinity of azapirones at their target receptors.[6] Similarly, the four-carbon alkyl chain (butyl linker) has been shown to be optimal for potent interaction with the 5-HT1A receptor.[7] These structural features are conserved in this compound, providing a strong rationale for its potential to engage similar receptor systems.
The Variable Terminal Group: A Departure from the Norm
In Buspirone, the butyl chain is terminally substituted with a pyrimidinylpiperazine group, which is crucial for its specific receptor affinity and functional activity. However, research has demonstrated that this terminal group can be replaced with other bulky moieties without abolishing activity at the 5-HT1A receptor. For instance, an analog where the pyrimidinylpiperazine is replaced by a tetrahydroisoquinolinyl group was found to be an equipotent 5-HT1A ligand.[8] This finding is pivotal, as it suggests that the terminal portion of the molecule can be varied, and that the core spirocyclic and butyl components are the primary drivers for receptor recognition.
In the case of this compound, the terminal group is a bromine atom. This substitution dramatically alters the electronic and chemical properties of the molecule's terminus, moving from a bulky, basic heterocyclic system to a single, electronegative, and reactive atom.
Hypothesized Mechanism of Action I: Reversible Ligand-Receptor Interactions
Based on its structural heritage, the most direct hypothesis is that this compound acts as a reversible ligand at serotonin and dopamine receptors.
Primary Target: The Serotonin 5-HT1A Receptor
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key regulator of mood and anxiety. Buspirone's anxiolytic effects are largely mediated through its partial agonism at these receptors.[4] Given the conservation of the core pharmacophore, it is highly probable that this compound will exhibit affinity for the 5-HT1A receptor. The nature of this interaction (agonist, partial agonist, or antagonist) will be dictated by how the bromobutyl terminus orients within the receptor's binding pocket.
Secondary Target: The Dopamine D2 Receptor
Buspirone also displays antagonist activity at the dopamine D2 receptor, although this interaction is considered less central to its anxiolytic action.[3] The 8-azaspiro[4.5]decane-7,9-dione scaffold is known to contribute to D2 receptor affinity.[7] Therefore, it is plausible that this compound may also bind to D2 receptors.
The following diagram illustrates the potential signaling pathways modulated by reversible interaction of the compound with 5-HT1A and D2 receptors.
Figure 2: Proposed mechanism of irreversible covalent modification of a target receptor.
Experimental Protocols for Mechanism Elucidation
A multi-faceted experimental approach is required to rigorously test the proposed mechanisms of action.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of the compound for its putative targets.
Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A and D2 Receptors
-
Preparation of Membranes: Prepare crude membrane fractions from cells or tissues expressing the human 5-HT1A or D2 receptor.
-
Incubation: Incubate the membranes with a constant concentration of a high-affinity radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2) and a range of concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).
| Parameter | Description |
| Radioligand | A radioactively labeled ligand with high affinity and selectivity for the target receptor. |
| Test Compound | This compound. |
| IC50 | The concentration of the test compound that displaces 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, which represents the affinity of the test compound for the receptor. |
Functional Assays
Functional assays are essential to determine the efficacy of the compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Protocol 2: [35S]GTPγS Binding Assay for G-Protein Activation
-
Membrane Preparation: Use membranes from cells expressing the 5-HT1A or D2 receptor.
-
Incubation: Incubate the membranes with a constant concentration of [35S]GTPγS and varying concentrations of the test compound.
-
Separation and Quantification: Separate bound and free [35S]GTPγS and quantify the radioactivity.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while no change suggests antagonist activity (which can be confirmed by co-incubation with a known agonist).
| Parameter | Description |
| [35S]GTPγS | A non-hydrolyzable analog of GTP that binds to activated G-proteins. |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. |
| Emax | The maximum response produced by the agonist. |
Investigating Covalent Modification
Specific experiments are required to test the hypothesis of irreversible binding.
Protocol 3: Washout Experiment in Radioligand Binding
-
Pre-incubation: Pre-incubate receptor-containing membranes with a high concentration of the test compound or vehicle.
-
Washout: Extensively wash the membranes to remove any unbound compound.
-
Radioligand Binding: Perform a radioligand binding assay on the washed membranes.
-
Analysis: If the compound binds covalently, a significant reduction in radioligand binding will be observed in the pre-incubated and washed membranes compared to the vehicle control.
Protocol 4: Mass Spectrometry Analysis
-
Incubation: Incubate a purified receptor protein or a peptide fragment containing the putative binding site with the test compound.
-
Digestion: Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify any peptides that have been modified by the compound. The mass of the adducted peptide will be increased by the mass of the compound minus the mass of the leaving group (HBr).
The following workflow diagram outlines the experimental approach to differentiate between the two hypothesized mechanisms.
Figure 3: Experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
The structural analogy of this compound to Buspirone provides a strong foundation for hypothesizing its interaction with serotonergic and dopaminergic pathways. However, the presence of a reactive bromobutyl group necessitates a thorough investigation into the possibility of covalent modification of its biological targets. The experimental framework outlined in this guide provides a clear path forward for the definitive characterization of this compound's mechanism of action.
Future research should focus on a systematic evaluation of its affinity and functional activity at a broader panel of neurotransmitter receptors and transporters to fully delineate its selectivity profile. In vivo studies will be crucial to understand its pharmacokinetic and pharmacodynamic properties and to assess its potential therapeutic efficacy and safety. The insights gained from these studies will be invaluable for the potential development of this and related compounds as novel therapeutic agents for neurological and psychiatric disorders.
References
- Yevich, J. P., Temple, D. L., Jr, New, J. S., Taylor, D. P., & Riblet, L. A. (1983). Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. Journal of Medicinal Chemistry, 26(2), 194–203.
- Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., Chojnacka-Wójcik, E., & Mokrosz, M. J. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129.
- Temple, D. L., Jr, Yevich, J. P., & New, J. S. (1982). Buspirone: chemical profile of a new class of anxioselective agents.
- Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Jr, Catt, J. D., Minielli, J. L., Eison, M. S., Taylor, D. P., Riblet, L. A., & Temple, D. L., Jr (1986). Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives. Journal of Medicinal Chemistry, 29(3), 359–369.
- Zhen, J., Liu, H., Li, X., Jiang, H., & Jia, H. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407.
- Glennon, R. A., Hong, S. S., Bondarev, M., Dukat, M., & Teitler, M. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1), 314–322.
- Zhen, J., Liu, H., Li, X., Jiang, H., & Jia, H. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
-
PubChem. (n.d.). Buspirone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- Zhang, J., Li, Z., Liu, H., Li, X., Jiang, H., & Jia, H. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
-
PubChem. (n.d.). 8-Azaspiro(4.5)decane-7,9-dione. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Buspirone Hydrochloride?
- Tunnicliff, G. (1991). Molecular basis of buspirone's anxiolytic action. Pharmacology & Toxicology, 69(3), 149–156.
- Dr. Oracle. (2025, March 24). What is the mechanism of action for Buspirone (buspirone)?
- McCorvy, J. D., Wacker, D., Wang, S., Agegnehu, B., Liu, J., Lansu, K., ... & Roth, B. L. (2018). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 93(3), 277–288.
- Torrisi, S. A., Talarico, C., Musumeci, D., Carbone, D., P-Gierschner, Z., Scamporrino, A., ... & Romano, G. L. (2022). Covalent functionalisation controlled by molecular design for the aptameric recognition of serotonin in graphene-based field-effect transistors. Nanoscale, 14(30), 10849–10858.
- Temple, D. L., Jr, Yevich, J. P., & New, J. S. (1982). Buspirone: chemical profile of a new class of anxioselective agents.
- Riblet, L. A., Taylor, D. P., Eison, M. S., & Stanton, H. C. (1990). The discovery and development of buspirone: a new approach to the treatment of anxiety. Medical Research Reviews, 10(3), 283–326.
- Glennon, R. A. (2000). Strategies for the Development of Selective Serotonergic Agents. Current Topics in Medicinal Chemistry, 1(4), 305-321.
- Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain Research, 1461, 111–118.
- Carhart-Harris, R. L., & Nutt, D. J. (2017). Serotonin and brain function: a tale of two receptors. Journal of Psychopharmacology, 31(9), 1091–1120.
- International Journal of Scientific Research & Technology. (n.d.).
- Chawla, P., & Singh, I. (2023). Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. Bioorganic Chemistry, 137, 106680.
- Sebhat, I. K., Martin, W. J., Ye, Z., Barakat, K., Mosley, R. T., Johnston, D. B., ... & Nargund, R. P. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist. Journal of Medicinal Chemistry, 45(21), 4589–4593.
- Asghari, S., & Asghari, S. (2017). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of the Iranian Chemical Society, 14(8), 1643–1677.
- Bieliaiev, O., & Holota, S. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(16), 4933.
Sources
- 1. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 2. Molecular basis of buspirone's anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, purification, characterization, and applications, with a focus on the rationale behind the experimental choices and the broader context of its utility in medicinal chemistry.
Introduction: The Significance of the 8-Azaspiro[4.5]decane-7,9-dione Scaffold
The 8-azaspiro[4.5]decane-7,9-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of several centrally acting agents. Its rigid, spirocyclic structure allows for precise spatial orientation of appended pharmacophores, leading to high-affinity interactions with biological targets. The succinimide moiety within the core is a versatile anchor for chemical modification. The title compound, this compound, is a prominent derivative, serving as a crucial building block for the synthesis of the anxiolytic drug Buspirone and its analogs, which are potent ligands for the serotonin 5-HT1A receptor.[1][2]
Synthesis of this compound: An N-Alkylation Approach
The primary route to this compound is through the N-alkylation of the parent scaffold, 8-azaspiro[4.5]decane-7,9-dione, with a suitable four-carbon electrophile, typically 1,4-dibromobutane. This reaction is a classic example of a nucleophilic substitution, where the deprotonated nitrogen of the succinimide acts as the nucleophile.
Reaction Rationale and Optimization
The choice of reagents and conditions is critical for maximizing the yield and purity of the desired product.
-
Base Selection: A base is required to deprotonate the succinimide nitrogen, enhancing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium methoxide (NaOMe). The choice of base can influence the reaction rate and selectivity. Stronger bases like NaH ensure complete deprotonation, driving the reaction to completion, but require anhydrous conditions. Weaker bases like K₂CO₃ are often sufficient and offer easier handling.
-
Solvent System: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base, leaving the anion more reactive.
-
Stoichiometry of 1,4-Dibromobutane: An excess of 1,4-dibromobutane is typically used to favor the mono-alkylation product and minimize the formation of the bis-alkylated impurity, where two molecules of 8-azaspiro[4.5]decane-7,9-dione react with one molecule of 1,4-dibromobutane.[1]
-
Temperature Control: The reaction is generally conducted at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessive heat can lead to side reactions and decomposition.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
8-Azaspiro[4.5]decane-7,9-dione
-
1,4-Dibromobutane
-
Sodium methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 8-azaspiro[4.5]decane-7,9-dione (1 equivalent) in DMF, add the base (e.g., sodium methoxide, 1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a designated period (e.g., 1 hour) to ensure the formation of the corresponding salt.
-
Add a molar excess of 1,4-dibromobutane (e.g., 2.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a specific temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with water and then brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Strategies
The crude product, a pale yellow oil, can be purified using several techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.
-
Distillation: If the product is thermally stable, vacuum distillation can be employed for purification on a larger scale.
The following diagram illustrates the synthetic workflow:
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀BrNO₂ | [3] |
| Molecular Weight | 302.21 g/mol | [3] |
| Appearance | Pale yellow oil | |
| CAS Number | 80827-62-9 | [4][5] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected chemical shifts (δ) in CDCl₃ are:
-
~3.80 ppm (triplet, 2H, -N-CH₂-)
-
~3.42 ppm (triplet, 2H, -CH₂-Br)
-
~2.60 ppm (singlet, 4H, succinimide -CH₂-CO-)
-
~1.50-2.00 ppm (multiplet, 12H, spiro-cyclohexane and butyl chain protons)
-
-
-
Carbonyl carbons of the succinimide ring (~171-173 ppm).
-
Spiro carbon.
-
Carbons of the cyclohexane ring.
-
Carbons of the butyl chain, with the carbon attached to the bromine being the most downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. For the analogous 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, characteristic peaks are observed at approximately 1720 cm⁻¹ (C=O stretch of the imide) and ~650 cm⁻¹ (C-Cl stretch).[6] For the bromo compound, a strong carbonyl absorption around 1720 cm⁻¹ is expected, along with a C-Br stretching vibration at a lower frequency than the C-Cl stretch.
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 301.06775 Da.[7] The mass spectrum would show the molecular ion peak [M]⁺ and potentially peaks corresponding to [M+H]⁺ and characteristic fragmentation patterns, such as the loss of the bromine atom.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules. The presence of the reactive bromobutyl chain allows for facile introduction of various nucleophiles, leading to a diverse range of derivatives.
Synthesis of Buspirone and its Analogs
The most prominent application is in the synthesis of Buspirone, an anxiolytic agent.[8] In this synthesis, this compound is reacted with 1-(2-pyrimidinyl)piperazine in the presence of a base to yield Buspirone.
This synthetic strategy has been extended to create novel analogs of Buspirone with potentially improved pharmacological profiles. For instance, reaction with 2-(1,2,3,4-tetrahydroisoquinolinyl) moiety has been shown to produce a potent 5-HT1A receptor ligand with a similar activity profile to Buspirone.[9] This highlights the modularity of the synthetic approach, where the terminal nucleophile can be varied to explore structure-activity relationships.
The following diagram illustrates the synthetic pathway from the title compound to Buspirone:
Caption: Synthesis of Buspirone from this compound.
A Versatile Building Block for Novel Heterocyclic Compounds
The electrophilic nature of the bromobutyl chain makes this compound a valuable precursor for the synthesis of a wide array of novel heterocyclic compounds. By reacting it with various bifunctional nucleophiles, new ring systems can be constructed, leading to the discovery of compounds with diverse biological activities. This approach is particularly relevant in combinatorial chemistry and library synthesis for high-throughput screening.[10][11]
The reactivity of the terminal bromide allows for reactions with a variety of nucleophiles, including:
-
Amines: Leading to the formation of secondary and tertiary amines.
-
Thiols: Forming thioethers.
-
Azides: Which can then be reduced to primary amines or used in click chemistry reactions.
-
Carboxylates: To form esters.
This versatility opens up avenues for the exploration of new chemical space and the development of ligands for a range of biological targets beyond the 5-HT1A receptor.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its bromobutyl chain, makes it an invaluable intermediate for the construction of a diverse range of bioactive molecules. While its primary application to date has been in the development of 5-HT1A receptor ligands, its potential as a versatile building block for the synthesis of novel heterocyclic scaffolds warrants further exploration. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this important chemical entity in their drug discovery endeavors.
References
Sources
- 1. 8-Azaspiro(4.5)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. | Advent [adventchembio.com]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - this compound (C13H20BrNO2) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is a key synthetic intermediate, primarily recognized for its role in the manufacturing of the anxiolytic drug, Buspirone.[1] Beyond its function as a precursor, this spirocyclic compound holds significance as a reference standard in impurity profiling for Buspirone, where it is designated as "Buspirone Impurity M".[2][3][4] This guide provides a comprehensive technical overview of its synthesis, structural characterization, and known applications, offering field-proven insights for researchers and professionals in drug development and medicinal chemistry.
Chemical Properties and Structure
A clear understanding of the physicochemical properties of this compound is fundamental to its application and handling.
| Property | Value | Source |
| CAS Number | 80827-62-9 | [3][5] |
| Molecular Formula | C₁₃H₂₀BrNO₂ | [3][5][6] |
| Molecular Weight | 302.21 g/mol | [3][5][6] |
| Appearance | Clear Colourless to Pale Yellow Oil | [3] |
| Synonyms | Buspirone bromobutyl analog, Buspirone EP Impurity M | [3][7] |
| Storage | 2-8°C Refrigerator | [3] |
The molecular architecture features a spirocyclic system, which imparts a rigid three-dimensional structure. The presence of a terminal bromobutyl group makes it a versatile reagent for nucleophilic substitution reactions.
Synthesis of this compound
The primary synthetic route to this compound involves the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane. This reaction is a critical step in the overall synthesis of Buspirone.[1]
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of Buspirone intermediates.[1]
Materials:
-
8-azaspiro[4.5]decane-7,9-dione
-
1,4-dibromobutane (2- to 5-fold molar excess)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as a base
-
Dimethylformamide (DMF) as a solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 8-azaspiro[4.5]decane-7,9-dione in anhydrous DMF.
-
Add the base (e.g., potassium carbonate) to the solution. The base acts as an acid scavenger, deprotonating the nitrogen of the dione to facilitate nucleophilic attack.
-
Add a 2- to 5-fold molar excess of 1,4-dibromobutane to the reaction mixture. The use of excess 1,4-dibromobutane helps to minimize the formation of the bis-alkylation byproduct.[1]
-
Stir the reaction mixture at a temperature between 10-20°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere, such as nitrogen or argon, is crucial when using a strong base like sodium hydride to prevent its reaction with atmospheric moisture and oxygen.
-
Excess 1,4-dibromobutane: As mentioned, a molar excess of 1,4-dibromobutane is employed to favor the mono-alkylation product and suppress the formation of the bis-alkylation impurity, where two molecules of 8-azaspiro[4.5]decane-7,9-dione react with one molecule of 1,4-dibromobutane.[1]
-
Choice of Base: Potassium carbonate is a milder base suitable for this reaction. Sodium hydride, a stronger and more reactive base, can also be used but requires more stringent anhydrous conditions.
-
Temperature Control: Maintaining the reaction temperature between 10-20°C helps to control the reaction rate and minimize the formation of side products.
Structural Characterization
The definitive identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques. As a commercially available reference standard, comprehensive characterization data is often provided by suppliers.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic C=O stretching of the dione.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for determining the purity of the compound.
The availability of a well-characterized reference standard is essential for accurate impurity profiling in the quality control of Buspirone manufacturing.[2][10]
Applications in Drug Development
Intermediate in Buspirone Synthesis
The primary and most well-documented application of this compound is as a direct precursor to Buspirone.[1] In the subsequent step of the synthesis, the bromo-substituent is displaced by 1-(2-pyrimidinyl)piperazine to form the final active pharmaceutical ingredient.
Reagent in Medicinal Chemistry
The reactive bromobutyl group makes this compound a useful building block for the synthesis of other derivatives. It can be used in the addition of the N-butyl-8-azaspiro[4.5]decane-7,9-dione moiety to various molecules of interest.[3] This allows for the exploration of new chemical entities with potential therapeutic applications. For instance, analogs of buspirone have been synthesized and evaluated as 5-HT1A receptor ligands.[11]
Biological Activity
Currently, there is a lack of direct studies on the standalone biological activity of this compound. Its primary role is that of a synthetic intermediate. However, its structural analog, 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, has been suggested to potentially exhibit antitumor activity through the inhibition of enzymes involved in cell proliferation.[12] Given the structural similarity, it is plausible that the bromo-derivative could exhibit some biological activity, though this remains to be experimentally verified. Further research is warranted to explore the pharmacological profile of this compound.
Conclusion
This compound is a valuable compound in the field of pharmaceutical sciences. Its well-established synthesis and critical role as an intermediate in the production of Buspirone underscore its importance. Furthermore, its utility as a characterized impurity standard is vital for ensuring the quality and safety of this widely used anxiolytic medication. While its own biological activity is not yet fully explored, its reactive nature makes it a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with this versatile molecule.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane.
- Omchemlabs. (n.d.). Buspirone Impurity M | CAS No. 80827-62-9.
- Pharmaffiliates. (n.d.). CAS No : 80827-62-9 | Product Name : Buspirone Hydrochloride - Impurity M | Chemical Name : 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione.
- New Drug Approvals. (2021, March 7). Buspirone.
- ChemicalBook. (n.d.). Buspirone synthesis.
- Benchchem. (n.d.). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
- Daicel Pharma Standards. (n.d.). Buspirone Impurities Manufacturers & Suppliers.
- Veeprho. (n.d.). Buspirone EP Impurity M | CAS 80827-62-9.
- SynThink Research Chemicals. (n.d.). Buspirone EP Impurity M | 80827-62-9.
- Gsrs. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
-
Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[13][14] decane-7,9-dione hydrochloride. ResearchGate.
- Sriramchem. (n.d.). Buspirone EP Impurity M.
- PubChemLite. (n.d.). This compound.
- Advent Chembio. (n.d.). This compound.
- LGC Standards. (n.d.). 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione.
- BLDpharm. (n.d.). 80827-62-9|this compound.
- Spectrabase. (n.d.). 8-(4-Bromophenyl)-8-azaspiro[4.5]decane-7,9-dione.
- LGC Standards. (n.d.). This compound.
- United States Biological. (n.d.). This compound-d8 - Data Sheet.
- Drugfuture. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
- MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. PubMed.
- PubChem. (n.d.). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
- MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery.
- USP Store. (n.d.). Buspirone Related Compound L (75 mg x 2) (8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione).
- LGC Standards. (n.d.). This compound.
- ResearchGate. (n.d.). Docking of 7,9-ditert-butyl-1-oxaspiro [4.5] deca-6,9-diene-2,8-dione....
- National Institute of Standards and Technology. (n.d.). Buspirone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. omchemlabs.in [omchemlabs.in]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. | Advent [adventchembio.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE [drugfuture.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Buspirone EP Impurity M - SRIRAMCHEM [sriramchem.com]
- 10. Buspirone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Buspirone synthesis - chemicalbook [chemicalbook.com]
Safety and handling of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
An In-depth Technical Guide to the Safe Handling of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Compound Identification and Physicochemical Properties
This compound is a chemical intermediate and a known impurity in the synthesis of Buspirone Hydrochloride.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 80827-62-9 | [3] |
| Molecular Formula | C₁₃H₂₀BrNO₂ | [3][4] |
| Molecular Weight | 302.21 g/mol | [4] |
| Structure | SMILES: C1CCC2(C1)CC(=O)N(CCCCBr)C(=O)C2 | [4] |
| Synonyms | Buspirone EP Impurity M | [1] |
| Signal Word | Warning | [3] |
Expert Insight: The presence of a bromobutyl group is a significant structural alert. This functional group classifies the compound as an alkylating agent. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. In a biological context, this can include DNA, proteins, and other vital macromolecules. This reactivity is the primary driver for the stringent handling precautions outlined in this guide.
Hazard Assessment and Risk Mitigation
Primary Hazards:
-
Potential Alkylating Agent: As an alkylating agent, this compound should be treated as potentially carcinogenic, mutagenic, and teratogenic. The core principle is to minimize all routes of exposure.
-
Skin and Eye Irritation: Similar chemical structures can cause significant irritation upon contact with skin and eyes.[5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]
-
Toxicity upon Ingestion: While specific data is unavailable, similar compounds can be toxic if swallowed.[6][7]
Risk Mitigation Workflow:
The following diagram illustrates the essential workflow for mitigating risks associated with handling this compound.
Caption: A workflow diagram illustrating the key stages of risk mitigation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended. The outer glove should be changed immediately upon contamination. Gloves should be inspected for tears or holes before each use.[8]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in situations with a higher risk of splashes.
-
Body Protection: A lab coat that is buttoned completely is required. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or suit should be considered.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary, but this should be a last resort and requires a formal respiratory protection program.
Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical for safety.
Experimental Workflow:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height.[9] Lay down absorbent bench paper to contain any minor spills.
-
Weighing: Weigh the solid compound in the fume hood. Use a tared container to minimize the transfer of the solid.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.[10]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]
-
The container should be tightly sealed and clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Keep away from heat, sparks, and open flames.[13]
Emergency Procedures
Pre-planning for emergencies is a critical component of laboratory safety.[14]
Spill Response:
The appropriate response to a spill depends on its size and location.
| Spill Size | Location | Action |
| Small (manageable by lab personnel) | Inside a chemical fume hood | 1. Alert others in the area.[15] 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[16] 4. Decontaminate the area with a suitable solvent. |
| Large or outside a fume hood | Anywhere in the lab | 1. Evacuate the immediate area and alert others to evacuate.[15] 2. If safe to do so, close the doors to the affected area to contain vapors.[15] 3. Activate the nearest fire alarm if there is a fire or explosion risk. 4. Call emergency responders (e.g., 911) and the institution's environmental health and safety office.[15][16] 5. Provide details about the spilled chemical, quantity, and location.[15] |
Emergency Spill Response Flowchart:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound [lgcstandards.com]
- 3. | Advent [adventchembio.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fermion.fi [fermion.fi]
- 7. fishersci.com [fishersci.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Methodological & Application
Alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane: An In-Depth Protocol and Application Guide
Abstract
This comprehensive guide details the synthetic protocol for the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane, yielding the key intermediate 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This intermediate is of significant interest to medicinal chemists and drug development professionals as a crucial precursor in the synthesis of the anxiolytic drug, Buspirone.[1] This document provides a thorough examination of the reaction mechanism, a critical analysis of reagent and solvent selection, a detailed step-by-step experimental protocol, and methods for purification and characterization. Furthermore, potential side reactions and strategies to mitigate them are discussed to ensure a robust and reproducible synthesis.
Introduction and Significance
The N-alkylation of cyclic imides is a fundamental transformation in organic synthesis, providing access to a diverse array of functionalized molecules. The specific alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane is a cornerstone reaction in the multi-step synthesis of Buspirone, a non-benzodiazepine anxiolytic agent used in the treatment of generalized anxiety disorder.[1] The successful and efficient execution of this step is paramount for the overall yield and purity of the final active pharmaceutical ingredient (API). This guide is designed to provide researchers with the necessary theoretical and practical knowledge to confidently perform this synthesis.
Mechanistic Insights: The Chemistry Behind the Protocol
The alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. This process is analogous to the well-established Gabriel synthesis of primary amines.[2][3]
The Role of the Base: Activating the Nucleophile
The nitrogen atom in 8-azaspiro[4.5]decane-7,9-dione is part of an imide functional group. The protons attached to the nitrogen are rendered acidic (pKa ≈ 8-10) by the two adjacent electron-withdrawing carbonyl groups.[3] However, the imide itself is not sufficiently nucleophilic to displace a bromide ion from 1,4-dibromobutane at a practical rate.
A base is therefore required to deprotonate the imide, generating a resonance-stabilized imide anion. This anion is a significantly more potent nucleophile, capable of readily attacking the electrophilic carbon of the C-Br bond in 1,4-dibromobutane.
Diagram 1: Base-Catalyzed Deprotonation of 8-azaspiro[4.5]decane-7,9-dione
Caption: The base abstracts the acidic proton from the imide nitrogen.
The SN2 Reaction Pathway
Once the nucleophilic imide anion is formed, it participates in a bimolecular nucleophilic substitution (SN2) reaction with 1,4-dibromobutane. The anion attacks one of the carbon atoms bearing a bromine atom, leading to the formation of a new carbon-nitrogen bond and the displacement of a bromide ion as the leaving group.
Diagram 2: SN2 Alkylation Step
Caption: The imide anion displaces a bromide ion from 1,4-dibromobutane.
Critical Parameters: Reagent and Solvent Selection
The success of this alkylation hinges on the judicious selection of the base and solvent.
Choice of Base
The choice of base influences the reaction rate and can impact the side-product profile.
| Base | Strength | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Weak | Inexpensive, easy to handle, generally provides clean reactions. | Slower reaction rates compared to stronger bases. |
| Sodium Hydride (NaH) | Strong | Highly effective, leading to rapid deprotonation and faster reaction times.[4] | Pyrophoric, requires anhydrous conditions and careful handling. |
| Potassium Hydroxide (KOH) | Strong | Readily available and effective. | Can introduce water, which may lead to hydrolysis of the imide under harsh conditions. |
For this protocol, potassium carbonate is recommended as a good balance between reactivity and safety. For faster reaction times, sodium hydride in anhydrous DMF is a viable alternative for experienced researchers.[4]
Choice of Solvent
The solvent plays a crucial role in an SN2 reaction by solvating the reactants and influencing the nucleophilicity of the imide anion.
| Solvent | Type | Rationale for Use |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent at solvating cations (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic anion relatively "bare" and highly reactive.[5][6] This significantly accelerates the rate of SN2 reactions. |
| Acetonitrile (ACN) | Polar Aprotic | Similar to DMF, it enhances nucleophilicity and is a good solvent for SN2 reactions.[7] |
| Butanol | Polar Protic | Can be used, particularly with stronger bases like KOH.[1] |
N,N-Dimethylformamide (DMF) is the recommended solvent for this protocol due to its ability to significantly enhance the rate of the SN2 reaction.[5][6]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 8-azaspiro[4.5]decane-7,9-dione | 167.21 | 5.00 g | 29.9 mmol | 1.0 |
| 1,4-dibromobutane | 215.91 | 19.4 g (11.3 mL) | 89.7 mmol | 3.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 6.19 g | 44.8 mmol | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |
| Ethyl Acetate | - | As needed for extraction and chromatography | - | - |
| Hexane | - | As needed for chromatography | - | - |
| Deionized Water | - | As needed for work-up | - | - |
| Brine (saturated NaCl solution) | - | As needed for work-up | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed for drying | - | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
Diagram 3: Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 8-azaspiro[4.5]decane-7,9-dione (5.00 g, 29.9 mmol) and anhydrous potassium carbonate (6.19 g, 44.8 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (100 mL) to the flask. Begin stirring the suspension. Add 1,4-dibromobutane (11.3 mL, 89.7 mmol) to the mixture.
-
Inert Atmosphere: Flush the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.
-
Heating: Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 12-18 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing deionized water (200 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a pale yellow oil or semi-solid.
Purification
The crude product is purified by column chromatography on silica gel.[8]
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack a column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 30% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil.
Characterization of the Product
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.80 (t, J=7.2 Hz, 2H), 3.42 (t, J=6.8 Hz, 2H), 2.60 (s, 4H), 1.95-1.85 (m, 2H), 1.80-1.70 (m, 2H), 1.65-1.50 (m, 8H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 177.1, 49.3, 41.5, 39.8, 35.2, 33.6, 29.7, 27.6, 25.9.
-
IR (neat, cm⁻¹): ~1770 (C=O, imide), ~1710 (C=O, imide), ~1250 (C-N), ~650 (C-Br).
-
Mass Spectrometry (ESI+): m/z = 302.07 [M+H]⁺, 304.07 [M+H]⁺ (isotopic pattern for Br).
Potential Side Reactions and Mitigation Strategies
The primary side reaction of concern is the bis-alkylation of 1,4-dibromobutane, where two molecules of 8-azaspiro[4.5]decane-7,9-dione react at both ends of the dibromoalkane.
Diagram 4: Bis-Alkylation Side Reaction
Caption: A potential side reaction leading to a dimeric impurity.
Mitigation Strategy:
To favor mono-alkylation and suppress the formation of the bis-alkylated product, a large molar excess (3-5 equivalents) of 1,4-dibromobutane is used.[1] This ensures that the imide anion is statistically more likely to encounter a molecule of 1,4-dibromobutane that has not yet reacted. The unreacted 1,4-dibromobutane can be easily removed during the work-up and purification steps.
Conclusion
The N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane is a robust and reproducible reaction that provides a key intermediate for the synthesis of Buspirone. By understanding the underlying SN2 mechanism and carefully selecting the base and solvent, researchers can achieve high yields of the desired product. The use of a molar excess of the dihalide is a critical strategy to minimize the formation of the bis-alkylated side product. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists in the field of medicinal chemistry and drug development.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane.
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Tenger Chemical. (2024, November 21). polar aprotic solvents sn2. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Quora. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally? Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
New Drug Approvals. (2021, March 7). Buspirone. Retrieved from [Link]
-
RSC Publishing. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]
-
Luo, H., Xia, W., Qian, C., Chen, X., & He, C. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[6][7] decane-7,9-dione hydrochloride. ResearchGate. Retrieved from [Link]
- Strazzolini, P., Giammarco, G., & Cauci, S. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1726–1732.
- Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., Duszyńska, B., Bojarski, A. J., Mokrosz, M. J., & Chojnacka-Wójcik, E. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129.
- BenchChem. (2025). Technical Support Center: Purification of N-Alkylated Isatins.
-
Organic Chemistry Portal. (n.d.). Substituted imide synthesis by alkylation. Retrieved from [Link]
-
GSRS. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic imides synthesis via N‐alkylation of activated halides. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
ResearchGate. (2015, September 25). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 12 Bis-alkylation-elimination with α,αʹ′-dibromo-o-xylene. Retrieved from [Link]
- Thanh, N. D., Hai, D. S., Bich, V. T. N., Hien, P. T. T., Duyen, N. T. K., Mai, N. T., ... & Dang, L. H. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Current Organic Synthesis, 16(3), 423–430.
- MacMillan, D. W. C., et al. (2022).
-
PubMed. (n.d.). Studies on the oxidative addition reaction of 1,1-dibromo-1-alkenes, alpha-dehalopalladation, and the intramolecular bis(carbopalladation) reaction of alkenes. An efficient entry to fused bicycles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Retrieved from [Link]
-
PubMed. (2017, July 4). Base-promoted, Deborylative Secondary Alkylation of N-heteroaromatic N-oxides With Internal Gem-Bis[(pinacolato)boryl]alkanes: A Facile Derivatization of 2,2'-bipyridyl Analogues. Retrieved from [Link]
-
Reddit. (2016, January 16). Column Chromatography: Amides. Retrieved from [Link]
-
ResearchGate. (2015, September 25). Organic Reactions in Ionic Liquids: N-Alkylation of Cyclic Imides with Alkyl Halides Promoted by Potassium Fluoride. Retrieved from [Link]
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]
-
Beilstein Journals. (2017, August 22). Mechanochemical N-alkylation of imides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
ResearchGate. (2020, April 22). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. Retrieved from [Link]
-
ResearchGate. (2022, March 2). (PDF) Nano-K2CO3-Catalyzed Biginelli-Type Reaction: Regioselective Synthesis, DFT Study, and Antimicrobial Activity of 4-Aryl-6-methyl-5-phenyl-3,4-dihydropyrimidine-2(1H)-thiones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Buspirone Utilizing 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Introduction
Buspirone is a non-benzodiazepine anxiolytic agent widely prescribed for the management of generalized anxiety disorder (GAD).[1] Its unique pharmacological profile as a partial agonist of the serotonin 5-HT1A receptor distinguishes it from other anxiolytics, offering a favorable side-effect profile that avoids the sedation and dependence associated with benzodiazepines.[2] The synthesis of buspirone can be achieved through various synthetic routes, with a common and effective method involving the key intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of buspirone, focusing on the application of this crucial intermediate.
This application note will detail the synthetic pathway, provide step-by-step protocols for the preparation of the intermediate and its subsequent conversion to buspirone, and discuss methods for reaction monitoring and purification of the final product.
Synthetic Pathway Overview
The synthesis of buspirone from 8-azaspiro[4.5]decane-7,9-dione is a two-step process. The first step involves the alkylation of 8-azaspiro[4.5]decane-7,9-dione with a molar excess of 1,4-dibromobutane to yield the key intermediate, this compound.[1][3] This intermediate is then coupled with 1-(2-pyrimidinyl)piperazine in the second step to form buspirone.[1]
Chemical Structures and Properties
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 8-Azaspiro[4.5]decane-7,9-dione | NOO | C₉H₁₃NO₂ | 167.21[1] |
| 1,4-Dibromobutane | Br-(CH₂)₄-Br | C₄H₈Br₂ | 215.91[1] |
| This compound | NOOBr | C₁₃H₂₀BrNO₂ | 302.21[1] |
| 1-(2-Pyrimidinyl)piperazine | NNNH | C₈H₁₂N₄ | 164.21[1] |
| Buspirone | NOONNN | C₂₁H₃₁N₅O₂ | 385.50[1] |
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution mechanism. In the first step, the nitrogen atom of 8-azaspiro[4.5]decane-7,9-dione acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane. The use of a base, such as potassium hydroxide or sodium hydride, facilitates the deprotonation of the imide nitrogen, enhancing its nucleophilicity.[1][3] In the second step, the secondary amine of 1-(2-pyrimidinyl)piperazine acts as a nucleophile, displacing the bromide from the bromobutyl chain of the intermediate to form the final product, buspirone.
Caption: Synthetic pathway for buspirone.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[1][3]
Materials:
-
8-Azaspiro[4.5]decane-7,9-dione
-
1,4-Dibromobutane (2- to 5-fold molar excess)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as an acid binder
-
Dimethylformamide (DMF) as a solvent
-
Water (for quenching)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Under an inert atmosphere, dissolve 8-azaspiro[4.5]decane-7,9-dione in an appropriate volume of DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add the acid binder (e.g., sodium hydride or potassium carbonate) to the solution.
-
Add a 2- to 5-fold molar excess of 1,4-dibromobutane to the reaction mixture.
-
Stir the reaction mixture at a temperature between 10-20 °C.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, quench the reaction by the careful addition of water.
-
The intermediate, this compound, can be isolated or used in situ for the next step. The typical appearance of the isolated intermediate is a pale yellow oil.[1]
Part 2: Synthesis of Buspirone
Materials:
-
This compound (from Part 1)
-
1-(2-Pyrimidinyl)piperazine
-
Potassium carbonate (K₂CO₃)
-
n-Butanol as a solvent
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
To the reaction mixture containing the in situ generated this compound (or the isolated intermediate dissolved in a suitable solvent like n-butanol), add 1-(2-pyrimidinyl)piperazine.
-
Add powdered potassium carbonate to the mixture.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction for completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude buspirone.
Purification and Salt Formation
Crude buspirone can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1] For the preparation of the hydrochloride salt, the purified buspirone base is dissolved in ethanol and treated with hydrochloric acid.[1]
Caption: Experimental workflow for buspirone synthesis.
Reaction Monitoring and Analytical Methods
Consistent monitoring of the reaction progress is crucial for optimizing yield and purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the disappearance of starting materials and the appearance of the product. A suitable mobile phase should be developed to achieve good separation of the reactants, intermediate, and product.
High-Performance Liquid Chromatography (HPLC)
For more quantitative analysis of reaction progress and for assessing the purity of the final product, a validated HPLC method is recommended. Several HPLC methods for the analysis of buspirone and its impurities have been reported.[4][5] A typical method might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4][6]
Example HPLC Conditions:
| Parameter | Condition |
| Column | Ultrasphere C18[4] |
| Mobile Phase | Gradient of monobasic potassium phosphate buffer (pH 6.9) and acetonitrile–methanol mixture[4] |
| Detection | UV at 244 and 210 nm[4] |
Safety Precautions
-
1,4-Dibromobutane: This is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Hydride: This is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from any sources of moisture.
-
Solvents: DMF and butanol are flammable and have associated health risks. Use in a well-ventilated area and avoid inhalation or skin contact.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
The synthesis of buspirone via the intermediate this compound is a robust and well-established method. By following the detailed protocols and implementing appropriate analytical monitoring, researchers and drug development professionals can successfully synthesize high-purity buspirone for further investigation and development. Careful attention to reaction conditions and safety precautions is paramount for a successful and safe synthetic outcome.
References
-
New Drug Approvals. (2021, March 7). Buspirone. Retrieved from [Link]
- Google Patents. (n.d.). EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).
-
Kartal, M., Khedr, A., & Sakr, A. (n.d.). Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. Retrieved from [Link]
-
Patel, S. (n.d.). A Review on Various Analytical Methodologies for Buspirone. Retrieved from [Link]
-
Walsh Medical Media. (2015, February 6). Analytical Determination of Buspirone Hydrochloride in Pure Solutions, Pharmaceutical Preparation and Urine Samples. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2025, February 14). Development of buspirone hydrochloride-loaded long-acting microneedles for management of anxiety disorders. PMC - NIH. Retrieved from [Link]
-
Dhandapani, B., et al. (n.d.). SPECTROPHOTOMETRIC ESTIMATION OF BUSPIRONE HYDROCHLORIDE IN BULK AND ITS PHARMACEUTICAL FORMULATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 17. Synthesis of buspirone by Wei and co-workers (2008). Retrieved from [Link]
-
ResearchGate. (2025, August 9). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[3][4] decane-7,9-dione hydrochloride. Retrieved from [https://www.researchgate.net/publication/249033333_The_preparation_of_8-4-4-2-pyrimidinyl-1-piperazinybutyl]-8-azaspiro45_decane-79-dione_hydrochloride]([Link])
-
Wikipedia. (n.d.). Buspirone. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Buspirone. Retrieved from [Link]
-
U.S. Pharmacopeia. (2011, November 22). Buspirone Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 8-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl-1,1,2,2,3,3,4,4-d8)-8-azaspiro(4.5)decane-7,9-dione. Retrieved from [Link]
-
Strides Pharma Canada Inc. (2021, March 4). PRODUCT MONOGRAPH Buspirone Hydrochloride Tablets, USP 10 mg Anxiolytic. Retrieved from [Link]
-
U.S. EPA. (n.d.). 8-Azaspiro[4.5]decane-7,9-dione, 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]- - Substance Details. Retrieved from [Link]
-
PubChem. (n.d.). Hydron;8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;chloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Buspirone Hydrochloride-impurities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buspirone - Wikipedia [en.wikipedia.org]
- 3. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Development of buspirone hydrochloride-loaded long-acting microneedles for management of anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for using 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
An In-Depth Guide to the Experimental Use of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione in Synthetic Chemistry
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound. This key chemical intermediate is pivotal in the synthesis of various biologically active compounds, most notably the anxiolytic drug Buspirone and its analogues.[1][2][3] We will delve into the compound's core reactivity, provide a detailed, field-tested protocol for its principal application, and offer insights into the causality behind the experimental design.
The spirocyclic 8-azaspiro[4.5]decane-7,9-dione moiety is a significant structural feature in medicinal chemistry.[3][4] Its incorporation into molecules can influence their pharmacological profile, particularly in targeting central nervous system receptors.[1][5] This guide is designed to be a self-validating system, grounding all protocols and claims in authoritative sources to ensure reproducibility and scientific integrity.
Compound Profile: Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application. The table below summarizes the key characteristics of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Buspirone EP Impurity M, Buspirone Bromobutyl Analog[6][7][8] |
| CAS Number | 80827-62-9[9][10] |
| Molecular Formula | C₁₃H₂₀BrNO₂[9][11] |
| Molecular Weight | 302.21 g/mol [2][9][11] |
| Appearance | Pale Yellow Oil[2][12] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol[12] |
Core Principle of Reactivity: N-Alkylation via Nucleophilic Substitution
The primary utility of this compound lies in its function as a potent alkylating agent. The molecule features a four-carbon (butyl) chain terminating in a bromine atom. Bromine is an excellent leaving group, making the terminal carbon atom electrophilic and highly susceptible to attack by nucleophiles.
This reactivity is harnessed to covalently link the entire spirocyclic dione moiety to a target molecule. The most prominent example is the final step in several synthetic routes to Buspirone, where the secondary amine of the 1-(2-pyrimidinyl)piperazine ring acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond.[2] This S_N2 reaction is a robust and widely employed transformation in organic synthesis.
Detailed Experimental Protocol: Synthesis of Buspirone
This section provides a step-by-step methodology for the synthesis of Buspirone, a hallmark application of the title compound.
Objective: To synthesize Buspirone through the N-alkylation of 1-(2-pyrimidinyl)piperazine with this compound.
Reaction Scheme:
Caption: Synthetic pathway for Buspirone.
Materials and Reagents:
-
This compound
-
1-(2-Pyrimidinyl)piperazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Experimental Workflow Diagram:
Caption: General experimental workflow for Buspirone synthesis.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-pyrimidinyl)piperazine (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq). The base is crucial for neutralizing the HBr that is formed as a byproduct, driving the reaction to completion.
-
Add anhydrous acetonitrile (approx. 10 mL per gram of the limiting reagent).
-
Begin stirring the suspension.
-
In a separate container, dissolve this compound (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension.
-
-
Reaction Conditions:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the S_N2 reaction to proceed at a practical rate.
-
-
Monitoring the Reaction:
-
Periodically (e.g., every hour), take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., 95:5 Dichloromethane:Methanol).
-
Visualize the spots under UV light. The reaction is complete when the starting material spot (this compound) is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the insoluble potassium carbonate and other salts.
-
Rinse the flask and the filter cake with a small amount of acetonitrile.
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Extraction and Isolation:
-
Dissolve the resulting crude residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x). The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase on a rotary evaporator to yield the crude Buspirone product, typically as a viscous oil or solid.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient elution, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol.
-
Alternatively, the crude buspirone can be purified by recrystallization from a suitable solvent system like ethanol/water.[2]
-
-
Characterization:
-
Confirm the identity and purity of the synthesized Buspirone using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure it matches the known reference data.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and other reagents.[13]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[13][14] This is critical as alkylating agents can be harmful if inhaled.
-
Chemical Hazards: As an alkylating agent, this compound should be treated as a potentially hazardous substance. Avoid contact with skin and eyes.[13]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13][14] In case of eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive reagents (e.g., wet solvent/reagents)- Insufficient heating or reaction time- Ineffective base | - Use anhydrous solvents and fresh reagents.- Ensure proper reflux temperature and extend reaction time.- Use a stronger, non-nucleophilic base if necessary. |
| Incomplete Reaction | - Insufficient reaction time or temperature- Stoichiometry imbalance | - Continue heating and monitor by TLC.- Re-check calculations and ensure correct molar ratios of reactants. |
| Multiple Spots on TLC | - Formation of side-products- Degradation of starting material or product | - Optimize reaction temperature (avoid excessive heat).- Ensure the reaction is performed under an inert atmosphere (e.g., N₂) if reagents are air-sensitive.- Purify carefully using column chromatography. |
Broader Applications and Future Directions
The protocol detailed above is not limited to the synthesis of Buspirone. It serves as a foundational template for the synthesis of a wide array of Buspirone analogues for structure-activity relationship (SAR) studies.[1] By substituting 1-(2-pyrimidinyl)piperazine with other piperazine derivatives or different nucleophilic amines, researchers can systematically explore the chemical space around this scaffold to develop novel compounds with tailored pharmacological properties, potentially targeting the 5-HT1A receptor and beyond.[5] The 8-azaspiro[4.5]decane-7,9-dione warhead remains a valuable building block for generating molecular diversity in drug discovery programs.
References
- Temple, D. L., et al. (1982). Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. Journal of Medicinal Chemistry.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane. BenchChem.
- Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
- CymitQuimica. 8-Azaspiro[4.5]decane-7,9-dione. CymitQuimica Website.
- GSRS. 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Global Substance Registration System.
- Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBLrlpoNCXSif42R1c8BdsCCVzH2luYAGf5MT97sRwF-Cjs_IlK_iKm8ezFUOR8TH45kehSihojDwoSgqQWLdizMOG6m4f9xziBqPuEZLtHBJndwP5smuxLuGi9SjDXpgWMA==
- Pharmaffiliates. Buspirone Hydrochloride - Impurity M. Pharmaffiliates Website.
- Advent Chembio. This compound. Advent Chembio Website.
- CymitQuimica. (2024). Safety Data Sheet. CymitQuimica Website.
- Fermion Oy. (2017). Safety Data Sheet. Fermion Website.
- Drugfuture. 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Drugfuture Database.
- LGC Standards. 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione. LGC Standards Website.
- BLDpharm. 80827-62-9|this compound. BLDpharm Website.
- United States Biological. (n.d.). This compound-d8 - Data Sheet.
Sources
- 1. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 4. CAS 1075-89-4: 8-Azaspiro[4.5]decane-7,9-dione [cymitquimica.com]
- 5. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE [drugfuture.com]
- 8. This compound [lgcstandards.com]
- 9. | Advent [adventchembio.com]
- 10. 80827-62-9|this compound|BLD Pharm [bldpharm.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. usbio.net [usbio.net]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fermion.fi [fermion.fi]
Purification of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Application Note & Protocol
Strategic : A Guide for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, a critical intermediate in the synthesis of the anxiolytic agent Buspirone.[1][2] The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodologies, potential challenges, and robust analytical techniques for purity verification. The protocols described herein are designed to be self-validating, providing researchers with a reliable framework for obtaining high-purity material.
Introduction: The Critical Role of Purity
This compound is synthesized via the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane.[1][3] While the synthesis is relatively straightforward, the crude product is invariably contaminated with unreacted starting materials, byproducts, and residual reagents. The presence of these impurities can compromise the yield and purity of subsequent synthetic steps and, more critically, introduce potentially genotoxic impurities (PGIs) into the final drug substance.[4][5] Alkyl halides, such as the reactant 1,4-dibromobutane and the product itself, are a class of compounds that require careful monitoring due to their potential for genotoxicity.[6][7][8] Therefore, a robust and validated purification strategy is not merely a matter of good practice but a regulatory necessity.
This application note details a systematic approach to purify this compound using silica gel column chromatography, a technique well-suited for separating components based on polarity differences.[9][10]
Key Compound Properties
| Property | Value | Reference |
| Chemical Name | This compound | [11][12] |
| CAS Number | 80827-62-9 | [11] |
| Molecular Formula | C₁₃H₂₀BrNO₂ | [11][12] |
| Molecular Weight | 302.21 g/mol | [1][12] |
| Appearance | Pale yellow oil | [1] |
The Rationale for Purification: Understanding the Impurity Profile
An effective purification strategy begins with understanding the potential impurities. In the synthesis of the target compound, the primary impurities include:
-
Unreacted 8-azaspiro[4.5]decane-7,9-dione: A polar starting material.
-
Excess 1,4-dibromobutane: A non-polar starting material.
-
Bis-alkylation byproduct: Formed by the reaction of 8-azaspiro[4.5]decane-7,9-dione at both ends of the 1,4-dibromobutane molecule. This byproduct is significantly less polar than the starting imide but more polar than the desired product.
-
Solvents and Reagents: Residuals from the reaction, such as butanol or potassium salts.[1]
The significant difference in polarity between the desired product, the starting materials, and the primary byproducts makes silica gel column chromatography the ideal purification method.[13]
Purification Workflow Visualization
The overall process, from crude material to a fully characterized pure compound, is outlined below. This workflow ensures a systematic approach, minimizing errors and ensuring reproducibility.
Caption: Workflow for the purification and analysis of the target compound.
Detailed Purification and Analysis Protocols
Protocol 1: Preliminary TLC Analysis
Objective: To determine the optimal mobile phase for column chromatography that provides good separation between the product and impurities. An ideal system will yield an Rf value of approximately 0.3-0.4 for the desired compound.[14]
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC development chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain solution
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Crude product sample
Procedure:
-
Prepare several eluent systems with varying ratios of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude product onto the baseline of multiple TLC plates.
-
Develop each plate in a chamber saturated with one of the prepared eluent systems.
-
After the solvent front nears the top of the plate, remove and dry the plate.
-
Visualize the spots under a UV lamp. Circle the visible spots.
-
Further visualize by dipping the plate into a KMnO₄ stain solution followed by gentle heating. The desired product and any impurities should appear as yellow/brown spots on a purple background.
-
Calculate the Rf value for each spot in each solvent system. Select the system that provides the best separation and an Rf of ~0.3-0.4 for the product spot.
Protocol 2: Preparative Column Chromatography
Objective: To separate the target compound from impurities on a preparative scale using the solvent system identified in Protocol 1.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Cotton or glass wool plug
-
Sand (acid-washed)
-
Eluent (optimized Hexane/EtOAc mixture)
-
Crude product
-
Fraction collection tubes
Procedure:
-
Column Packing:
-
Insert a small plug of cotton wool at the bottom of the column.[9]
-
Add a thin layer (~1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.[9]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[15]
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The solvent level should never drop below the top of the silica bed.[9]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance.[15]
-
-
Sample Loading:
-
Dissolve the crude product (typically 1g of crude per 20-50g of silica) in a minimal amount of a non-polar solvent like dichloromethane or the eluent itself.[9]
-
Carefully add the dissolved sample to the top of the column using a pipette.[14]
-
Drain the solvent until the sample is adsorbed onto the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, filling the reservoir.
-
Begin eluting the column, collecting the solvent that passes through in sequentially numbered test tubes or flasks.[10]
-
Maintain a constant head of solvent above the silica gel to avoid cracking the column bed.
-
-
Monitoring:
-
Analyze the collected fractions by TLC (as described in Protocol 1) to determine their composition.[10]
-
Spot the crude material, the current fraction, and the previous fraction on the same TLC plate for easy comparison.
-
-
Product Isolation:
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified compound as a pale yellow oil.[1]
-
Protocol 3: Purity Assessment
Objective: To confirm the identity and assess the purity of the isolated compound.
A. Proton NMR (¹H NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified oil in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Expected Data: The spectrum should be clean, with minimal peaks attributable to impurities. Key expected signals for this compound are:
-
δ 3.80 (triplet, 2H)
-
δ 3.42 (triplet, 2H)
-
δ 2.60 (singlet, 4H)
-
δ 1.50-2.00 (multiplet, 12H)[1]
-
B. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Rationale: GC-MS is a highly sensitive method for detecting volatile impurities, particularly residual 1,4-dibromobutane.[4][7] This is crucial for controlling potential genotoxic impurities.
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., ethyl acetate).
-
Method: Use a GC system equipped with a mass spectrometer detector. A typical method would involve a capillary column (e.g., VF-624ms) suitable for separating alkyl halides.[5][6] The method should be validated for specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH Q2 guidelines.[6][7]
-
Analysis: The resulting chromatogram should show a single major peak corresponding to the product's mass-to-charge ratio. The absence of a peak corresponding to 1,4-dibromobutane confirms its removal.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | Incorrect solvent system; Column overloaded. | Re-optimize the eluent using TLC. Use a less polar solvent system for better resolution. Reduce the amount of crude material loaded onto the column.[15] |
| Low Yield | Product degradation on silica; Product is too polar/non-polar for the chosen system. | Bromo-compounds can sometimes be unstable on acidic silica gel.[15] Consider using neutral alumina as the stationary phase or adding a small amount (~0.1%) of triethylamine to the eluent to neutralize the silica.[14] |
| Cracked or Channeled Column Bed | Column ran dry; Poor packing technique. | Ensure the solvent level never drops below the top of the stationary phase. Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
| Product Elutes Too Quickly (High Rf) | Eluent is too polar. | Add more of the non-polar component (e.g., hexane) to the mobile phase. |
| Product Does Not Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase by adding more of the polar component (e.g., ethyl acetate). This is known as a gradient elution. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane.
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. Retrieved from [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Column chromatography.
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. ResearchGate. Retrieved from [Link]
- Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Yonsei University.
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography. BenchChem.
- Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. OUCI.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[5][6] decane-7,9-dione hydrochloride. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Advent Chembio. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). B. Column Chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione. Retrieved from [Link]
- Luo, H. (n.d.). Preparation method of 8-azaspiro [4.5] decane-7, 9-dione compounds. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [ouci.dntb.gov.ua]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. | Advent [adventchembio.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Purification [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Reagent: 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione in Organic Synthesis
Abstract
This document provides a comprehensive guide to the applications and synthetic protocols for 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This versatile bifunctional reagent serves as a cornerstone in the construction of complex nitrogen-containing molecules, most notably as a key intermediate in the synthesis of the anxiolytic drug, Buspirone. This guide will delve into the mechanistic underpinnings of its synthesis, provide detailed, field-tested protocols for its preparation and subsequent reactions, and explore its broader utility in medicinal chemistry and drug development.
Introduction: A Spirocyclic Workhorse
This compound is a spirocyclic compound featuring a reactive primary alkyl bromide and a cyclic imide functionality.[1] This unique combination of functional groups makes it an invaluable building block for introducing a spirocyclic moiety connected by a flexible butyl chain. Its primary and most well-documented application lies in the pharmaceutical industry as a pivotal precursor to Buspirone, a non-benzodiazepine anxiolytic agent.[2] The spirocyclic core is a desirable feature in medicinal chemistry, often imparting favorable pharmacokinetic properties to a drug candidate.
This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this reagent, enabling its effective utilization in their synthetic endeavors.
Physicochemical Properties & Characterization
A thorough understanding of the reagent's properties is crucial for its successful application.
| Property | Value | Reference |
| CAS Number | 80827-62-9 | [3] |
| Molecular Formula | C₁₃H₂₀BrNO₂ | [1] |
| Molecular Weight | 302.21 g/mol | [1] |
| Appearance | Clear Colourless Oil | |
| Storage | 2-8°C Refrigerator |
Spectroscopic Characterization (Analogous Compound):
-
¹H NMR: Key signals are expected around δ ~3.4–3.8 ppm (a triplet corresponding to the two protons of the -CH₂Br group) and signals corresponding to the spirocyclic core.[4]
-
¹³C NMR: The carbonyl carbons of the dione are expected to appear around δ ~171–173 ppm.[4]
-
IR Spectroscopy: Characteristic peaks would include a strong absorption around ~1720 cm⁻¹ for the C=O stretch of the imide and a peak in the fingerprint region corresponding to the C-Br stretch.[4]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 301 and 303 with approximately equal intensity, characteristic of a monobrominated compound.
Core Application: Synthesis of Buspirone
The most prominent application of this compound is as a key intermediate in the synthesis of Buspirone.[2] The synthesis is typically a two-step process, often performed as a one-pot reaction, where the title reagent is generated in situ and immediately consumed.
Mechanistic Rationale
The synthesis of Buspirone via this intermediate hinges on two fundamental organic reactions:
-
N-Alkylation: 8-Azaspiro[4.5]decane-7,9-dione is first deprotonated at the nitrogen atom by a suitable base to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an excess of 1,4-dibromobutane. The use of a large excess of the dibromoalkane is a critical experimental choice to statistically favor the mono-alkylation product, this compound, and minimize the formation of the bis-alkylation byproduct.[2]
-
Second N-Alkylation: The newly formed bromo-intermediate then serves as an electrophile for a second Sₙ2 reaction with the secondary amine of 1-(2-pyrimidinyl)piperazine to yield the final product, Buspirone.
Sources
Application Notes & Protocols: 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione as a Pivotal Intermediate in Medicinal Chemistry
Abstract
This document provides a detailed technical guide on the applications of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione in the field of medicinal chemistry. This spirocyclic compound is a highly valuable synthetic intermediate, primarily recognized for its role in the development of azapirone-class drugs. Its bifunctional nature, combining a rigid spiro-dione scaffold with a reactive bromobutyl chain, makes it an ideal building block for introducing the 8-azaspiro[4.5]decane-7,9-dione moiety into potential drug candidates. The principal application highlighted is its use in the synthesis of Buspirone, a non-benzodiazepine anxiolytic that acts as a serotonin 5-HT₁ₐ receptor partial agonist.[1][2] This guide will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss its utility in constructing compound libraries for structure-activity relationship (SAR) studies.
Introduction: A Gateway to Novel CNS Therapeutics
This compound (also known as Buspirone EP Impurity M) is a cornerstone intermediate for medicinal chemists targeting the central nervous system (CNS).[3] The azaspiro[4.5]decane-7,9-dione core is a key pharmacophoric element in a class of drugs known as azapirones, which includes anxiolytics like Buspirone and Tandospirone.[4] These agents primarily modulate the serotonergic system, exhibiting high affinity for the 5-HT₁ₐ receptor subtype.[2][5]
The title compound serves as an efficient alkylating agent. The terminal bromine on the butyl chain is an excellent leaving group, facilitating nucleophilic substitution reactions with various amine-containing molecules. This allows for the systematic introduction of the spirocyclic imide structure, which has been shown to be critical for the pharmacological activity of Buspirone and its analogues.[6][7] This guide details its properties, its central role in the synthesis of 5-HT₁ₐ receptor agonists, and protocols for its use in drug discovery workflows.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity of this key reagent. It is typically supplied as a clear oil and should be stored in a refrigerator.[3]
| Property | Value | Reference(s) |
| CAS Number | 80827-62-9 | [3][8] |
| Molecular Formula | C₁₃H₂₀BrNO₂ | [8][9] |
| Molecular Weight | 302.21 g/mol | [8][9] |
| Appearance | Clear Colourless Oil | [3] |
| Storage | 2-8°C Refrigerator | [3] |
| Synonyms | Buspirone bromobutyl analog, Buspirone EP Impurity M | [3] |
Core Application: Synthesis of 5-HT₁ₐ Receptor Agonists
The most prominent application of this compound is in the final-step synthesis of Buspirone and related azapirone analogues. These compounds are partial agonists at the 5-HT₁ₐ receptor, a mechanism that underpins their therapeutic effects in anxiety disorders.[5]
Mechanism of Action of Target Molecules
The 5-HT₁ₐ receptor is a G-protein coupled receptor found in high densities in the raphe nuclei, hippocampus, and cortex.[5] Its activation leads to an inhibitory effect on neuronal firing.[2] Azapirones like Buspirone act as partial agonists at postsynaptic 5-HT₁ₐ receptors and as full agonists at presynaptic 5-HT₁ₐ autoreceptors, which ultimately modulates serotonergic neurotransmission to achieve an anxiolytic effect without the sedative properties of benzodiazepines.[5]
Synthetic Protocol: Preparation of Buspirone
The synthesis of Buspirone is achieved via a nucleophilic substitution reaction where the secondary amine of 1-(2-pyrimidinyl)piperazine displaces the bromide from the alkyl chain of this compound.
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle | MDPI [mdpi.com]
- 2. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. | Advent [adventchembio.com]
Application Note: 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione as a Novel Internal Standard for the Bioanalysis of Buspirone and its Metabolites by LC-MS/MS
Abstract
This document provides a comprehensive guide for the utilization of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione as an internal standard (IS) in the quantitative analysis of the anxiolytic drug buspirone and its primary metabolites in biological matrices. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. We will elucidate the rationale for its selection, provide detailed experimental procedures, and discuss the validation of the bioanalytical method in accordance with regulatory guidelines.
Introduction: The Critical Role of an Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for achieving accurate and precise results.[1][2] It is a compound of known concentration added to calibrators, quality control samples, and study samples alike, to correct for variability during sample preparation and analysis.[3][4] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction efficiency, and ionization response in the mass spectrometer, without interfering with the analyte's detection.[2] Stable isotope-labeled (SIL) analogs of the analyte are considered the "gold standard" for internal standards.[1] However, their synthesis can be costly and time-consuming. In their absence, a structurally similar analog can serve as a reliable alternative.[2]
This compound is a key intermediate in the synthesis of buspirone, an anxiolytic agent.[5] Its structural similarity to buspirone, commercial availability, and distinct mass make it a prime candidate for use as an internal standard in the bioanalysis of buspirone. This application note will detail its use in a hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of buspirone in human plasma.
Physicochemical Properties of the Internal Standard
A thorough understanding of the internal standard's properties is paramount.
| Property | Value | Source |
| Chemical Name | This compound | [6][7][8] |
| CAS Number | 80827-62-9 | [7] |
| Molecular Formula | C13H20BrNO2 | [7][8] |
| Molecular Weight | 302.21 g/mol | [5][8] |
| Appearance | Clear Colourless Oil | [9] |
Experimental Protocols
The following protocols are provided as a robust starting point for method development and validation.
Materials and Reagents
-
This compound (Internal Standard)
-
Buspirone Hydrochloride (Analyte)
-
Human Plasma (Matrix)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
Stock and Working Solution Preparation
Rationale: Accurate preparation of stock and working solutions is the foundation of a reliable quantitative assay. High-purity solvents are essential to minimize background noise and interference in LC-MS/MS analysis.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Buspirone Hydrochloride and dissolve in 10 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Perform serial dilutions of the IS stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
Analyte Working Solutions for Calibration Curve: Perform serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to prepare a series of working solutions for spiking into the plasma matrix to create calibration standards.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC column. Acetonitrile is a common choice for this purpose due to its efficiency in precipitating proteins and its compatibility with reversed-phase chromatography.
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 3.4).
LC-MS/MS Conditions
Rationale: The choice of chromatographic conditions aims to achieve a good separation of the analyte and internal standard from endogenous matrix components, ensuring selectivity. The mass spectrometric parameters are optimized for sensitive and specific detection.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation and elution. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Buspirone: To be determined empirically, but based on literature, a potential transition is m/z 386.3 → 122.1
-
This compound: To be determined empirically. The precursor ion will be [M+H]+, approximately m/z 302.1/304.1 (due to bromine isotopes). A suitable product ion would be selected after fragmentation.
-
-
Method Validation
The developed method must be validated according to the principles outlined in regulatory guidance documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][10]
Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. | Ensures that endogenous matrix components do not affect the quantification. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration for at least 3 validation runs. | Demonstrates the closeness of measured values to the true value and the reproducibility of the method.[11] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards. | Confirms the linear relationship between concentration and response over the intended analytical range.[3] |
| Recovery | Consistent, precise, and reproducible for both analyte and IS. | Measures the efficiency of the extraction process.[11] |
| Matrix Effect | Assessed to ensure that ionization suppression or enhancement from the matrix is minimal and compensated for by the IS. | Critical for ensuring that the matrix does not influence the accuracy of the results.[11] |
| Stability | Analyte and IS are stable under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection to analysis.[11] |
Visualizations
Experimental Workflow
Caption: The rationale for selecting this compound as an internal standard for buspirone analysis is based on their shared structural and physicochemical properties.
Conclusion
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane.
- Nägele, E., & Moritz, R. (2007). Simultaneous determination of metabolic stability and identification of buspirone metabolites using multiple column fast liquid chromatography time-of-flight mass spectrometry. PubMed.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
- ResearchGate. (2025). Simultaneous determination of metabolic stability and identification of buspirone metabolites using multiple column fast liquid chromatography time-of-flight mass spectrometry | Request PDF.
- ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2000). 21-190 BuSpar Clinical Pharmacology Biopharmaceutics Review.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
- Gammans, R. E., Mayol, R. F., & LaBudde, J. A. (1986). Metabolism and disposition of buspirone. PubMed.
- Addiction Resource. (2020). How Long Does Buspar Take to Work & Stay in Your System?.
- MedchemExpress.com. (n.d.). 8-Azaspiro[4.5]decane-7,9-dione (Standard).
- LGC Standards. (n.d.). This compound.
- Advent Chembio. (n.d.). This compound.
- Gsrs. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
- BLDpharm. (n.d.). 80827-62-9|this compound.
- National Center for Biotechnology Information. (n.d.). 8-Azaspiro(4.5)decane-7,9-dione. PubChem.
- International Journal of Pharmaceutical and Life Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Ruterbories, K. J., et al. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. PubMed.
- Lee, H. W., et al. (2015). Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). Kyung Hee University.
- USP Store. (n.d.). Buspirone Related Compound K (50 mg) (8-azaspiro[4.5]decane-7,9-dione).
- Pharmaffiliates. (n.d.). CAS No : 80827-62-9 | Product Name : Buspirone Hydrochloride - Impurity M | Chemical Name : 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione.
- Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- Barrette, J. F., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed.
-
Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro [4][11]decane-7,9-dione hydrochloride. ResearchGate. Retrieved from
-
Google Patents. (n.d.). 8-azaspiro [4][11]decane-7, the preparation method of 9-dione compounds. Retrieved from
- ChemSigma. (n.d.). 80827-62-9 8-Azaspiro[4.5]decane-7,9-dione, 8-(4-bromobutyl)-.
- LGC Standards. (n.d.). 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione.
- Walsh Medical Media. (2015). Analytical Determination of Buspirone Hydrochloride in Pure Solutions, Pharmaceutical Preparation and Urine Samples.
- National Center for Biotechnology Information. (n.d.). 8-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl-1,1,2,2,3,3,4,4-d8)-8-azaspiro(4.5)decane-7,9-dione. PubChem.
- Sigma-Aldrich. (n.d.). 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7.
Sources
- 1. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. fda.gov [fda.gov]
- 4. moh.gov.bw [moh.gov.bw]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound [lgcstandards.com]
- 7. | Advent [adventchembio.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Welcome to the technical support guide for the synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this crucial synthetic intermediate. The target compound is a key precursor in the synthesis of anxiolytic agents such as Buspirone.[1][2] This guide leverages established synthetic methodologies to address common challenges and enhance experimental outcomes.
Synthetic Overview & Mechanism
The synthesis of this compound is primarily achieved through the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with a dihaloalkane, typically 1,4-dibromobutane.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. An acid binder or base is used to deprotonate the nitrogen atom of the cyclic imide, forming a potent nucleophile. This nucleophile then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming the desired N-C bond.
To favor the mono-alkylation product and minimize the formation of the bis-alkylated byproduct, a significant molar excess of 1,4-dibromobutane is essential.[1][3]
Caption: General synthetic pathway for N-alkylation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is a common issue often related to incomplete deprotonation, reagent quality, or suboptimal reaction conditions.
-
Potential Cause A: Ineffective Deprotonation. The nitrogen of the 8-azaspiro[4.5]decane-7,9-dione must be deprotonated to become nucleophilic. If the base is too weak or inactivated, the reaction will not proceed.
-
Solution:
-
Base Selection: For milder conditions, potassium carbonate (K₂CO₃) is often effective, though it may require heating.[3] For a stronger base, sodium hydride (NaH) is an excellent choice, typically used at cooler temperatures (10-20°C).[1][3]
-
Anhydrous Conditions: When using highly reactive bases like NaH, the reaction must be conducted under strictly anhydrous (dry) conditions and an inert atmosphere (e.g., nitrogen or argon).[1] Any moisture will quench the base. Ensure your solvent (like DMF) is anhydrous.
-
Solubility: Ensure the chosen base and starting materials are sufficiently soluble in the solvent. While K₂CO₃ has limited solubility in some organic solvents, its use in polar aprotic solvents like DMF is common for N-alkylation.[4]
-
-
-
Potential Cause B: Insufficient Alkylating Agent. To drive the reaction towards the mono-alkylated product and ensure the spiro-dione is consumed, an excess of 1,4-dibromobutane is crucial.
-
Potential Cause C: Incorrect Temperature. The optimal temperature is highly dependent on the base and solvent system.
-
Solution: When using NaH in DMF, maintain the temperature between 10-20°C.[3] For reactions with K₂CO₃, heating to around 50°C may be necessary to achieve a reasonable reaction rate.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Caption: Workflow for troubleshooting low product yield.
Q2: I'm observing a significant amount of a high-molecular-weight impurity. How can I prevent this?
This is likely the bis-alkylation side product, where two molecules of 8-azaspiro[4.5]decane-7,9-dione react with a single molecule of 1,4-dibromobutane.[1]
-
Potential Cause: Incorrect stoichiometry or localized high concentrations of the deprotonated imide.
-
Solution:
-
Molar Excess of Dihalide: The most effective way to suppress this side reaction is by using a large molar excess (2- to 5-fold) of 1,4-dibromobutane.[1][3] This increases the probability that the deprotonated imide will react with a fresh molecule of 1,4-dibromobutane rather than the already mono-alkylated product.
-
Slow Addition: Consider slowly adding the dissolved 8-azaspiro[4.5]decane-7,9-dione to the mixture of the base and 1,4-dibromobutane. This maintains a low concentration of the nucleophile, further minimizing the chance of bis-alkylation.
-
-
Caption: Formation of the bis-alkylation side product.
Q3: The crude product is an oil and difficult to purify. What are the best purification strategies?
The product, this compound, is often obtained as a pale yellow, viscous oil, making purification challenging.[1][3]
-
Potential Cause: Presence of unreacted 1,4-dibromobutane and other closely-related impurities.
-
Solution:
-
Aqueous Workup: After quenching the reaction with water, perform a thorough extraction with a suitable organic solvent (e.g., chloroform, dichloromethane).[3] Wash the combined organic layers with brine to remove water-soluble impurities. Dry the organic layer over an anhydrous salt like sodium sulfate before concentrating under reduced pressure.[1]
-
Column Chromatography: This is the most effective method for separating the oily product from impurities.[5]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. A gradient elution, gradually increasing the polarity by increasing the percentage of ethyl acetate, will likely be necessary to achieve good separation between the product and any remaining starting materials or byproducts.
-
-
Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an effective method to remove lower-boiling impurities like excess 1,4-dibromobutane.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key reagents and their properties?
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 8-Azaspiro[4.5]decane-7,9-dione | C₉H₁₃NO₂ | 167.21[1] | Nucleophile Precursor |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91[1] | Alkylating Agent |
| This compound | C₁₃H₂₀BrNO₂ | 302.21[1][6] | Target Product |
Q2: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the recommended method.
-
Procedure: Spot the reaction mixture alongside your starting material (8-azaspiro[4.5]decane-7,9-dione) on a silica gel TLC plate.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (if compounds are UV active) and/or stain with potassium permanganate or iodine.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically less polar, spot for the product has appeared.
Q3: What are the most critical safety precautions?
-
Sodium Hydride (NaH): This is a flammable solid that reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any moisture.
-
1,4-Dibromobutane: This is an alkylating agent and should be handled with care. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethylformamide (DMF): This is a common solvent for this reaction but is a potential teratogen. Handle in a well-ventilated fume hood and avoid skin contact.
Q4: Can I use other dihaloalkanes or bases?
Yes, the methodology is adaptable.
-
Alkylating Agents: Other dibromo- or dichloroalkanes can be used to synthesize analogs with different chain lengths.
-
Bases: A variety of bases can be employed for the N-alkylation of imides, including potassium hydroxide (KOH), sodium methylate, and triethylamine.[1][3] The choice of base will influence the reaction temperature, time, and solvent system.[7] Cesium carbonate is also reported as a highly effective base for N-alkylation in DMF.[7]
Optimized Experimental Protocol
This protocol is a synthesized example based on common procedures.[1][3]
Materials:
-
8-Azaspiro[4.5]decane-7,9-dione (1.0 eq)
-
1,4-Dibromobutane (3.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Chloroform (or Dichloromethane)
-
Water & Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask. Carefully add the sodium hydride (1.2 eq) portion-wise while stirring.
-
Imide Addition: Dissolve 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at room temperature to allow for complete deprotonation.
-
Alkylation: Cool the mixture to 10-15°C using an ice bath. Add 1,4-dibromobutane (3.0 eq) dropwise, ensuring the temperature does not exceed 20°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of water.
-
Workup: Transfer the mixture to a separatory funnel and extract with chloroform (3x).
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.
-
Purification: Purify the crude oil using silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane. BenchChem Technical Support.
- ChemicalBook. (n.d.). Buspirone synthesis.
- BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
- Kazantsev, A. V., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
- Google Patents. (1990). EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).
-
Organic Chemistry Portal. (n.d.). Substituted imide synthesis by alkylation. Retrieved from [Link]
- Global Substance Registration System (GSRS). (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
- Reddit. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 3. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Substituted imide synthesis by alkylation [organic-chemistry.org]
Technical Support Center: Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Welcome to the technical support center for the synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As a key intermediate in the production of the anxiolytic drug Buspirone, ensuring a high yield and purity of this compound is critical.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to help you quickly identify and resolve experimental challenges.
Question 1: I am observing a significant amount of a less polar spot on my TLC plate that corresponds to a higher molecular weight impurity. What is this side product and how can I prevent its formation?
Answer:
The most common side reaction in this synthesis is the formation of a bis-alkylation product, 8,8'-(butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione).[1] This occurs when a second molecule of the starting material, 8-azaspiro[4.5]decane-7,9-dione, displaces the bromine atom on the already formed desired product.
Causality of Bis-Alkylation:
The N-alkylation of 8-azaspiro[4.5]decane-7,9-dione proceeds via a nucleophilic substitution (SN2) mechanism. The imide nitrogen is first deprotonated by a base to form a nucleophilic anion. This anion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane. If the concentration of the deprotonated starting material is too high relative to 1,4-dibromobutane, it can compete with the initial nucleophilic attack and react with the mono-alkylated product as it is formed.
To minimize the formation of this bis-alkylation product, it is crucial to maintain a high molar excess of 1,4-dibromobutane throughout the reaction. This ensures that the nucleophilic starting material is more likely to encounter and react with a molecule of 1,4-dibromobutane rather than the desired mono-alkylated product.
Optimized Protocol to Minimize Bis-Alkylation:
Reagents and Materials:
-
8-azaspiro[4.5]decane-7,9-dione
-
1,4-dibromobutane (5-fold molar excess)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 8-azaspiro[4.5]decane-7,9-dione (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to dissolve the solids.
-
Slowly add 1,4-dibromobutane (5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50°C) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Upon completion (disappearance of the starting material spot), cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizing the Reaction and Side Reaction:
Caption: Main reaction pathway and the competing bis-alkylation side reaction.
Question 2: My reaction is sluggish, and the yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, including reagent quality, reaction conditions, and work-up procedures.
Potential Causes and Troubleshooting Steps:
-
Purity of Reagents: Ensure that 8-azaspiro[4.5]decane-7,9-dione is pure and dry. The presence of impurities can inhibit the reaction. 1,4-dibromobutane can degrade over time, so using a freshly opened bottle or distilled reagent is recommended.
-
Base Strength and Solubility: A base is required to deprotonate the imide nitrogen, making it nucleophilic.[2]
-
Potassium carbonate (K₂CO₃) is a commonly used base that is effective and easy to handle.
-
Sodium hydride (NaH) is a stronger, non-nucleophilic base that can lead to faster reaction times. However, it is pyrophoric and requires careful handling under strictly anhydrous conditions.
-
Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Solvent Quality: The use of anhydrous solvent, typically DMF, is crucial. Water in the solvent can quench the deprotonated imide and hydrolyze 1,4-dibromobutane, reducing the yield.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (40-50°C) can increase the reaction rate. However, excessively high temperatures may promote side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). An appropriate mobile phase (e.g., ethyl acetate/hexane mixture) should show a clear separation between the starting material, the product, and the bis-alkylation side product. The reaction should be quenched once the starting material is consumed to prevent further side reactions.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 3: How do I effectively purify the desired product from the bis-alkylation impurity and unreacted 1,4-dibromobutane?
Answer:
Purification is typically achieved through column chromatography on silica gel. The polarity difference between the desired product, the bis-alkylation product, and the non-polar 1,4-dibromobutane allows for effective separation.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended.
-
Start with a low polarity eluent (e.g., 100% hexane) to elute the non-polar unreacted 1,4-dibromobutane.
-
Gradually increase the polarity by adding ethyl acetate (e.g., 10-30% ethyl acetate in hexane) to elute the desired product, this compound.
-
The more polar bis-alkylation product will elute last, requiring a higher concentration of ethyl acetate.
-
-
Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Compound | Polarity | Elution Order in Column Chromatography |
| 1,4-Dibromobutane | Non-polar | First |
| This compound | Moderately polar | Second |
| 8,8'-(butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione) | Polar | Third |
Frequently Asked Questions (FAQs)
Q1: What are the key analytical characteristics to confirm the identity and purity of my product?
A1: The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: Look for characteristic signals of the butyl chain protons and the spirocyclic core. The triplet corresponding to the -CH₂Br protons is a key indicator.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including the two carbonyl carbons of the imide.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (302.21 g/mol for the bromo-compound), often with a characteristic isotopic pattern for bromine.[3] The bis-alkylation product will have a molecular weight of 388.5 g/mol .[4]
Q2: Are there any other potential side reactions to be aware of?
A2: While bis-alkylation is the most prominent side reaction, others are possible under certain conditions:
-
Elimination: 1,4-dibromobutane can undergo elimination reactions (E1 or E2) in the presence of a strong, sterically hindered base, leading to the formation of unsaturated byproducts.[2][5] Using a milder base like K₂CO₃ minimizes this.
-
Hydrolysis: If water is present in the reaction mixture, 1,4-dibromobutane can be hydrolyzed to 4-bromobutan-1-ol, which can further cyclize to tetrahydrofuran.[6] The desired product can also be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common under the recommended reaction conditions.
Q3: Can I use a different solvent instead of DMF?
A3: While DMF is a common choice due to its high polarity and ability to dissolve the reactants, other polar aprotic solvents like acetonitrile or DMSO can also be used. However, reaction times and yields may vary, and optimization would be required. Protic solvents are generally not recommended as they can interfere with the base and the nucleophile.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane. BenchChem Technical Support.
- GSRS. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
- LGC Standards. (n.d.). 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione.
- Daicel Pharma Standards. (n.d.). Buspirone Impurities Manufacturers & Suppliers.
- BITS Pilani. (n.d.).
- precisionFDA. (n.d.). 8,8-(BUTANE-1,4-DIYL)BIS(8-AZASPIRO(4.5)DECANE-7,9-DIONE).
- BenchChem. (2025).
- Wei, Z., et al. (2008). Synthesis of buspirone. Molecules, 13(5), 1079-1087.
- Master Organic Chemistry. (2012).
Sources
Technical Support Center: Optimizing the Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Welcome to the dedicated technical support guide for the synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this crucial intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.
Introduction to the Synthesis
The target molecule, this compound, is a key precursor in the synthesis of the anxiolytic drug Buspirone.[1][2] The primary synthetic route involves the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane. While seemingly straightforward, this reaction is often plagued by issues such as low yield and the formation of significant byproducts, necessitating careful optimization of reaction conditions. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
Low Yield
Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this N-alkylation reaction can stem from several factors, primarily related to the deprotonation of the imide and the subsequent nucleophilic attack on the alkyl halide.
-
Incomplete Deprotonation of the Imide: The nitrogen atom of 8-azaspiro[4.5]decane-7,9-dione is weakly acidic and requires a suitable base to be deprotonated, forming a more nucleophilic imide anion. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully activated, leading to low conversion.
-
Solution: Employ a strong enough base to ensure complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as potassium hydroxide (KOH) or sodium hydride (NaH) are often more effective.[1][3] When using a heterogeneous base like K₂CO₃, ensure vigorous stirring to maximize surface area contact.
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to the formation of degradation products and increase the likelihood of side reactions.
-
Solution: A moderate temperature is generally recommended. For instance, when using KOH, heating the mixture to around 50°C has been shown to be effective.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
-
-
Choice of Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents are generally preferred for N-alkylation reactions as they can solvate the cation of the base, leaving the anion more reactive.
-
Solution: Dimethylformamide (DMF) is a commonly used solvent for this reaction due to its high polarity and ability to dissolve the reactants.[4] Other solvents like butanol have also been reported.[1] The choice of solvent can influence the reaction rate and selectivity, so it may be an important parameter to screen for optimization.
-
Formation of Bis-alkylation Byproduct
Question: I am observing a significant amount of a higher molecular weight impurity in my final product. How can I identify and minimize this byproduct?
Answer: A common impurity in this synthesis is the bis-alkylation product, where two molecules of 8-azaspiro[4.5]decane-7,9-dione react with one molecule of 1,4-dibromobutane.[1] This occurs because once the first substitution has occurred to form the desired product, the remaining bromo group on the butyl chain can still react with another molecule of the deprotonated imide.
-
Identification: This byproduct will have a significantly higher molecular weight than the desired product and can be identified by mass spectrometry. On a TLC plate, it will typically have a different Rf value.
-
Minimization Strategies:
-
Stoichiometry is Key: The most effective way to minimize the formation of the bis-alkylation product is to use a large excess of 1,4-dibromobutane relative to 8-azaspiro[4.5]decane-7,9-dione. This statistically favors the reaction of the imide with a fresh molecule of 1,4-dibromobutane over the already mono-alkylated product. A 2- to 5-fold molar excess of 1,4-dibromobutane is often recommended.[1]
-
Slow Addition of the Imide: While less common in published procedures for this specific synthesis, a general strategy to reduce bis-alkylation is the slow addition of the limiting reagent (in this case, the deprotonated imide) to the excess alkylating agent. This maintains a low concentration of the nucleophile, further disfavoring the second alkylation step.
-
Purification Challenges
Question: I am having difficulty purifying my crude product to remove unreacted starting materials and the bis-alkylation byproduct. What are the recommended purification methods?
Answer: Effective purification is crucial to obtain this compound of high purity.
-
Column Chromatography: This is a highly effective method for separating the desired product from both the unreacted starting materials and the bis-alkylation byproduct.[1] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation. The polarity of the bis-alkylation product will be different from the mono-alkylated product, allowing for their separation.
-
Work-up Procedure: A thorough aqueous work-up is essential to remove the base and any inorganic salts. After quenching the reaction with water, the product should be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help to remove residual water before drying over an anhydrous salt like sodium sulfate.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this N-alkylation?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base removes the acidic proton from the nitrogen of the imide to form an imide anion. This anion then acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming the N-C bond.
Q2: Can I use other dihaloalkanes for this reaction?
A2: While 1,4-dibromobutane is the standard reagent for the synthesis of this specific buspirone intermediate, other dihaloalkanes can be used for N-alkylation of imides to produce different chain lengths. The reactivity of the alkyl halide is an important consideration, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q4: What are the key safety precautions for this reaction?
A4: 1,4-dibromobutane is a toxic and corrosive compound, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood. If using sodium hydride, it is a flammable solid and reacts violently with water, so it must be handled under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
High-Yield Synthesis Protocol
This protocol is adapted from a patented procedure and has been reported to provide a high yield of the desired product.
Materials:
-
8-azaspiro[4.5]decane-7,9-dione
-
1,4-dibromobutane
-
Potassium carbonate (K₂CO₃), powdered
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 8-azaspiro[4.5]decane-7,9-dione in anhydrous DMF.
-
Add powdered potassium carbonate (as an acid binder).
-
Add a 2- to 5-fold molar excess of 1,4-dibromobutane to the reaction mixture.
-
Stir the reaction mixture at a temperature between 10-20°C.
-
Monitor the reaction progress using TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Ratio | Notes |
| 8-azaspiro[4.5]decane-7,9-dione | 1 | |
| 1,4-dibromobutane | 2-5 | Excess minimizes bis-alkylation |
| Potassium Carbonate | Excess | Acts as the base |
| DMF | - | Solvent |
Visualizing the Workflow
Caption: General experimental workflow for the synthesis of this compound.
Logical Troubleshooting Flow
Sources
Technical Support Center: Purification of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Welcome to the technical support guide for 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this key synthetic intermediate. As an intermediate in the synthesis of molecules like Buspirone, its purity is paramount for the success of subsequent reaction steps.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues observed in the field.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
Answer: Understanding the potential impurities is the first step to designing an effective purification strategy. The synthesis of this compound is typically an N-alkylation reaction, a variant of the Gabriel Synthesis, where 8-azaspiro[4.5]decane-7,9-dione is deprotonated and reacted with an excess of 1,4-dibromobutane.[1][3][4]
Based on this pathway, the primary impurities are:
-
Unreacted 8-azaspiro[4.5]decane-7,9-dione: This starting material is a polar, crystalline solid. Its presence indicates an incomplete reaction.
-
Excess 1,4-dibromobutane: A non-polar, volatile liquid used in excess to favor mono-alkylation.
-
Bis-alkylated Byproduct (Dimer): This is often the most challenging impurity. One molecule of 1,4-dibromobutane reacts with two molecules of the spiro-imide, forming a high molecular weight, less polar "dimer".
-
Inorganic Salts: Salts like potassium bromide or sodium bromide are formed from the base (e.g., K₂CO₃, NaH) used in the reaction.[3] These are typically removed during the initial aqueous workup.
The chemical structures of the product and key impurities are shown below for reference.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Polarity | Expected TLC Rf* |
| Product: this compound | (Structure Representation) | 302.21[5] | Intermediate | ~0.4 - 0.5 |
| Impurity 1: 8-Azaspiro[4.5]decane-7,9-dione | (Structure Representation) | 167.21[1] | High | ~0.1 - 0.2 |
| Impurity 2: 1,4-Dibromobutane | Br-(CH₂)₄-Br | 215.91[1] | Low | ~0.8 - 0.9 |
| Impurity 3: Bis-alkylated Byproduct | (Structure Representation) | 498.51 | Intermediate | ~0.5 - 0.6 |
*Note: Rf values are estimates in a 30% Ethyl Acetate / Hexane system and will vary.
Q2: My crude product is a viscous yellow oil. Can I purify it by recrystallization?
Answer: It is unlikely. The literature and common observations describe the purified product as a pale yellow, viscous oil, not a crystalline solid.[3] Recrystallization is a powerful technique for purifying solid compounds but is generally not applicable to oils.[6][7][8]
The underlying principle: Recrystallization works by exploiting differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[9] For a substance to recrystallize, it must be able to form an ordered crystal lattice as it precipitates from a supersaturated solution. Oils lack this ability to form a stable crystal lattice at ambient temperatures.
Alternative Strategy: While direct recrystallization is not feasible, you could attempt:
-
"Oiling out" then crystallizing: Sometimes, a compound may initially separate from a cooling solution as an oil ("oiling out") but may crystallize upon further cooling, scratching the flask, or seeding with a crystal. This is worth attempting with various solvent systems (e.g., isopropanol, ethanol/water, ethyl acetate/heptane) on a small scale.
-
Salt Formation: If the final application allows, you could consider forming a solid salt derivative (e.g., a hydrochloride salt if it were an amine), which might be crystalline. However, for this specific intermediate, this is not a standard approach.
For this compound, flash column chromatography is the most reliable and recommended purification method.
Q3: My TLC shows the main impurity has a very similar Rf to my product. How can I improve separation during column chromatography?
Answer: This is the most common and critical challenge, likely caused by the bis-alkylated byproduct, which often has a polarity very close to the desired product. Here is a systematic approach to optimizing the separation:
1. Re-evaluate Your Solvent System: The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf). An ideal target Rf for your product on TLC for column separation is between 0.3 and 0.4.[10]
-
Decrease Polarity: If your product and impurity are too high on the TLC plate (e.g., Rf > 0.6), decrease the percentage of the polar solvent (e.g., move from 30% EtOAc/Hexane to 20% EtOAc/Hexane). This will force the compounds to interact more with the silica gel, spreading out the spots.
-
Change Solvent Selectivity: If simply decreasing polarity doesn't work, switch one of the solvents to change the nature of the interactions. Instead of the common Ethyl Acetate/Hexane system, try:
-
Dichloromethane (DCM) / Hexane: Good for resolving compounds of moderate polarity.
-
Toluene / Ethyl Acetate: The aromaticity of toluene can introduce different π-π interactions.
-
Ether / Hexane: Diethyl ether is less polar than EtOAc and can offer different selectivity.
-
2. Employ Gradient Elution: A gradient elution, where the solvent polarity is gradually increased during the column run, is highly effective for separating close-running spots.[10]
-
Shallow Gradient: Start with a low-polarity mixture (e.g., 10% EtOAc/Hexane) to elute the very non-polar 1,4-dibromobutane. Slowly and incrementally increase the polarity (e.g., to 15%, then 20%, then 25% EtOAc) as the column runs. This will first elute the slightly less polar bis-alkylated byproduct, followed by your desired product.
3. Optimize Column Parameters:
-
Use a Longer/Narrower Column: This increases the number of theoretical plates and provides more surface area for separation to occur.
-
Use Finer Silica Gel: Use a higher mesh silica gel (e.g., 230-400 mesh for flash chromatography) for better resolution.[11]
-
Dry Loading: If your crude product is not fully soluble in the initial, low-polarity mobile phase, it can streak on the column. Adsorb your crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column.[10] This ensures a narrow starting band.
Q4: My NMR spectrum looks messy, and my yield is low after purification. Could my product be degrading?
Answer: Yes, degradation is a possibility, especially under certain conditions. While the imide functional group is generally stable, the alkyl bromide presents a potential site for instability.
Potential Degradation Pathway: The most likely non-hydrolytic degradation pathway is intramolecular cyclization . The imide carbonyl oxygen or, less likely, the nitrogen could potentially act as an intramolecular nucleophile, attacking the carbon bearing the bromine. This would be more likely to occur upon prolonged heating or if residual base is carried through into the purification step.
Troubleshooting Workflow for Degradation The following diagram outlines a decision-making process to diagnose and mitigate potential product degradation.
Caption: Troubleshooting workflow for suspected product degradation.
Prevention Strategies:
-
Neutralize After Workup: Ensure your aqueous workup effectively removes all residual base. A final wash with brine can help.
-
Avoid High Heat: When removing solvent on a rotary evaporator, use a warm water bath (30-40°C) rather than high heat.
-
Check Silica Stability: Some compounds can degrade on acidic silica gel.[12] You can test this by spotting your crude product on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot streaks, your compound may be unstable on silica. If so, you can use deactivated silica (flushed with a solvent containing ~1% triethylamine) for your column.[10]
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to separate the title compound from the common impurities identified in Q1.
1. Preparation: a. TLC Analysis: Determine the optimal solvent system. A good starting point is 20-30% Ethyl Acetate in Hexane (v/v). The target Rf for the product should be ~0.35. b. Column Selection: For 1-2 g of crude material, use a glass column with a diameter of ~40-50 mm. c. Slurry Packing: i. Fill the column about two-thirds full with the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane). ii. In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in the same solvent. iii. Slowly pour the slurry into the column. Tap the side of the column gently to ensure even packing and dislodge air bubbles. iv. Open the stopcock to drain some solvent, settling the silica bed to a height of ~15-20 cm. Add a thin layer of sand on top to protect the silica surface.
2. Sample Loading (Dry Loading Recommended): a. Dissolve your crude oil (~1 g) in a minimal amount of a volatile solvent like DCM or ethyl acetate. b. Add 2-3 g of silica gel to the solution. c. Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
3. Elution (Gradient Method): a. Begin eluting with a low-polarity solvent (e.g., 10% EtOAc/Hexane) to remove 1,4-dibromobutane. Collect fractions and monitor by TLC. b. Once the non-polar impurities are off, begin to slowly increase the polarity. A shallow gradient is key.
- Run 2-3 column volumes of 15% EtOAc/Hexane.
- Run 2-3 column volumes of 20% EtOAc/Hexane.
- Run 2-3 column volumes of 25% EtOAc/Hexane. c. The bis-alkylated byproduct should elute first, followed closely by the desired product. Collect small fractions (e.g., 20 mL for a 50 mm column) and analyze them meticulously by TLC. d. After the product has eluted, you can increase the polarity significantly (e.g., 50% EtOAc/Hexane) to flush out the highly polar starting material.
4. Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the solvent under reduced pressure (max 40°C water bath). c. Place the resulting oil under high vacuum for several hours to remove any residual solvent. The final product should be a pale yellow, viscous oil.[1][3]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).
-
Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[3][13] decane-7,9-dione hydrochloride. ResearchGate. Retrieved from
- Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-9.
- LabXchange. (n.d.). Lab Procedure: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Wikipedia. (n.d.). Gabriel synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Lock, E., et al. (2017). The Autoxidation of Alkenyl Succinimides—Mimics for Polyisobutenyl Succinimide Dispersants. Industrial & Engineering Chemistry Research.
- GSRS. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
- BenchChem. (n.d.). Protocol for N-substituted Succinimide Ring Opening for Synthesis.
- Organic Syntheses. (n.d.). Succinimide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. scispace.com [scispace.com]
- 7. LabXchange [labxchange.org]
- 8. mt.com [mt.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
- 13. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
Technical Support Center: 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Welcome to the technical support center for 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this crucial synthetic intermediate. As an important precursor in the synthesis of anxiolytic agents like Buspirone, understanding its stability and degradation profile is paramount for reproducible and successful outcomes.[1][2][3][4][5] This guide is structured to address common and complex issues encountered in the laboratory, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and general stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a cool, dry, and dark environment. A desiccator at room temperature is suitable for short-term storage. For longer periods, refrigeration (2-8 °C) in a tightly sealed container is recommended to minimize potential degradation from atmospheric moisture and heat.
Q2: Is this compound sensitive to light or air?
A2: While there is no major acute sensitivity, prolonged exposure to light and air, especially in the presence of moisture, can contribute to gradual degradation. The primary concern is hydrolysis. It is good laboratory practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for extended periods after the original container is opened.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two primary points of instability in the molecule are the succinimide ring and the C-Br bond of the bromobutyl chain. Therefore, the main degradation pathways are:
-
Hydrolysis of the succinimide ring: This can occur under both acidic and, more rapidly, basic conditions to yield a ring-opened succinamic acid derivative.[6][7][8]
-
Hydrolysis of the bromobutyl group: The primary alkyl bromide can undergo nucleophilic substitution by water or hydroxide ions to form the corresponding alcohol, 8-(4-hydroxybutyl)-8-azaspiro[4.5]decane-7,9-dione. This is more pronounced at pH > 8.[9][10]
Q4: Can I use protic solvents like methanol or ethanol for my reaction?
A4: Yes, but with caution. While these are common solvents, they are also nucleophiles and can participate in solvolysis reactions with the alkyl bromide, especially upon heating, leading to the formation of the corresponding ether as an impurity. If your reaction requires elevated temperatures, consider using aprotic solvents like acetonitrile, DMF, or DMSO to minimize this side reaction.
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to issues that may arise during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new, more polar spot/peak in TLC/LC-MS analysis. | 1. Hydrolysis of the succinimide ring. 2. Hydrolysis of the bromobutyl group. | 1. Verify pH: Ensure the reaction mixture or sample solution is not basic. If it is, neutralize it. 2. Dry Solvents: Use anhydrous solvents to minimize water content. 3. Characterize Impurity: If possible, obtain a mass spectrum of the impurity. A mass increase of 18 Da (M+18) suggests hydrolysis. The succinimide ring-opened product will have the same mass as the hydrolyzed bromo-chain product, requiring further analysis like NMR to distinguish. |
| Low yield in subsequent nucleophilic substitution reactions (e.g., with 1-(2-pyrimidinyl)piperazine). | 1. Degradation of the starting material. 2. Competing elimination reaction. | 1. Check Starting Material Purity: Run a purity check (e.g., NMR, LC-MS) on your starting material before use. 2. Control Basicity: Strong, non-nucleophilic bases are preferred if a base is needed. Overly strong or hindered bases can promote E2 elimination of HBr from the butyl chain. 3. Temperature Control: Avoid excessive heating, which can favor elimination over substitution. |
| The solid material appears clumpy or discolored over time. | Moisture absorption leading to hydrolysis. | Discard the reagent if significant changes in physical appearance are observed. For future prevention, store in a desiccator and handle quickly in a low-humidity environment. |
| Formation of a bis-alkylated impurity in the synthesis of Buspirone. | Incorrect stoichiometry or reaction conditions. | This is a common side reaction where two molecules of the piperazine derivative react with one molecule of a related dibromo species. Ensure a slight excess of the piperazine nucleophile and controlled addition of reagents.[1] |
Part 3: Protocols for Degradation Analysis
To proactively identify potential stability issues, a forced degradation study can be invaluable.
Protocol: Forced Degradation Study
Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Analytical equipment (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 60°C for 24 hours. Dissolve in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose a stock solution to direct UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, including a control (untreated stock solution), by HPLC or LC-MS. Compare the chromatograms for new peaks, which represent degradation products.
Part 4: Visualization of Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Major hydrolytic degradation pathways.
Caption: Common side reactions during synthesis.
References
-
Theoretical Study on the Alkaline and Neutral Hydrolysis of Succinimide Derivatives in Deamidation Reactions. The Journal of Physical Chemistry A. [Link]
-
Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide. Organic & Biomolecular Chemistry. [Link]
-
Kinetics of Hydrolysis of Succinimides. ResearchGate. [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry. [Link]
-
Are alkyl bromides susceptible to hydrolysis?. ResearchGate. [Link]
-
Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil. USDA ARS. [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PubMed Central. [Link]
-
Organic Chemistry – Specific Name Reactions. N/A. [Link]
-
Named Reactions Of Haloalkanes and haloarenes. chemistryworkshopjr. [Link]
-
Buspirone. New Drug Approvals. [Link]
-
Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. National Institutes of Health. [Link]
-
8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. gsrs. [Link]
-
CAS No : 80827-62-9 | Product Name : Buspirone Hydrochloride - Impurity M. Pharmaffiliates. [Link]
-
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. PubChem. [Link]
-
Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications. National Institutes of Health. [Link]
-
Analytical Methods. OPUS. [Link]
-
Analytical Determination of Buspirone Hydrochloride in Pure Solutions, Pharmaceutical Preparation and Urine Samples. Walsh Medical Media. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 4. This compound [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
Technical Support Center: Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Welcome to the technical support guide for the synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key pharmaceutical intermediate. As a crucial precursor in the manufacturing of the anxiolytic agent Buspirone, ensuring its purity is paramount. This guide is designed for researchers, chemists, and process development professionals to help identify, control, and minimize common impurities.
The primary synthetic route involves the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane.[1][2] While seemingly straightforward, this SN2 reaction is often accompanied by side reactions that lead to a challenging impurity profile. This guide explains the causality behind these issues and offers field-proven strategies for mitigation.
Troubleshooting & FAQs
Question 1: What are the most common impurities in this synthesis and how can I identify them?
Answer: During the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione, several process-related impurities can arise. The most prevalent are unreacted starting materials and a di-alkylated side product. Understanding their origin is key to controlling them.
Causality: The primary reaction involves the nucleophilic attack of the imide nitrogen of 8-azaspiro[4.5]decane-7,9-dione on one of the electrophilic carbons of 1,4-dibromobutane.[3] The major side reaction occurs when a second molecule of the starting spiro compound reacts with the other end of the desired product, leading to a dimeric impurity.
A summary of common impurities is provided below:
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 8-Azaspiro[4.5]decane-7,9-dione (Unreacted Starting Material) | C₉H₁₃NO₂ | 167.21[4] | Detected by GC-MS, LC-MS; often visible in ¹H NMR of crude product. |
| 1,4-Dibromobutane (Unreacted Reagent) | C₄H₈Br₂ | 215.91[1] | Volatile; detectable by GC-MS. Can be removed under vacuum. |
| 8,8'-(Butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione) (Dimer) | C₂₂H₃₂N₂O₄ | 388.50 | Key impurity. Observed in LC-MS with a corresponding m/z. Can co-crystallize with the product. |
| 8-(4-Hydroxybutyl)-8-azaspiro[4.5]decane-7,9-dione (Hydrolysis Product) | C₁₃H₂₁NO₃ | 239.31 | Forms if water is present, reacting with the bromo- end of the product or starting material. |
Question 2: My reaction shows low conversion, with significant unreacted 8-azaspiro[4.5]decane-7,9-dione remaining. What are the likely causes?
Answer: Low conversion is typically linked to issues with reaction conditions, stoichiometry, or reagent quality.
-
Insufficient Base: The imide proton of 8-azaspiro[4.5]decane-7,9-dione is weakly acidic. A sufficiently strong base (e.g., potassium carbonate, sodium hydride) is required to deprotonate it, forming a more potent nucleophile.[5] Incomplete deprotonation will result in a sluggish reaction. Ensure the base is fresh, anhydrous, and used in at least stoichiometric amounts.
-
Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. A temperature of 50-70°C is often cited as optimal.[1] Significantly lower temperatures may lead to incomplete conversion within a reasonable timeframe.
-
Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is crucial to dissolve the reactants and facilitate the SN2 reaction.[3] Ensure the solvent is anhydrous, as water can hydrolyze the alkylating agent and quench the base.
-
Mixing: In heterogeneous reactions (e.g., with K₂CO₃), efficient stirring is vital to ensure proper contact between reactants.
Question 3: I am observing a significant amount of the dimeric impurity, 8,8'-(butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione). How can I minimize its formation?
Answer: The formation of this dimer is the most common purity challenge. It arises because the desired product, this compound, is itself an alkylating agent that can react with another molecule of the deprotonated starting material.
Causality & Mitigation Strategy: This is a classic problem of controlling a second alkylation. The key is to manipulate the relative concentrations of the reacting species.
-
Use an Excess of 1,4-Dibromobutane: By using a molar excess of 1,4-dibromobutane (e.g., 1.5 to 3 equivalents), you increase the probability that the deprotonated spiro-imide will react with the fresh alkylating agent rather than the already-formed product. This is the most effective control measure.
-
Slow Addition: Adding the deprotonated 8-azaspiro[4.5]decane-7,9-dione solution slowly to the solution of 1,4-dibromobutane maintains a high concentration of the dibromide throughout the reaction, favoring the desired mono-alkylation.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product and dimer. Stop the reaction once the starting material is consumed to prevent further dimer formation.
Question 4: My final product is difficult to purify via crystallization. What are some effective purification strategies?
Answer: The target compound is often a pale yellow oil or a low-melting solid, which can make crystallization challenging, especially if the dimeric impurity is present.[1]
-
Column Chromatography: Silica gel column chromatography is the most reliable method for purification at the lab scale. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is effective.
-
The unreacted 1,4-dibromobutane will elute first.
-
The desired product, this compound, will elute next.
-
The more polar dimeric impurity will elute last.
-
-
Kugelrohr or Short-Path Distillation: If the product is an oil and the impurities are non-volatile (like the dimer), high-vacuum distillation can be an effective purification method for larger scales.
-
Solvent Trituration/Washing: If the crude product solidifies, washing it with a cold, non-polar solvent (like hexane or ether) can help remove residual 1,4-dibromobutane and other non-polar impurities.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the primary synthetic route to this compound and the key side reaction leading to the common dimeric impurity.
Caption: Synthetic pathway and impurity formation.
Recommended Experimental Protocol
This protocol is designed to favor the formation of the desired mono-alkylated product by using an excess of the alkylating agent.
Materials:
-
8-Azaspiro[4.5]decane-7,9-dione (1.0 eq)
-
1,4-Dibromobutane (2.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of starting spiro-imide).
-
Reagent Addition: Add 1,4-dibromobutane (2.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60°C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting 8-azaspiro[4.5]decane-7,9-dione is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
Purify the crude oil using silica gel column chromatography.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.[1]
-
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane.
- Advent Chembio. This compound.
- GSRS. 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
- PubChem. 8-Azaspiro(4.5)decane-7,9-dione.
-
ResearchGate. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[6][7] decane-7,9-dione hydrochloride.
- BenchChem. (2025).
- MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Sources
Technical Support Center: Troubleshooting Failed Reactions with 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Welcome to the technical support center for 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during nucleophilic substitution reactions with this versatile spirocyclic compound. As a key intermediate in the synthesis of pharmaceuticals like Buspirone, understanding its reactivity is crucial for successful outcomes.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a spirocyclic compound featuring a primary alkyl bromide.[3] Its chemical formula is C₁₃H₂₀BrNO₂ and it has a molecular weight of 302.21 g/mol .[3] It is primarily used as a key intermediate in the synthesis of the anxiolytic drug Buspirone.[1][4] The 4-bromobutyl group serves as an electrophilic site for nucleophilic substitution, allowing for the introduction of various functional groups.[1][5]
Q2: What type of reaction is typically performed with this compound?
The primary carbon-bromine bond in this compound is highly susceptible to backside attack by nucleophiles, favoring a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This type of reaction is characterized by a concerted mechanism where the new bond with the nucleophile forms simultaneously as the bromide leaving group departs.[5][6] SN2 reactions are generally preferred in synthesis due to their high yields and predictable stereochemistry.[5][7]
Q3: What are the key factors for a successful SN2 reaction with this substrate?
Several factors are critical for a successful SN2 reaction:
-
Nucleophile Strength: Strong nucleophiles are essential for an efficient SN2 reaction.[6][8]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[5][8]
-
Temperature: While heating can increase the reaction rate, excessively high temperatures can favor elimination (E2) as a side reaction.[9] Reactions are often run at moderately elevated temperatures, such as 50-60 °C.[1][10]
-
Steric Hindrance: As an unhindered primary alkyl bromide, this substrate is well-suited for SN2 reactions.[5][11] However, bulky nucleophiles may slow down the reaction rate.[10]
Q4: Are there any known impurities associated with this compound?
Yes, this compound is itself considered an impurity (Impurity M) in the synthesis of Buspirone Hydrochloride.[4][12] The corresponding chloro-analog, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, is also a known impurity (Buspirone EP Impurity L).[2][13][14]
Section 2: Troubleshooting Guide for Failed Reactions
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or NMR analysis of the crude reaction mixture shows a significant amount of unreacted this compound.
Potential Causes & Solutions:
-
Cause A: Inactive Nucleophile or Base. The nucleophile may have degraded, or if a base is used to generate the nucleophile in situ, the base may be weak or impure.
-
Solution: Use freshly opened or properly stored nucleophiles and bases. If generating a nucleophile, ensure the base is strong enough to achieve complete deprotonation. For example, when using a ketone to form an enolate, a strong base like LDA is often necessary.[9]
-
-
Cause B: Inappropriate Solvent. The choice of solvent significantly impacts SN2 reaction rates.[8]
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents enhance the nucleophilicity of anionic reagents.[5] Avoid protic solvents like water or alcohols, which can solvate and deactivate the nucleophile.
-
-
Cause C: Insufficient Temperature. The reaction may be too slow at room temperature.
-
Cause D: Steric Hindrance. While the electrophile is not sterically hindered, a bulky nucleophile can significantly slow the reaction.[10]
-
Solution: If possible, consider a less sterically hindered nucleophile. Alternatively, increasing the reaction time and/or temperature may be necessary. In some cases, a different synthetic route might be required.[10]
-
Problem 2: Formation of Multiple Unidentified Products
Symptoms: The crude reaction mixture shows several spots on TLC or multiple sets of peaks in the NMR spectrum, none of which correspond to the desired product.
Potential Causes & Solutions:
-
Cause A: Side Reactions - Elimination (E2). The 4-bromobutyl chain can undergo elimination to form a terminal alkene, especially with a strong, sterically hindered base or at high temperatures.
-
Solution: Use a less sterically hindered base if possible. Lower the reaction temperature.[9]
-
-
Cause B: Side Reactions - Intramolecular Cyclization. If the nucleophile has another reactive site, intramolecular reactions can occur.
-
Solution: This is highly dependent on the specific nucleophile used. Protecting groups may be necessary to block other reactive sites on the nucleophile.
-
-
Cause C: Instability of Reactants or Products. The starting material or the desired product may be unstable under the reaction conditions.
-
Solution: Test the stability of your starting material and (if you have a standard) your product under the reaction conditions (e.g., exposure to base or heat) and analyze by TLC or NMR.[15] This can help identify if degradation is occurring.
-
Problem 3: Product is Formed but Lost During Workup or Purification
Symptoms: The reaction appears to have worked based on in-process analysis (e.g., crude TLC or NMR), but the final isolated yield is very low.
Potential Causes & Solutions:
-
Cause A: Product is Water-Soluble. If the final product has increased polarity, it may be lost to the aqueous layer during extraction.
-
Solution: Before discarding the aqueous layer, extract it several more times with an appropriate organic solvent. You can also analyze the aqueous layer by TLC to see if your product is present.[15]
-
-
Cause B: Product Adsorption onto Filtration Media. Polar products can sometimes irreversibly adsorb to silica gel or other filtration aids.
-
Solution: If you performed a filtration step, try suspending the solid filtration medium in a polar solvent and analyzing the solvent by TLC to see if your product can be recovered.[15]
-
-
Cause C: Decomposition on Silica Gel. Some compounds, particularly amines, can decompose on acidic silica gel during column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed into the eluent. Alternatively, consider other purification methods like crystallization or preparative TLC.
-
Experimental Workflow & Data
General Protocol for Nucleophilic Substitution
This protocol is a general guideline and may require optimization for your specific nucleophile.
-
Preparation: To a solution of your nucleophile in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., NaH or K₂CO₃) if necessary to generate the active nucleophile. Stir at room temperature until deprotonation is complete.
-
Reaction: Add a solution of this compound in the same solvent to the reaction mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[1]
Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 8-Azaspiro[4.5]decane-7,9-dione | C₉H₁₃NO₂ | 167.21 | Solid |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | Liquid |
| This compound | C₁₃H₂₀BrNO₂ | 302.21 | Pale yellow oil[1] |
| 1-(2-Pyrimidinyl)piperazine | C₈H₁₂N₄ | 164.21 | Solid |
| Buspirone | C₂₁H₃₁N₅O₂ | 385.50 | White crystalline solid[1] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting failed reactions.
Caption: A flowchart for systematic troubleshooting of failed reactions.
References
- Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane. Benchchem.
- 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. Benchchem.
- 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. gsrs.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Bulky alkylation troubleshooting. Reddit.
- Buspirone Hydrochloride - Impurity M. Pharmaffiliates.
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(4-Bromobutyl)-4-methylbenzene. Benchchem.
- 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione. LGC Standards.
- Nucleophilic Substitution: Practice Problems. YouTube.
- Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Substitution Reactions (on Saturated Carbons). Making Molecules.
- Can You Solve These SN2 Problems?. YouTube.
- 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. Santa Cruz Biotechnology.
- CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry.
- Buspirone Related Compound L. USP Store.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. reddit.com [reddit.com]
- 11. ochem.as.uky.edu [ochem.as.uky.edu]
- 12. 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione [lgcstandards.com]
- 13. scbt.com [scbt.com]
- 14. store.usp.org [store.usp.org]
- 15. How To [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Welcome to the technical support center for the synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this crucial synthesis. As a key intermediate in the production of the anxiolytic agent Buspirone, robust and reproducible synthesis of this compound is of significant importance.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and well-documented method is the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione using a molar excess of 1,4-dibromobutane.[1] This reaction is typically carried out in the presence of a base in a polar aprotic solvent.
Q2: Why is 1,4-dibromobutane used in excess?
A2: Using a 2- to 5-fold molar excess of 1,4-dibromobutane is a critical process parameter.[1] This strategy minimizes the formation of the dimeric impurity, where two molecules of 8-azaspiro[4.5]decane-7,9-dione are linked by a single butyl chain. The large excess of the alkylating agent ensures that the mono-alkylation product is favored.
Q3: What are the typical solvents and bases used for this reaction?
A3: Polar aprotic solvents like dimethylformamide (DMF) are commonly recommended.[1] Suitable bases, often referred to as acid binders, include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[1] The choice of base depends on factors such as desired reactivity, safety considerations on a larger scale, and solubility in the chosen solvent system.
Q4: What is the significance of this compound?
A4: This compound is a pivotal intermediate in the synthesis of Buspirone, a non-benzodiazepine anxiolytic drug used to treat generalized anxiety disorder (GAD).[1][3] The bromobutyl group serves as a reactive handle for the subsequent coupling reaction with 1-(2-pyrimidinyl)piperazine to form the final active pharmaceutical ingredient.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q5: My reaction is showing low conversion of the starting material, 8-azaspiro[4.5]decane-7,9-dione. What are the potential causes and solutions?
A5: Low conversion can stem from several factors:
-
Insufficient Base: The base is crucial for deprotonating the nitrogen atom of the succinimide ring, making it nucleophilic. Ensure the base is anhydrous and added in at least stoichiometric amounts. For weaker bases like K₂CO₃, ensure it is finely powdered to maximize surface area.
-
Poor Solubility: In some solvents, the starting material or the base may have limited solubility, hindering the reaction.[4] If using K₂CO₃ in solvents like acetone or acetonitrile, poor solubility can be an issue. Switching to a solvent with better solubility characteristics, such as DMF, can resolve this.[1][4]
-
Low Reaction Temperature: While the reaction is often initiated at a cooler temperature (10-20 °C) to control the initial exothermic reaction, it may require heating to proceed to completion.[1] A literature protocol suggests heating to 50 °C for approximately 8 hours.[1]
-
Catalyst Addition: The addition of a catalytic amount of potassium iodide (KI) can be beneficial. Iodide is a better nucleophile and leaving group than bromide, and it can participate in a Finkelstein-type reaction with 1,4-dibromobutane in situ to generate the more reactive 1-bromo-4-iodobutane, accelerating the alkylation.[4]
Q6: I am observing a significant amount of a high molecular weight impurity in my crude product. What is it and how can I prevent it?
A6: This is likely the N,N'-bis-alkylation product, where two molecules of 8-azaspiro[4.5]decane-7,9-dione are connected by the four-carbon linker from 1,4-dibromobutane.
-
Cause: This occurs when the initially formed product, this compound, reacts with another deprotonated molecule of the starting material. This is more likely to happen if the concentration of 1,4-dibromobutane is not sufficiently high.
-
Solution: The primary way to suppress this side reaction is to use a significant molar excess (2- to 5-fold) of 1,4-dibromobutane.[1] This ensures that the deprotonated starting material is more likely to encounter a molecule of 1,4-dibromobutane than the mono-alkylated product.
Q7: The purification of the crude product is challenging. What is an effective workup and purification strategy?
A7: The crude product is typically a pale yellow oil.[1] A standard workup and purification procedure involves the following steps:
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction mixture by adding water.[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[1]
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.[1]
-
Chromatography: If further purification is needed to remove unreacted starting materials or byproducts, column chromatography on silica gel is the method of choice. The eluent system will need to be determined empirically, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
Q8: My reaction has stalled, and TLC analysis shows both starting material and product. What should I do?
A8: A stalled reaction can often be pushed to completion.
-
Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the reaction barrier. Monitor the reaction closely by TLC to avoid decomposition.
-
Add More Reagents: If you suspect one of the reagents has been consumed or degraded, a small additional charge of the base or 1,4-dibromobutane could restart the reaction. However, be cautious not to create a significant stoichiometric imbalance that could favor side reactions.
-
Extend Reaction Time: Some reactions simply require more time to reach completion, especially at lower temperatures. Allow the reaction to stir for a longer period, monitoring its progress periodically.
Visualizing the Process
Synthetic Pathway
The synthesis follows a standard SN2 mechanism.
Caption: N-alkylation of 8-azaspiro[4.5]decane-7,9-dione.
Troubleshooting Flowchart
A logical approach to diagnosing common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[1]
Materials and Reagents:
-
8-Azaspiro[4.5]decane-7,9-dione
-
1,4-Dibromobutane (reagent grade)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Alkylating Agent: Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 50 °C. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (approximately 8 hours).
-
Quenching: Cool the reaction to room temperature and carefully quench by pouring it into water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.[1]
-
Purification (if necessary): Purify the crude oil by flash column chromatography on silica gel.
Data Summary: Key Reactants and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 8-Azaspiro[4.5]decane-7,9-dione | C₉H₁₃NO₂ | 167.21 | White crystalline solid |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | Colorless liquid |
| This compound | C₁₃H₂₀BrNO₂ | 302.21 | Pale yellow oil |
Data sourced from BenchChem Application Notes and PubChem.[1][5][6]
References
- Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane. BenchChem.
- Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives. PubMed.
-
8-azaspiro[7][8] decane-7, the preparation method of 9-dione compounds. Google Patents. Available at:
-
The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[7][8] decane-7,9-dione hydrochloride. ResearchGate. Available at:
- Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. PubMed.
- A novel synthetic approach for the Piperazynyl Pyrimidine Intermediate: Focus on the cost cutting of Buspirone drug at commercial level. ResearchGate.
- 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Gsrs.
- 8-Azaspiro(4.5)decane-7,9-dione. PubChem.
- Difficulties with N-Alkylations using alkyl bromides. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. 8-Azaspiro(4.5)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Welcome to the dedicated technical support guide for 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS No. 80827-62-9).[1][2][3] This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile synthetic intermediate. As a key reagent, particularly noted as an impurity in the synthesis of Buspirone, understanding its stability and handling characteristics is paramount to achieving reproducible and successful experimental outcomes.[4][5][6]
This guide provides in-depth troubleshooting advice and frequently asked questions based on the compound's structural features: a reactive primary alkyl bromide and a potentially labile succinimide ring system.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve problems that may arise during the use of this compound in your experiments.
Issue 1: Low Yield in Alkylation Reactions
Question: I am using this compound as an alkylating agent with a primary amine nucleophile, but my yields are consistently low. What could be the cause?
Answer: Low yields in alkylation reactions involving this reagent can often be attributed to several competing factors related to its stability and reactivity.
-
Competing Elimination Reactions: Primary alkyl bromides can undergo elimination reactions (E2) in the presence of a strong base to form an alkene, instead of the desired substitution (SN2).[7] If your amine nucleophile is sterically hindered or if you are using an additional strong base to deprotonate a less nucleophilic substrate, this side reaction can become significant.
-
Troubleshooting Steps:
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) in slight excess. Avoid strong, unhindered bases like NaOH or KOtBu if possible.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to favor the SN2 mechanism.
-
-
-
Hydrolysis of the Succinimide Ring: If your reaction conditions are aqueous or involve protic solvents with basic or strongly acidic conditions, the succinimide ring can hydrolyze.[8][9][10] This opens the ring to form a succinamic acid derivative, which will have different solubility and reactivity, and will not be your desired product.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and inert atmosphere (e.g., Nitrogen or Argon).
-
pH Control: Maintain a neutral or slightly acidic pH if possible. The succinimide ring is most stable under these conditions.
-
-
-
Degradation of the Reagent: Improper storage can lead to degradation of the alkyl bromide moiety. Over time, exposure to light, moisture, and elevated temperatures can cause decomposition.
-
Troubleshooting Steps:
-
Purity Check: Before use, verify the purity of the reagent using an appropriate analytical method such as ¹H NMR or LC-MS.
-
Proper Storage: Store the compound at the recommended 2-8°C in a tightly sealed, light-resistant container.[4]
-
-
Troubleshooting Workflow for Low Alkylation Yield
Sources
- 1. | Advent [adventchembio.com]
- 2. 80827-62-9|this compound|BLD Pharm [bldpharm.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound [lgcstandards.com]
- 6. 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione [lgcstandards.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Introduction
Welcome to the technical support guide for the analytical method development of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This molecule is a key intermediate in the synthesis of Buspirone, a non-benzodiazepine anxiolytic drug.[1][2] Robust and reliable analytical methods are critical for ensuring the quality, purity, and stability of this intermediate, which directly impacts the final Active Pharmaceutical Ingredient (API).
This guide is designed for researchers, analytical chemists, and drug development professionals. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, experience-driven advice. We will explore the fundamental principles behind method development choices, from initial physicochemical assessment to advanced troubleshooting of chromatographic issues, all grounded in established scientific and regulatory standards.
Part 1: Physicochemical Properties & Initial Method Selection
A thorough understanding of the molecule's properties is the foundation of any successful analytical method.
Q1: What are the key physicochemical properties of this compound, and how do they influence the choice of analytical technique?
Answer: The molecular structure dictates the analytical approach. This compound is a moderately polar, non-ionizable molecule with a molecular weight of 302.21 g/mol .[3] Its key features are the spirocyclic core, the dione functional group, and the terminal bromobutyl chain.
| Property | Value / Observation | Implication for Method Development |
| Molecular Formula | C₁₃H₂₀BrNO₂ | Provides the exact mass for mass spectrometry (MS) identification.[3] |
| Molecular Weight | 302.21 g/mol | Suitable for both HPLC and GC analysis.[3] |
| Polarity | Moderately Polar | The cyclohexane and piperidine rings provide non-polar character, while the dione group adds polarity. This makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). |
| UV Absorbance | Weak Chromophore | The dione group provides some UV absorbance, but it is not strong. Detection at lower wavelengths (e.g., 200-220 nm) is likely necessary for adequate sensitivity in HPLC-UV.[4][5] |
| Volatility & Thermal Stability | Potentially Thermolabile | The bromobutyl group can be susceptible to thermal degradation or elimination reactions at elevated temperatures, which may pose a challenge for Gas Chromatography (GC).[6][7] RP-HPLC is the preferred first-line technique. |
| Solubility | Soluble in organic solvents | Expected to be readily soluble in common HPLC organic modifiers like acetonitrile (ACN) and methanol (MeOH), as well as solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO).[8] |
Based on this profile, RP-HPLC with UV or MS detection is the most logical and robust choice for purity, assay, and stability testing. GC could be a secondary technique, primarily for analyzing potential volatile impurities, but requires careful evaluation of the compound's thermal stability.
Part 2: HPLC Method Development & Troubleshooting Guide
This section addresses the most common questions and challenges encountered during the development of an HPLC method for this intermediate.
Q2: I'm starting from scratch. What is a good set of initial HPLC conditions to try?
Answer: A systematic approach is key. Start with a generic gradient method to probe the retention behavior and then optimize.
Recommended Starting Point:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 or 5 µm | The C18 stationary phase provides sufficient hydrophobic interaction for retaining this moderately polar molecule. |
| Mobile Phase A | Water (HPLC Grade) | |
| Mobile Phase B | Acetonitrile (ACN) | ACN is often preferred over methanol as it provides lower backpressure and better peak efficiency for many compounds. |
| Gradient Program | 5% to 95% B over 20 minutes | This "scouting gradient" will reveal the approximate organic concentration needed to elute the main peak and any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature.[9] |
| Detection (UV) | 210 nm | This wavelength provides near-universal detection for compounds with some form of double bonds, which is necessary due to the weak chromophore.[4] A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Injection Volume | 5-10 µL | A smaller volume minimizes potential peak distortion from the injection solvent.[10] |
| Sample Solvent | Dilute in Mobile Phase (e.g., 50:50 Water:ACN) | Dissolving the sample in a solvent similar to or weaker than the initial mobile phase is crucial to prevent poor peak shape.[10] |
Q3: My peak shape is poor (tailing or fronting). What are the causes and how can I fix it?
Answer: Poor peak shape is a common but solvable problem. The cause is often related to secondary chemical interactions on the column or issues with the sample itself.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Silanol Interactions: Residual acidic silanols on the silica backbone interact with the polar dione group. 2. Column Overload: Injecting too much mass onto the column. 3. Column Degradation: A void has formed at the column inlet. | 1. Use an End-Capped Column: Modern, high-purity, end-capped C18 columns minimize silanol activity. 2. Lower Sample Concentration: Dilute the sample by a factor of 10 and re-inject. 3. Try a Different pH (if applicable): While this molecule is neutral, impurities may be acidic or basic. A buffered mobile phase (e.g., pH 3.0 phosphate buffer) can suppress ionization of impurities. 4. Reverse and Flush Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent. If this doesn't work, replace the column. |
| Peak Fronting | 1. High Sample Concentration/Overload: The most common cause. 2. Sample Solvent Stronger than Mobile Phase: Sample is poorly focused on the column head. | 1. Reduce Injection Concentration: Systematically dilute your sample until a symmetrical peak is achieved. 2. Match Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your starting mobile phase conditions.[10] |
Q4: I am not detecting my compound or the response is very low. What should I check?
Answer: This can be a frustrating issue, but a logical checklist can quickly identify the culprit.
Caption: Troubleshooting workflow for no/low peak response.
-
Compound Stability: The bromobutyl functional group can be susceptible to nucleophilic attack or degradation, especially in protic solvents or over time.[6] Prepare samples fresh and analyze them promptly. Consider storing stock solutions at low temperatures (e.g., 4°C).
Q5: How do I resolve my main peak from a closely eluting impurity?
Answer: Improving resolution requires changing the selectivity of your method. Selectivity is the ability to differentiate between two compounds.
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice-versa). The different solvent properties will alter the interactions with the stationary phase and can significantly change the elution order and separation of peaks.
-
Modify the Mobile Phase pH: While the target compound is neutral, impurities from the synthesis (e.g., unreacted starting materials or side-products) may be ionizable. Adjusting the pH with a buffer (e.g., phosphate or acetate) can dramatically shift the retention time of these impurities.
-
Change the Stationary Phase: If changing the mobile phase is insufficient, try a different column chemistry. A Phenyl-Hexyl or a Polar-Embedded column will offer different selectivity compared to a standard C18.
-
Optimize the Gradient: A shallower gradient around the elution time of the peaks of interest will increase the separation between them.
Part 3: Gas Chromatography (GC) as an Alternative Technique
Q6: When should I consider using Gas Chromatography (GC) for this compound?
Answer: GC is a powerful technique for volatile and thermally stable compounds.[11] For this compound, GC should be considered primarily for two applications:
-
Analysis of Volatile Impurities: To detect and quantify low molecular weight impurities from the synthesis, such as residual solvents or alkyl halide starting materials.[8][12]
-
Orthogonal Method: As a secondary, dissimilar method to confirm the purity results obtained by HPLC, which is a common requirement in pharmaceutical development.
Key challenge: The primary concern is the thermal stability of the bromobutyl group. High temperatures in the GC inlet or column can cause degradation, leading to inaccurate quantification and the appearance of artifact peaks.[7] A thorough thermal stability study (e.g., using a TG/DTA) or a GC-MS analysis to check for degradation products is highly recommended before validating a GC method for this compound.
Part 4: Method Validation Essentials
Q7: Once my method is developed, what validation parameters do I need to assess?
Answer: All analytical methods used in a regulated environment must be validated to prove they are suitable for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework.[13][14][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. lcms.cz [lcms.cz]
- 11. youtube.com [youtube.com]
- 12. shimadzu.com [shimadzu.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to the HPLC Characterization of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
This guide provides an in-depth technical comparison for the analytical characterization of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, a key intermediate and potential impurity in the synthesis of the anxiolytic drug Buspirone.[1][2][3][4] We will explore the optimal High-Performance Liquid Chromatography (HPLC) methodology, compare it against viable alternatives, and provide the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical approach for researchers and drug development professionals.
Introduction: The Analytical Imperative
This compound is a crucial chemical entity whose purity must be rigorously controlled. In pharmaceutical manufacturing, even trace-level impurities can impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[5][6] Therefore, a precise, accurate, and robust analytical method is not just a procedural step but a cornerstone of quality assurance. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering the necessary resolution and sensitivity to separate the main compound from its closely related structural analogues and degradation products.[7]
Physicochemical Landscape and Chromatographic Strategy
The molecular structure of the target analyte—featuring a spirocyclic dione core and a bromobutyl alkyl chain—confers a predominantly non-polar character, despite the presence of polar carbonyl groups.[1][8] This hydrophobicity is the primary determinant of its chromatographic behavior.
Core Rationale: The compound's limited solubility in aqueous media and its non-polar nature make it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique utilizes a non-polar stationary phase and a polar mobile phase. The analyte's hydrophobic regions will interact strongly with the stationary phase, leading to retention, which can be modulated by varying the organic solvent concentration in the mobile phase.[9][10][11]
Primary Methodology: Reversed-Phase HPLC for Purity Determination
RP-HPLC is the workhorse of the pharmaceutical industry for its versatility and reproducibility.[12] The following protocol is designed as a robust starting point for the characterization of this compound.
dot
Caption: HPLC analytical workflow for purity assessment.
Detailed Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: The choice of column is critical. A C18 (Octadecylsilane) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the recommended starting point.[9][12] The long alkyl chains of the C18 phase provide strong hydrophobic interactions necessary for retaining the non-polar analyte. A C8 column can be considered if retention times are excessively long.
-
Mobile Phase: A mixture of Acetonitrile (ACN) and Water. ACN is often preferred over methanol as it typically provides better peak shapes and lower backpressure.
-
Starting Composition (Isocratic): Acetonitrile:Water (60:40, v/v). This ratio should be optimized to achieve a retention time (k') between 2 and 10 for the main peak.
-
-
Elution Mode: Isocratic elution is simpler and sufficient for basic purity checks. However, for comprehensive impurity profiling, a gradient elution is superior. A shallow gradient (e.g., starting at 50% ACN and increasing to 90% ACN over 20 minutes) can effectively separate impurities with slightly different polarities from the main peak.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV detection at 210 nm . The dione functional groups lack a strong chromophore in the higher UV range, necessitating detection at lower wavelengths for adequate sensitivity.[13][14][15] A DAD is highly recommended to assess peak purity across the entire spectrum.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile or the mobile phase. Using the mobile phase as the diluent is generally preferred to avoid peak distortion.
-
Sample Concentration: Prepare a sample solution of approximately 0.5 mg/mL.
-
Procedure: Accurately weigh the sample, dissolve it in the diluent, and filter through a 0.45 µm syringe filter to remove particulates before injection.
Data Analysis and Acceptance Criteria
The primary output is a chromatogram. Purity is typically assessed using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
| Parameter | Recommended Specification | Rationale |
| Retention Time (RT) | Consistent within ±2% | Ensures system stability and peak identification. |
| Tailing Factor (T) | 0.8 – 1.5 | A value close to 1 indicates a symmetrical, efficient peak shape. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Purity (Area %) | ≥ 99.0% (Typical for intermediates) | Specification depends on the subsequent synthesis step requirements. |
Comparative Analysis of Alternative Technologies
While RP-HPLC is the primary choice, understanding its alternatives provides a complete analytical perspective. The selection of a technique is driven by the specific analytical goal (e.g., routine QC vs. complex impurity identification).
dot
Caption: Decision tree for selecting an analytical method.
Performance Comparison
| Technique | Principle | Suitability for Topic | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobic interactions with a non-polar stationary phase.[10] | Excellent. Ideal for non-polar to moderately polar compounds. | Robust, versatile, widely available, well-understood.[11][12] | Slower run times, higher solvent consumption compared to modern alternatives. |
| UHPLC/UPLC | A high-pressure version of HPLC using columns with <2 µm particles.[7] | Excellent. A direct upgrade for higher throughput. | Significantly faster analysis, superior resolution, lower solvent use.[5] | Higher initial instrument cost, more susceptible to clogging. |
| Normal-Phase HPLC | Separation based on polar interactions with a polar stationary phase (e.g., silica).[11] | Poor. The analyte is too non-polar and would elute too quickly with little retention. | Useful for very polar compounds or separating non-polar isomers.[12] | Less reproducible due to sensitivity to water in the mobile phase. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the primary mobile phase.[16] | Good. A viable "green" alternative. | Drastically reduces organic solvent consumption, very fast separations.[16] | Requires specialized equipment; method development can be more complex. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Poor to Moderate. | Excellent for analyzing residual solvents or volatile impurities.[5][17] | The analyte has a high boiling point and may decompose at high temperatures; may require derivatization. |
Conclusion and Recommendations
For the routine quality control and characterization of This compound , Reversed-Phase HPLC with UV detection is the most appropriate and reliable method. It provides a robust, reproducible, and sensitive platform for purity assessment and impurity profiling, which can be validated according to ICH guidelines to ensure data integrity for regulatory submissions.[18][19]
For laboratories seeking higher throughput and reduced solvent consumption, transitioning the validated HPLC method to a UHPLC/UPLC platform is the logical next step. While techniques like SFC offer significant environmental benefits, their implementation requires a greater investment in specialized equipment and expertise. GC should be reserved for the specific analysis of volatile impurities, such as residual solvents, rather than for the primary characterization of the compound itself.
References
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Vertex AI Search.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- Reversed-phase chrom
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Labcompare.
- Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal.
- Analytical advances in pharmaceutical impurity profiling. PubMed.
- Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - PubMed Central.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone deriv
- (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co.
- Buspirone synthesis. ChemicalBook.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- Validated RP-HPLC Method for the Determination of Buspirone in Pharmaceutical Formulations.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
- This compound. LGC Standards.
- 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. gsrs.
- Scheme 17. Synthesis of buspirone by Wei and co-workers (2008).
- 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. Benchchem.
- 80827-62-9|this compound. BLDpharm.
- CAS No : 80827-62-9 | Product Name : Buspirone Hydrochloride - Impurity M.
- Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities.
- Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities. Taylor & Francis Online.
- 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione. LGC Mikromol.
- Analytical Determination of Buspirone Hydrochloride in Pure Solutions, Pharmaceutical Preparation and Urine Samples. Walsh Medical Media.
Sources
- 1. This compound [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dione [lgcstandards.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. moravek.com [moravek.com]
- 12. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 13. pharmtech.com [pharmtech.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals – Read Article in LENS [readarticle.org]
- 17. rroij.com [rroij.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Buspirone Precursors: Evaluating 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione Against Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of the anxiolytic agent buspirone, the selection of precursor molecules is a critical decision that significantly impacts reaction efficiency, yield, purity of the final active pharmaceutical ingredient (API), and overall process scalability. This guide provides an in-depth technical comparison of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione with other prominent buspirone precursors. By examining the available experimental data, we aim to offer a clear perspective for researchers and drug development professionals on the advantages and disadvantages of each synthetic route.
Introduction to Buspirone and the Significance of Precursor Selection
Buspirone is a non-benzodiazepine anxiolytic used in the treatment of generalized anxiety disorder (GAD).[1] Its synthesis involves the coupling of a spirocyclic moiety with a pyrimidinylpiperazine side chain. The choice of the key intermediates, or precursors, that form these two parts of the molecule dictates the synthetic strategy. An ideal precursor should be readily available or easily synthesized, exhibit high reactivity in the desired transformation, lead to high yields of the target molecule, and generate a favorable impurity profile, minimizing the need for extensive purification steps.
This guide will focus on a comparative analysis of two primary synthetic pathways to buspirone, highlighting the performance of their respective precursors.
Synthetic Pathway 1: The Alkylation Route via this compound
This widely utilized pathway involves the alkylation of 8-azaspiro[4.5]decane-7,9-dione with a 1,4-dihalobutane, followed by the coupling of the resulting intermediate with 1-(2-pyrimidinyl)piperazine.
Key Precursors:
-
8-Azaspiro[4.5]decane-7,9-dione: The foundational spirocyclic starting material.
-
1,4-Dibromobutane: The alkylating agent used to introduce the butyl chain.
-
This compound: The key intermediate precursor for the final coupling step.
-
1-(2-Pyrimidinyl)piperazine: The second key fragment for the final coupling.
The synthesis of the key intermediate, this compound, is a crucial step. One method involves the direct reaction of 8-azaspiro[4.5]decane-7,9-dione with an excess of 1,4-dibromobutane.[2] A modified procedure involves first treating 8-azaspiro[4.5]decane-7,9-dione with a base like potassium hydroxide to form the potassium salt, which then reacts with 1,4-dibromobutane.[3] This latter approach is reported to proceed under milder conditions (50°C for 8 hours) compared to the direct reaction which may require higher temperatures (180–190 °C for 20 hours).[3]
The final step is the reaction of this compound with 1-(2-pyrimidinyl)piperazine to yield buspirone. This reaction has been reported to achieve a yield of 67.4% for buspirone hydrochloride.[3]
Synthetic Pathway 2: The Reductive Amination and Alternative Coupling Routes
An alternative approach to buspirone synthesis involves the use of 3,3-tetramethyleneglutarimide as a starting material, which can be considered an alternative precursor to the pre-formed 8-azaspiro[4.5]decane-7,9-dione.
Key Precursors:
-
3,3-Tetramethyleneglutarimide: A precursor to the spirocyclic core of buspirone.
-
Pyrimidopyrazine quaternary ammonium salt: An activated form of the pyrimidinylpiperazine moiety.
In this pathway, 3,3-tetramethyleneglutarimide is reacted with a pyrimidopyrazine quaternary ammonium salt in the presence of a base. A patented method describes the use of sodium carbonate as the base and a mixed solvent system of toluene and n-pentanol. This process is reported to yield buspirone, which can then be converted to buspirone hydrochloride with a yield of 91%.[4] Another variation of this route reports a 66.5% yield for the preparation of buspirone.[4]
Comparative Analysis of Precursors
To provide a clearer comparison, the following table summarizes the key performance indicators for the precursors in their respective synthetic pathways leading to buspirone.
| Precursor / Intermediate | Synthetic Pathway | Reported Yield | Reaction Conditions | Potential Impurities |
| This compound | Alkylation Route | 67.4% (for final step to buspirone HCl)[3] | Milder conditions for its synthesis (50°C, 8h)[3] | Unreacted 1,4-dibromobutane, dimeric byproducts. |
| 3,3-Tetramethyleneglutarimide & Pyrimidopyrazine quaternary ammonium salt | Alternative Coupling | 66.5% (for buspirone)[4], 91% (for conversion to buspirone HCl)[4] | Higher temperatures (100-105°C)[4] | Side products from the complex coupling reaction. |
| 1-(2-Pyrimidinyl)piperazine | Both pathways | 76.9% (synthesis from diethanolamine)[3] | Varies depending on the synthetic route. | Di-substituted piperazine byproducts.[5] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize the key intermediate for the alkylation route.
Materials:
-
8-Azaspiro[4.5]decane-7,9-dione
-
Potassium hydroxide
-
1,4-Dibromobutane
-
Suitable solvent (e.g., Butanol)
Procedure:
-
Dissolve 8-azaspiro[4.5]decane-7,9-dione in a suitable solvent.
-
Add potassium hydroxide to form the potassium salt.
-
Add 1,4-dibromobutane to the reaction mixture.
-
Heat the mixture to 50°C for approximately 8 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove potassium bromide.
-
Remove the excess 1,4-dibromobutane under reduced pressure to obtain the crude product.
Synthesis of Buspirone via Alkylation
Objective: To synthesize buspirone from this compound.
Materials:
-
This compound
-
1-(2-Pyrimidinyl)piperazine
-
Suitable solvent (e.g., Butanol)
Procedure:
-
To the crude this compound, add 1-(2-pyrimidinyl)piperazine.[3]
-
Reflux the reaction mixture for several hours until the reaction is complete as monitored by TLC.[2]
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude buspirone.
-
Purify the crude product by recrystallization.
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways to buspirone.
Discussion and Conclusion
The choice between these synthetic pathways and their associated precursors depends on several factors.
The alkylation route utilizing this compound offers the advantage of milder reaction conditions for the formation of the key intermediate, which can be beneficial for process safety and energy consumption. The reported yield for the final coupling step is respectable. However, this route involves the use of 1,4-dibromobutane, which is a hazardous substance, and the potential for the formation of dimeric impurities needs to be carefully controlled.
The alternative coupling route starting from 3,3-tetramethyleneglutarimide presents a more convergent synthesis. While the reported yields for buspirone are in a similar range to the alkylation route, the subsequent conversion to the hydrochloride salt shows a high yield. This pathway may be more atom-economical. However, it requires higher reaction temperatures, which could be a drawback in terms of energy costs and safety on an industrial scale.
The synthesis of 1-(2-pyrimidinyl)piperazine is a common requirement for both pathways. The development of a high-yield and clean synthesis for this intermediate is crucial for the overall efficiency of either route. A reported yield of 76.9% from diethanolamine suggests an efficient process is available.[3] However, the potential for the formation of di-substituted byproducts during its synthesis from 2-chloropyrimidine and piperazine needs to be addressed to ensure the purity of the final buspirone product.[5]
References
-
Buspirone. PubChem. National Center for Biotechnology Information. [Link]
-
Buspirone Impurities. Omchemlabs. [Link]
-
Synthesis of 1-(2-pyrimidinyl)piperazine. PrepChem.com. [Link]
-
Buspirone Impurities. SynZeal. [Link]
-
Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[2][6] decane-7,9-dione hydrochloride. ResearchGate. [Link]
- Preparation method of buspirone hydrochloride.
- Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
Sources
- 1. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buspirone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. CN119798224B - Preparation method of buspirone hydrochloride - Google Patents [patents.google.com]
- 5. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. Buspirone Impurities | SynZeal [synzeal.com]
A Senior Application Scientist's Guide: 8-(4-Bromobutyl)- vs. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione in Pharmaceutical Synthesis
For researchers and process chemists in drug development, the selection of starting materials is a critical decision point that dictates the efficiency, cost, and scalability of a synthetic route. This guide provides an in-depth comparison of two key intermediates used in the synthesis of anxiolytic agents like Buspirone and its analogues: 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione and its chlorinated counterpart, 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1][2][3] Both molecules serve as electrophilic precursors for introducing the butyl-azaspiro[4.5]decane-7,9-dione moiety, a crucial pharmacophore for 5-HT1A receptor ligands.[4][5] The choice between the bromo- and chloro- derivatives, however, is not trivial and has significant implications for reaction kinetics, yield, and overall process viability.
This guide moves beyond a simple cataloging of properties to explain the underlying chemical principles and provide actionable, data-supported insights to inform your synthetic strategy.
Physicochemical Profile: A Side-by-Side Comparison
A foundational understanding begins with the basic molecular and physical properties of these two reagents. While structurally similar, the difference in the halogen atom results in a notable variance in molecular weight and, as will be discussed, reactivity.
| Property | This compound | 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione |
| Synonyms | Buspirone EP Impurity M | Buspirone Related Compound L |
| CAS Number | 80827-62-9[6][7][8] | 21098-11-3[1][3][9] |
| Molecular Formula | C₁₃H₂₀BrNO₂[7][10] | C₁₃H₂₀ClNO₂[11][12] |
| Molecular Weight | 302.21 g/mol [7][10] | 257.76 g/mol [12] |
| Appearance | Typically a solid | Typically a solid |
The Decisive Factor: Reactivity in Nucleophilic Substitution
The primary application for both compounds is a nucleophilic substitution reaction, typically an SN2 mechanism, where a nucleophile (such as 1-(2-pyrimidinyl)piperazine in the synthesis of Buspirone) displaces the halide to form a new carbon-nitrogen bond.[2] The efficiency of this critical step is almost entirely governed by the leaving group ability of the halide.
A good leaving group is one that is a stable species after it has departed with the pair of electrons from its former bond. The stability of the halide anions (Br⁻ and Cl⁻) is directly related to the acidity of their conjugate acids (HBr and HCl). Because HBr is a stronger acid than HCl, its conjugate base, the bromide ion (Br⁻), is weaker and therefore more stable than the chloride ion (Cl⁻).[13][14] This increased stability makes bromide a superior leaving group.[14]
Key Mechanistic Insights:
-
Bond Strength: The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. Less energy is required to break the C-Br bond, contributing to a lower activation energy for the reaction.
-
Polarizability: Bromine is larger and its electron cloud is more polarizable than chlorine's.[15] This means its electron density can be more easily distorted to accommodate the partial negative charge that develops in the SN2 transition state, thus stabilizing it and accelerating the reaction.
The Practical Consequence: In a direct comparative synthesis, the reaction with this compound will proceed at a significantly faster rate than with its chloro- analogue under identical conditions. This often translates to shorter reaction times, milder temperature requirements, and potentially higher yields by minimizing the formation of side products from prolonged exposure to heat.
Visualizing the Synthetic Pathway
The following diagram illustrates the pivotal step in Buspirone synthesis, highlighting the comparative reactivity of the bromo- and chloro-intermediates.
Caption: Comparative reaction pathways to Buspirone.
Comparative Experimental Protocol: Synthesis of Buspirone
To provide a tangible measure of performance, this section outlines a comparative experimental workflow. The protocols are adapted from established synthetic procedures.[2][16]
Objective: To synthesize Buspirone via nucleophilic substitution using either the bromo- or chloro-precursor and compare reaction efficiency under optimized, yet distinct, conditions.
Materials:
-
This compound
-
8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
-
1-(2-pyrimidinyl)piperazine
-
Potassium Carbonate (K₂CO₃) as an acid scavenger
-
Dimethylformamide (DMF) as the solvent
-
Standard glassware for organic synthesis
Methodology A: Utilizing the Bromo- Precursor (Higher Reactivity)
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-(2-pyrimidinyl)piperazine (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to dry DMF.
-
Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C .
-
Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to reach >95% completion within 4-6 hours .
-
Workup: Upon completion, cool the mixture, filter off the inorganic salts, and remove the DMF under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Methodology B: Utilizing the Chloro- Precursor (Lower Reactivity)
-
Setup: The initial setup is identical to Methodology A, using the chloro-precursor.
-
Addition: Dissolve 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (1.0 equivalent) and add to the reaction mixture.
-
Reaction: Heat the reaction mixture to a higher temperature of 90-100 °C .
-
Monitoring: Monitor the reaction progress. The reaction is expected to require 12-18 hours to achieve a comparable level of conversion to Methodology A.
-
Workup: The workup procedure is identical to Methodology A.
Note: To accelerate the reaction in Methodology B, a catalytic amount of sodium iodide or potassium iodide could be added. This facilitates an in-situ Finkelstein reaction, where the more reactive iodo-intermediate is transiently formed, increasing the overall reaction rate.
Expected Outcomes & Data Summary
The primary difference lies in the reaction kinetics. The bromobutyl derivative is anticipated to provide a significantly higher throughput.
| Parameter | Methodology A (Bromo-) | Methodology B (Chloro-) |
| Reaction Temperature | 70-80 °C | 90-100 °C |
| Typical Reaction Time | 4-6 hours | 12-18 hours |
| Expected Yield | High | Moderate to High |
| Process Intensity | Lower (less energy, less time) | Higher (more energy, more time) |
Practical & Commercial Considerations
Beyond chemical reactivity, real-world project decisions are influenced by cost, supply chain, and safety.
| Factor | 8-(4-Bromobutyl)- Derivative | 8-(4-Chlorobutyl)- Derivative |
| Cost & Availability | Generally more expensive due to the higher cost of bromine reagents.[17] | More cost-effective and often more widely available in bulk quantities.[17] |
| Stability & Handling | More reactive, which can sometimes imply a shorter shelf-life if not stored properly. | More stable and less reactive, leading to excellent shelf-life. |
| Safety Profile | Alkyl bromides are potent alkylating agents requiring careful handling. | While still an alkylating agent, it is generally less reactive. GHS classifications indicate it is harmful if swallowed and suspected of causing genetic defects.[11] |
Senior Scientist's Recommendation
The choice between 8-(4-bromobutyl)- and 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is a classic trade-off between reactivity and cost.
-
Choose this compound for:
-
Early-stage R&D and lead optimization: When speed is paramount and material cost is less of a concern.
-
Synthesizing sensitive molecules: Where milder reaction conditions (lower temperatures) are necessary to prevent degradation of other functional groups.
-
High-throughput synthesis: When rapid generation of analogues is the primary goal.
-
-
Choose 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione for:
-
Large-scale and commercial manufacturing: Where the lower cost per kilogram can lead to significant savings, justifying the longer reaction times and higher energy input.
-
Process optimization studies: When a more stable and less reactive starting material is desired for developing a robust, scalable process.
-
Cost-driven projects: When the budget for starting materials is the primary constraint.
-
Ultimately, both reagents are valuable tools in the pharmaceutical scientist's arsenal. By understanding the fundamental differences in their reactivity and the practical implications for synthesis, researchers can make an informed decision that best aligns with the specific goals, timeline, and budget of their drug development program.
References
- BenchChem. (n.d.). A Comparative Analysis of Leaving Group Ability: Bromide vs. Chloride in 3-Halo-3-methylpentane.
- Brainly. (2023, July 11). Which is a better leaving group, Cl− or Br−? Provide three pieces of evidence to support your response.
- BenchChem. (n.d.). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane.
- Student Doctor Network Forums. (2012, December 29). Why is bromide a better nucleophile than chloride?
- Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride.
- JoVE. (2023, April 30). Leaving Groups.
- ChemicalBook. (n.d.). Buspirone synthesis.
- PubChem. (n.d.). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
- Pharmaffiliates. (n.d.). Buspirone Hydrochloride - Impurity M.
- Famacy Group. (2025, May 26). Differences Between Bromobutyl Rubber Stoppers and Chlorobutyl Rubber Stoppers.
- ChemicalBook. (2025, January 27). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
- Google Patents. (n.d.). EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).
- Gsrs. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE.
- Advent Chembio. (n.d.). This compound.
- Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., Duszyńska, B., Bojarski, A. J., Mokrosz, M. J., & Chojnacka-Wójcik, E. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129. https://doi.org/10.1021/jm950662c
-
Luo, H., Xia, W., Qian, C., & Chen, X. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[2][15] decane-7,9-dione hydrochloride. ResearchGate. Retrieved from
- MilliporeSigma. (n.d.). Buspirone Related Compound L - 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
- USP Store. (n.d.). Buspirone Related Compound L (75 mg x 2) (8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione).
- LGC Standards. (n.d.). This compound.
- BLDpharm. (n.d.). This compound.
- Unipharma. (n.d.). What is the difference between bromobutyl and chlorobutyl rubber?
- LGC Standards. (n.d.). 8-(4-Chlorobutyl)-8-azaspiro[4.5]-decane-7,9-dione.
- Santa Cruz Biotechnology. (n.d.). 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.
- Stevanato Group. (2021, November 20). Bromobutyl versus Chlorobutyl Rubber: What's the Difference?
- PubChem. (n.d.). Buspirone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | 21098-11-3 [chemicalbook.com]
- 4. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. | Advent [adventchembio.com]
- 8. 80827-62-9|this compound|BLD Pharm [bldpharm.com]
- 9. store.usp.org [store.usp.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione | C13H20ClNO2 | CID 13568455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. reddit.com [reddit.com]
- 14. Video: Leaving Groups [jove.com]
- 15. forums.studentdoctor.net [forums.studentdoctor.net]
- 16. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
- 17. Differences Between Bromobutyl Rubber Stoppers and Chlorobutyl Rubber Stoppers_Famacy Group [famacy.com]
A Researcher's Guide to In Vitro Evaluation of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione and its Analogs
This guide provides a comparative framework for designing and interpreting in vitro assays involving 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. While specific published bioactivity data for this particular molecule is limited, its structural motifs—the 8-azaspiro[4.5]decane-7,9-dione core and the succinimide moiety—are present in a wide range of biologically active compounds.[1][2][3] Understanding the assays used to characterize these related molecules provides a robust starting point for investigating this compound of interest.
This document will explore relevant in vitro assays, compare methodologies, and provide detailed protocols for key experimental approaches. The focus is on enabling researchers to design rigorous, self-validating experiments to elucidate the potential biological activities of this and similar spirocyclic compounds.
Contextualizing the Target Molecule
This compound is structurally related to intermediates used in the synthesis of drugs like Buspirone, a 5-HT1A receptor agonist.[4][5] The core scaffold, 8-azaspiro[4.5]decane-7,9-dione, is a versatile building block in medicinal chemistry.[6][7][8] Derivatives of this scaffold have been investigated for a range of activities, including serotonin receptor binding and sigma-1 receptor affinity.[5][9][10]
The succinimide (pyrrolidine-2,5-dione) ring system is a well-known pharmacophore, present in molecules with anticonvulsant, anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][11] Therefore, a comprehensive in vitro evaluation of this compound should consider assays relevant to these diverse biological endpoints.
Comparative Overview of Relevant In Vitro Assay Classes
Based on the activities of structurally related compounds, several classes of in vitro assays are logical starting points. The choice of which assays to prioritize will depend on the research hypothesis.
| Assay Class | Specific Target/Endpoint | Rationale for Inclusion | Comparator Compound Examples |
| Receptor Binding Assays | Serotonin (5-HT) Receptors (e.g., 5-HT1A), Sigma (σ) Receptors | The spirodecane core is found in known 5-HT1A and σ1 receptor ligands.[5][9][12] | Buspirone analogs, 1-oxa-8-azaspiro[4.5]decane derivatives.[5][9] |
| Enzyme Inhibition Assays | Cholinesterases (AChE, BChE), α-Glucosidase, α-Amylase, Chitin Synthase | Succinimide derivatives are known inhibitors of various enzymes.[2][11][13] | N-aryl succinimide derivatives, diazaspiro[4.5]decan-1-ones.[11][13] |
| Antimicrobial Assays | Bacterial and Fungal Strains (e.g., S. aureus, C. albicans) | Spiro-pyrrolidine and succinimide scaffolds exhibit antimicrobial properties.[1] | Spiro[oxindole-2,3′-pyrrolidines] tethered with succinimide.[1] |
| Cell Viability & Cytotoxicity | Cancer Cell Lines (e.g., HL-60) and Normal Cells (e.g., PBM) | To assess potential anticancer effects or general toxicity of the compound.[2] | N-nonsubstituted succinimides.[2] |
| Antioxidant Assays | DPPH, ABTS radical scavenging | Succinimide derivatives have shown potent antioxidant activity.[11] | N-aryl succinimide derivatives.[11] |
Key Experimental Protocols in Detail
Here, we provide step-by-step protocols for two high-priority assay types: a receptor binding assay and an enzyme inhibition assay. The causality behind experimental choices is explained to ensure scientific integrity.
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity
This assay determines the ability of the test compound to displace a known high-affinity radioligand from the σ1 receptor, allowing for the calculation of its binding affinity (Ki).
Rationale: Derivatives of 1-oxa-8-azaspiro[4.5]decane have demonstrated nanomolar affinity for σ1 receptors, making this a primary target of interest.[9][10] This assay is a gold standard for quantifying ligand-receptor interactions.
Experimental Workflow Diagram:
Caption: Principle of the Ellman method for AChE inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).
-
Dissolve Acetylcholinesterase (AChE) from a commercial source (e.g., electric eel) in the buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATChI).
-
Prepare a solution of the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent).
-
Prepare serial dilutions of the test compound, this compound, and a known inhibitor as a positive control (e.g., galantamine).
-
-
Assay Plate Setup: In a 96-well microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Compound Pre-incubation: Add a small volume of the test compound dilutions (or positive control/vehicle) to the wells. Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the ATChI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate into a plate reader capable of measuring absorbance at 412 nm. Take kinetic readings every minute for 10-15 minutes. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100, where V_control is the rate in the absence of the inhibitor.
-
Plot the % Inhibition against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is not yet prevalent in the literature, its structural relationship to known bioactive spirocyclic and succinimide-containing compounds provides a clear and logical path for in vitro investigation. The comparative assays and detailed protocols outlined in this guide offer a scientifically rigorous framework for researchers to begin characterizing its potential pharmacological profile.
Initial screening using the receptor binding and enzyme inhibition assays described would provide valuable preliminary data. Positive "hits" in these assays would then warrant further investigation, including exploring other related targets (e.g., different G-protein coupled receptors or enzymes), conducting cell-based functional assays to confirm agonism or antagonism, and assessing broader toxicological profiles. This systematic approach will be crucial in uncovering the therapeutic potential of this and similar novel chemical entities.
References
-
Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. (n.d.). MDPI. Retrieved from [Link]
-
Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. (2022). PubMed Central. Retrieved from [Link]
-
Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129. Retrieved from [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]
-
Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. (2023). Molecules, 28(4), 1618. Retrieved from [Link]
-
Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. (2024). International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (n.d.). ResearchGate. Retrieved from [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(14), 5395–5407. Retrieved from [Link]
-
8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. (n.d.). GSRS. Retrieved from [Link]
-
8-Azaspiro(4.5)decane-7,9-dione. (n.d.). PubChem. Retrieved from [Link]
-
8-azaspiro [5][9]decane-7, the preparation method of 9-dione compounds. (n.d.). Google Patents. Retrieved from
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). Bioorganic & Medicinal Chemistry Letters, 29(22), 126683. Retrieved from [Link]
-
Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. (2017). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. (n.d.). PubChem. Retrieved from [Link]
-
8-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl-1,1,2,2,3,3,4,4-d8)-8-azaspiro(4.5)decane-7,9-dione. (n.d.). PubChem. Retrieved from [Link]
-
A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-oxindole] Derivatives via 1,3-Dipolar Cycloaddition. (2018). Molecules, 23(11), 2820. Retrieved from [Link]/)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Azaspiro(4.5)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 8. 1075-89-4|8-Azaspiro[4.5]decane-7,9-dione|BLD Pharm [bldpharm.com]
- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is a key starting material in the synthesis of the anxiolytic drug Buspirone.[1] As a critical intermediate, its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive purity assessment of this compound, complete with supporting experimental data and detailed protocols.
The imperative for stringent purity control of pharmaceutical intermediates is well-established, as impurities can affect process reproducibility, lead to the formation of undesirable by-products, and compromise the safety profile of the final drug product.[2][3] This guide will explore a multi-faceted approach to purity determination, leveraging orthogonal analytical techniques to ensure a comprehensive understanding of the impurity profile.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane. This process can lead to several potential impurities:
-
Unreacted Starting Materials: Residual 8-azaspiro[4.5]decane-7,9-dione and 1,4-dibromobutane.
-
Bis-alkylation Product: Formed when two molecules of 8-azaspiro[4.5]decane-7,9-dione react with one molecule of 1,4-dibromobutane.
-
Residual Solvents: Organic solvents used during the reaction and purification steps.
-
Degradation Products: Arising from instability under certain conditions.
A thorough purity assessment must be capable of identifying and quantifying these and other potential unknown impurities.
Comparative Analysis of Purity Assessment Methodologies
A combination of chromatographic and spectroscopic techniques provides the most robust assessment of purity. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying known and unknown impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute purity determination. Gas Chromatography (GC) is essential for monitoring residual solvents.
Hypothetical Certificate of Analysis
To illustrate a comprehensive purity assessment, a hypothetical Certificate of Analysis (CoA) for a batch of this compound is presented below. This data is representative of a high-quality pharmaceutical intermediate.
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identification by ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |
| Purity by HPLC | HPLC-UV | ≥ 99.0% | 99.5% |
| Assay by qNMR | ¹H NMR | 98.0 - 102.0% | 99.8% |
| Individual Impurity | HPLC-UV | ≤ 0.1% | Max 0.08% |
| Total Impurities | HPLC-UV | ≤ 0.5% | 0.3% |
| Residual Solvents (Ethanol) | GC-HS | ≤ 5000 ppm | 1500 ppm |
| Water Content | Karl Fischer | ≤ 0.5% | 0.2% |
| Elemental Analysis (%Br) | Combustion | 26.1 - 26.9% | 26.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. A UV detector is commonly used for quantification based on the analyte's absorbance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity by area normalization, assuming the response factor of the impurities is the same as the main peak.
Quantitative NMR (qNMR) for Absolute Purity Determination
Principle: qNMR determines the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard with a certified purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard (e.g., Maleic acid, Dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a precise volume of deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Process the spectrum and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography (GC) for Residual Solvent Analysis
Principle: GC is used to separate and quantify volatile organic compounds, such as residual solvents from the manufacturing process. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.
Instrumentation:
-
Gas Chromatograph with a Headspace Sampler and FID.
-
Capillary column suitable for solvent analysis (e.g., DB-624).
Reagents:
-
High-purity nitrogen or helium as carrier gas.
-
Solvent for sample dissolution (e.g., Dimethyl sulfoxide - DMSO).
-
Certified standards of the potential residual solvents.
Procedure:
-
Standard Preparation: Prepare a stock solution of the expected residual solvents in DMSO. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a known volume of DMSO.
-
GC-HS Conditions:
-
Incubation temperature and time: Optimized for the specific solvents.
-
Injector and detector temperature: Typically 250 °C.
-
Oven temperature program: Ramped to separate the solvents of interest.
-
-
Analysis: Analyze the standards and the sample.
-
Quantification: Quantify the residual solvents in the sample by comparing the peak areas to the calibration curve.
Conclusion
A comprehensive purity assessment of this compound is paramount for ensuring the quality and safety of the final Buspirone API. A multi-pronged analytical approach, combining HPLC for impurity profiling, qNMR for absolute purity determination, and GC for residual solvent analysis, provides a robust and reliable evaluation. The methodologies and data presented in this guide offer a framework for researchers, scientists, and drug development professionals to establish stringent quality control measures for this critical pharmaceutical intermediate.
References
-
Omchemlabs. (n.d.). Buspirone Impurity M | CAS No. 80827-62-9. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Buspirone-impurities. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Buspirone Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
PharmaTutor. (2016, June 21). SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. Retrieved from [Link]
Sources
A Comparative Guide to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione as a Reference Standard in Pharmaceutical Analysis
In the rigorous landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, the accurate identification and quantification of these impurities are non-negotiable regulatory requirements. This is achieved through the use of highly characterized reference standards.
This guide provides an in-depth technical comparison of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione , a critical reference standard for the anxiolytic agent Buspirone. Known in the European Pharmacopoeia as Buspirone EP Impurity M , this document will explore its role, performance, and comparison with viable alternatives, supported by experimental protocols and data interpretation strategies.[1][2][3][4] Our audience of researchers, scientists, and drug development professionals will find actionable insights grounded in established analytical principles.
The Critical Role of Impurity Reference Standards
Reference standards are the bedrock of analytical testing, providing the benchmark against which product batches are qualified.[5] For an API like Buspirone, which undergoes a multi-step synthesis, a spectrum of process-related impurities and potential degradants must be monitored and controlled.[1][6] this compound (Impurity M) is a key synthetic intermediate or by-product in the manufacturing of Buspirone.[1][7] Its presence in the final API above established thresholds is indicative of incomplete reaction or inadequate purification and must be strictly controlled.
The use of a qualified reference standard for Impurity M is essential for:
-
Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods (e.g., HPLC, GC).
-
Impurity Profiling: Identifying and quantifying impurities in batches of the Buspirone API.
-
Stability Studies: Assessing the degradation pathways of Buspirone under stress conditions such as heat, light, and humidity.[8][9]
-
Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies like the FDA and EMA for drug substance characterization.[5][10]
Physicochemical Profile: Buspirone EP Impurity M
A thorough understanding of the reference standard's properties is the first step in its effective application.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][3] |
| Synonyms | Buspirone EP Impurity M, Buspirone Bromobutyl Impurity (USP) | [1][2] |
| CAS Number | 80827-62-9 | [1] |
| Molecular Formula | C₁₃H₂₀BrNO₂ | [11][12] |
| Molecular Weight | 302.21 g/mol | [11][12] |
| Appearance | Typically a clear, colorless, or pale yellow oil | [13] |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane | |
| Storage Conditions | 2-8°C in a refrigerator, protected from light | [13] |
This data forms the basis for handling, storage, and preparation of the standard solution for analysis. The Certificate of Analysis (CoA) accompanying any purchased standard is the definitive source for lot-specific information, including purity and assigned content.[14]
Comparative Analysis: Impurity M vs. A Key Alternative
In the context of Buspirone analysis, the most structurally analogous impurity is 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione , designated as Buspirone EP Impurity L or Buspirone Related Compound L (USP) .[10][11][15] The choice between these two reference standards can be influenced by their expected presence in the manufacturing process and their chromatographic behavior.
Structural and Physicochemical Comparison
The only structural difference is the halogen atom on the butyl chain (Bromine vs. Chlorine). This subtle change has predictable consequences for their analytical properties.
| Feature | Impurity M (Bromo-) | Impurity L (Chloro-) |
| CAS Number | 80827-62-9 | 21098-11-3 |
| Molecular Weight | 302.21 g/mol | 257.76 g/mol |
| Polarity | Slightly less polar | Slightly more polar |
| Reactivity | The C-Br bond is generally more reactive/less stable than the C-Cl bond, potentially leading to faster degradation under certain stress conditions. | The C-Cl bond is more stable. |
| Chromatographic Elution (Reversed-Phase) | Expected to have a slightly longer retention time due to higher hydrophobicity. | Expected to have a slightly shorter retention time. |
| Mass Spectrometry | Exhibits a characteristic isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1). | Exhibits a characteristic isotopic pattern for Chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |
This comparison highlights a critical aspect of method development: the analytical system must be robust enough to separate both of these impurities from each other and from the Buspirone API.
Caption: Comparative attributes of Buspirone Impurity M and L.
Experimental Protocol: HPLC-UV Analysis
A robust, stability-indicating HPLC method is required to resolve Buspirone from its key impurities, including Impurity M and Impurity L. The following protocol is a synthesized example based on published methodologies and established chromatographic principles.[8][9]
Objective
To develop and validate a reversed-phase HPLC method for the quantification of this compound (Impurity M) in Buspirone Hydrochloride drug substance.
Materials and Reagents
-
This compound Reference Standard
-
Buspirone Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Monobasic Potassium Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (for pH adjustment)
-
Water (HPLC Grade)
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Ultrasphere, µBondapack) | C18 provides excellent hydrophobic retention and separation for the moderately polar Buspirone and its impurities.[8] |
| Mobile Phase A | 10 mM KH₂PO₄ buffer, pH adjusted to 6.9 with H₃PO₄ | A phosphate buffer provides good pH control for consistent ionization and retention times of the basic analytes. |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | A mixture of organic modifiers can fine-tune selectivity and improve peak shape. |
| Gradient | See table below | A gradient is necessary to elute both the more polar impurities and the highly retained Buspirone API within a reasonable run time. |
| Flow Rate | 1.4 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity, improves efficiency, and ensures consistent retention times.[9] |
| Detection | UV at 210 nm and 240 nm | 210 nm provides high sensitivity for all compounds. 240 nm can offer better selectivity for certain impurities.[8] |
| Injection Vol. | 20 µL | A typical injection volume for achieving good sensitivity without overloading the column. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 5.0 | 65 | 35 |
| 10.5 | 46 | 54 |
| 15.0 | 46 | 54 |
| 15.1 | 65 | 35 |
| 20.0 | 65 | 35 |
Preparation of Solutions
-
Reference Standard Stock Solution (Impurity M): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase B. This yields a concentration of ~100 µg/mL.
-
Buspirone Stock Solution: Accurately weigh ~50 mg of Buspirone HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase A/B (65:35). This yields a concentration of ~1000 µg/mL (1 mg/mL).
-
System Suitability Solution: Spike the Buspirone Stock Solution with the Impurity M Stock Solution to achieve a final impurity concentration of approximately 0.1% relative to the Buspirone concentration.
-
Test Sample Preparation: Accurately weigh ~50 mg of the Buspirone HCl API to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase A/B (65:35).
Data Analysis and System Suitability
-
Specificity: The method's specificity is demonstrated by the resolution between the Buspirone peak and all known impurity peaks. The resolution factor should be >2.0.
-
Quantification: The concentration of Impurity M in the test sample is calculated using the area of the corresponding peak against the area of the reference standard, correcting for the exact weights.
-
Reporting Threshold: As per ICH Q3A guidelines, impurities present at a level of ≥0.05% should be reported.
Caption: Step-by-step workflow for HPLC analysis of Impurity M.
Trustworthiness and Self-Validating Systems
The reliability of any analysis hinges on a self-validating system. The CoA for the this compound reference standard is the first pillar of trust. It should provide:
-
Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The MS data for Impurity M will show a characteristic M/M+2 isotopic cluster for bromine, providing unambiguous confirmation.
-
Purity Assessment: Typically determined by HPLC-UV (e.g., >98%) and supported by techniques like thermogravimetric analysis (TGA) for residual solvent content.
-
Assigned Value: A precise content or potency value used for quantitative calculations.
The experimental protocol itself must contain self-validating checks. The system suitability solution is run before and during the analysis to ensure the chromatographic system is performing adequately. Key parameters to monitor include:
-
Resolution: Ensures impurities are correctly separated for accurate integration.
-
Tailing Factor: A measure of peak symmetry, which can affect integration accuracy.
-
Reproducibility: The relative standard deviation (RSD) of replicate injections should be less than 2%.
By using a fully characterized reference standard from a reputable supplier and a validated analytical method with stringent system suitability criteria, researchers can have high confidence in the accuracy and reliability of their impurity profiling results.
References
-
Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. Journal of Chromatographic Science, 38(10), 447-453.[8][9]
-
Buspirone Impurities Manufacturers & Suppliers. Daicel Pharma Standards.[6]
-
Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. Journal of Liquid Chromatography & Related Technologies, 23(14), 2243-2255.[9]
-
Buspirone EP Impurity M synthesis. ChemicalBook.[7]
-
Buspirone Impurity M | CAS No. 80827-62-9. Omchemlabs.[1]
-
Buspirone Related Compound L USP Reference Standard. Sigma-Aldrich.[15]
-
Buspirone EP Impurity and USP Related Compound. SynThink Research Chemicals.[5]
-
Buspirone EP Impurity M | 80827-62-9. SynThink Research Chemicals.[14]
- Buspirone Impurities. SynZeal.
- Buspirone Hydrochloride-impurities.
- This compound. LGC Standards.
-
Buspirone EP Impurity M | CAS No.80827-62-9. Chemicea.[2]
-
Buspirone EP Impurity M | CAS 80827-62-9. Veeprho.[3]
-
Buspirone EP Impurity M. SRIRAMCHEM.
- 80827-62-9|this compound. BLDpharm.
-
8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. gsrs.[11][12]
- Buspirone Impurities. Daicel Pharma Standards.
- This compound. LGC Standards.
-
CAS No : 80827-62-9 | Product Name : Buspirone Hydrochloride - Impurity M. Pharmaffiliates.[13]
-
Buspirone EP Impurity M. Opulent Pharma.[4]
- 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Drugfuture.
- CAS 80827-62-9 Buspirone EP Impurity M. Anant Pharmaceuticals Pvt. Ltd..
- Buspirone EP Impurity L | CAS No- 21098-11-3. Simson Pharma Limited.
- 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione. Benchchem.
Sources
- 1. omchemlabs.in [omchemlabs.in]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. edqm.eu [edqm.eu]
- 5. academic.oup.com [academic.oup.com]
- 6. Buspirone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Buspirone EP Impurity M synthesis - chemicalbook [chemicalbook.com]
- 8. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. veeprho.com [veeprho.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. PubChemLite - this compound (C13H20BrNO2) [pubchemlite.lcsb.uni.lu]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. store.usp.org [store.usp.org]
- 15. Buspirone Related Compound L USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione: An Essential Buspirone Intermediate
In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione stands out as a critical building block, primarily recognized for its role in the synthesis of the anxiolytic drug, Buspirone.[1][2] This guide provides a comparative analysis of the prevalent synthetic routes to this intermediate, offering field-proven insights and detailed experimental protocols to inform researchers and drug development professionals in their synthetic strategy.
At the heart of this guide lies a critical examination of the direct N-alkylation of 8-azaspiro[4.5]decane-7,9-dione, exploring various base and solvent systems. We will also delve into an alternative, albeit less direct, pathway involving a cyanopropyl intermediate. This analysis is grounded in scientific literature and patents, aiming to provide a comprehensive understanding of the causality behind experimental choices and the trustworthiness of the described protocols.
Genesis of the Core Moiety: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
Before embarking on the final alkylation, the synthesis of the core spirocyclic imide, 8-azaspiro[4.5]decane-7,9-dione, is a crucial first step. A robust and industrially viable method involves the condensation of 1,1-cyclopentanediacetic acid (also known as 1,1-pentamethylene glutaric acid) with urea.[3]
This one-step synthesis is lauded for its simplicity and high yield. The reaction proceeds by heating the two solid reactants, leading to the formation of the imide ring with the liberation of ammonia and carbon dioxide.
Experimental Protocol: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
-
In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine 1,1-cyclopentanediacetic acid and urea in a 1:1.4 molar ratio.
-
Heat the mixture with stirring to 160-170 °C for approximately 1 hour.
-
Allow the reaction mixture to cool slightly, then add 50% ethanol to dissolve the crude product.
-
Add activated charcoal and heat the solution to a boil.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool, inducing the crystallization of the product.
-
Collect the white, flake-like crystals of 8-azaspiro[4.5]decane-7,9-dione by filtration, wash with cold ethanol, and dry.
-
Expected Yield: 80-90%[3]
-
Route 1: Direct N-Alkylation with 1,4-Dibromobutane
The most widely employed and direct route to this compound is the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane.[1][4] This reaction hinges on the deprotonation of the imide nitrogen, creating a nucleophilic anion that subsequently attacks one of the electrophilic carbons of 1,4-dibromobutane in an SN2 reaction.
The choice of base and solvent is critical in this synthesis, directly impacting reaction time, yield, and purity. A key challenge is to minimize the formation of the bis-alkylation byproduct, where a second molecule of the spirocyclic imide reacts with the other end of the bromobutyl chain.[1] This is typically addressed by using a significant excess of 1,4-dibromobutane.
Below is a comparative analysis of different base-solvent systems for this transformation.
Method A: Sodium Hydride in Dimethylformamide (DMF)
This is a classic and highly effective combination for N-alkylation. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imide. DMF is a polar aprotic solvent that effectively solvates the resulting sodium salt and the reactants.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): The use of a strong base like NaH ensures complete and rapid deprotonation of the imide, driving the reaction forward. As a solid, it is easily handled in an inert atmosphere.
-
Dimethylformamide (DMF): Its high dielectric constant and aprotic nature facilitate the SN2 reaction by solvating the cation (Na+) without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
-
Inert Atmosphere: NaH reacts violently with water. Therefore, an inert atmosphere (e.g., nitrogen or argon) is crucial for safety and to prevent quenching of the base.
-
Excess 1,4-Dibromobutane: Employing a 2- to 5-fold molar excess of 1,4-dibromobutane significantly favors the mono-alkylation product by statistical probability.[1]
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of 8-azaspiro[4.5]decane-7,9-dione (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture to 0 °C and add 1,4-dibromobutane (2.5 equivalents) dropwise.
-
Stir the reaction mixture at 10-20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a pale yellow oil.[1][4]
Method B: Potassium Carbonate in Acetonitrile
This method offers a milder and often more practical alternative to using sodium hydride, particularly in a large-scale setting. Potassium carbonate (K2CO3) is a weaker base, but it is sufficient to deprotonate the imide, especially at elevated temperatures.
Causality of Experimental Choices:
-
Potassium Carbonate (K2CO3): As a solid, it is easier and safer to handle than NaH. Its lower basicity can sometimes lead to higher selectivity and fewer side reactions.
-
Acetonitrile (ACN): A polar aprotic solvent that is less viscous and has a lower boiling point than DMF, making it easier to remove during workup. It is an excellent solvent for SN2 reactions.
-
Elevated Temperature: Heating the reaction mixture is often necessary to achieve a reasonable reaction rate with the weaker base.
-
In a round-bottom flask, suspend 8-azaspiro[4.5]decane-7,9-dione (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in acetonitrile.
-
Add 1,4-dibromobutane (3 equivalents) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Method C: Potassium Hydroxide in Butanol (In Situ Formation for Buspirone Synthesis)
This approach is often employed in a "one-pot" synthesis of Buspirone, where the target compound is formed in situ and immediately reacted with 1-(2-pyrimidinyl)piperazine.[1] Potassium hydroxide (KOH) is a strong base that is inexpensive and readily available.
Causality of Experimental Choices:
-
Potassium Hydroxide (KOH): A strong and economical base. Its use in a protic solvent like butanol is feasible for this reaction.
-
Butanol: Acts as a solvent and can participate in the reaction by forming the potassium salt of the imide. Its high boiling point is suitable for driving the reaction to completion.
-
One-Pot Procedure: This approach improves process efficiency by eliminating the need to isolate and purify the intermediate, which is advantageous in industrial settings.
-
To a solution of 8-azaspiro[4.5]decane-7,9-dione in butanol, add potassium hydroxide to form the potassium salt.
-
Add 1,4-dibromobutane and heat the mixture to approximately 50 °C for about 8 hours to form this compound in situ.[1]
-
The subsequent addition of 1-(2-pyrimidinyl)piperazine and further heating would lead to the formation of Buspirone.
Comparative Analysis of Direct N-Alkylation Routes
| Parameter | Method A (NaH/DMF) | Method B (K₂CO₃/ACN) | Method C (KOH/Butanol) |
| Base Strength | Strong | Moderate | Strong |
| Safety & Handling | Requires inert atmosphere, reactive with water | Easier and safer to handle | Caustic, but generally safer than NaH |
| Solvent | High-boiling, polar aprotic | Lower-boiling, polar aprotic | High-boiling, protic |
| Reaction Temperature | 10-20 °C | Reflux | ~50 °C |
| Reaction Time | Varies, typically a few hours | Generally longer than Method A | ~8 hours |
| Typical Yield | ~90-92%[1][4] | Good, but may be slightly lower than Method A | High for the one-pot process |
| Workup | Requires careful quenching of NaH | Simpler filtration and extraction | Integrated into the next step |
| Scalability | Good, with appropriate safety measures | Excellent | Excellent for one-pot synthesis |
Route 2: The Cyanopropyl Intermediate Pathway
An alternative approach to the butylene chain involves the alkylation of 8-azaspiro[4.5]decane-7,9-dione with 4-bromobutyronitrile.[2] This route forms 8-(3-cyanopropyl)-8-azaspiro[4.5]decane-7,9-dione as an intermediate. While this is a viable step in the synthesis of Buspirone (where the nitrile is subsequently reduced to an amine), it is a less direct route to the target bromobutyl compound.
The conversion of the terminal nitrile group to a bromomethyl group would require additional synthetic steps, such as reduction to the alcohol followed by bromination, or hydrolysis to the carboxylic acid followed by a Hunsdiecker-type reaction. These additional steps add complexity and are likely to reduce the overall yield compared to the direct alkylation with 1,4-dibromobutane.
Therefore, this route is conceptually interesting but less practical for the specific synthesis of this compound.
Potential for Phase-Transfer Catalysis (PTC)
While not explicitly detailed in the readily available literature for this specific synthesis, phase-transfer catalysis (PTC) presents a compelling theoretical alternative for the N-alkylation step. PTC is a powerful technique for reactions involving a water-soluble inorganic nucleophile (or its precursor base) and an organic-soluble substrate.
In this context, a quaternary ammonium salt (e.g., tetrabutylammonium bromide) could be used as the catalyst in a biphasic system (e.g., toluene/water) with an inorganic base like NaOH or K2CO3 in the aqueous phase. The catalyst would transport the hydroxide or carbonate anion into the organic phase to deprotonate the imide, or transport the imide anion into the organic phase for reaction with 1,4-dibromobutane.
Potential Advantages of a PTC Approach:
-
Milder Reaction Conditions: Often proceeds at lower temperatures.
-
Elimination of Anhydrous Solvents: The use of a biphasic system can circumvent the need for expensive and hazardous anhydrous solvents like DMF.
-
Simplified Workup: Separation of the organic and aqueous phases is straightforward.
-
Cost-Effectiveness: The use of inexpensive bases and solvents can reduce overall cost.
Further investigation and process development would be required to optimize a PTC method for this synthesis.
Visualizing the Synthetic Workflows
Caption: Workflow for Route 1A (NaH/DMF).
Caption: Workflow for Route 1B (K₂CO₃/ACN).
Conclusion and Recommendations
The synthesis of this compound is most efficiently achieved through the direct N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with an excess of 1,4-dibromobutane.
-
For laboratory-scale synthesis where high yield is the primary concern, the use of sodium hydride in DMF (Method A) is a reliable and well-documented choice, albeit with stringent safety precautions.
-
For larger-scale production and process safety , the use of potassium carbonate in acetonitrile (Method B) is highly recommended. It offers a good balance of reactivity, safety, and ease of workup.
-
The one-pot synthesis using potassium hydroxide in butanol (Method C) is the most atom- and step-economical approach when the immediate downstream conversion to Buspirone is the goal.
The alternative route via a cyanopropyl intermediate is less direct and likely to be lower yielding for the specific target compound. The potential application of phase-transfer catalysis remains an intriguing area for future process optimization, promising a greener and more cost-effective synthesis.
This comparative analysis, grounded in established protocols and chemical principles, should serve as a valuable resource for chemists and researchers in the pharmaceutical field, enabling informed decisions in the synthesis of this crucial intermediate.
References
- Google Patents. (1990). EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[2][5] decane-7,9-dione hydrochloride. ResearchGate. [Link]
-
Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry. [Link]
-
Google Patents. (1995). 8-azaspiro[2][5] decane-7, the preparation method of 9-dione compounds. en)
Sources
- 1. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 2. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 8-Azaspiro(4.5)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Regulatory Compliance
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within a laboratory, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, a halogenated organic compound. The protocols outlined herein are designed to protect laboratory personnel, minimize environmental impact, and ensure adherence to institutional and federal safety standards.
Core Principles of Disposal: Hazard Identification and Waste Segregation
This compound is a brominated organic compound. The presence of a halogen (bromine) is the primary determinant for its disposal classification. Halogenated organic compounds are typically subject to specific disposal protocols due to their potential to form toxic byproducts upon incineration if not handled correctly.
The cardinal rule for the disposal of this compound is segregation . Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[2][3] This is because many waste disposal facilities utilize fuel blending for non-halogenated solvents, a process for which halogenated compounds are unsuitable.[4]
Procedural Steps for Disposal
The following step-by-step protocol provides a clear workflow for the safe disposal of this compound in various forms.
Waste Collection
-
Designate a Halogenated Waste Container : Use a clearly labeled, dedicated waste container for all waste containing this compound. The container must be made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid.[4][5]
-
Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[5] If mixed with other solvents, list all components and their approximate percentages.[2]
-
Solid Waste :
-
Unused or Expired Reagent : If the pure compound is to be disposed of, it should be transferred in its original container, if possible, into a designated solid hazardous waste collection drum.
-
Contaminated Labware : Disposable labware (e.g., pipette tips, weighing boats, gloves) that has come into contact with the compound should be collected in a sealed bag or container labeled as "Hazardous Waste" with the chemical name.[6]
-
-
Liquid Waste :
-
Reaction Mixtures and Solutions : Collect all solutions containing this compound in the designated halogenated liquid waste container.
-
Rinsate : The first rinse of any glassware that contained the compound must be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal only if they are dilute aqueous solutions with a neutral pH and free of any organic solvent or metal contamination, subject to local regulations. However, the most prudent approach is to collect all rinsates as hazardous waste.
-
Container Management and Storage
-
Keep Containers Closed : Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[4][5][7]
-
Secondary Containment : All liquid hazardous waste containers must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[7]
-
Segregation in Storage : Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][8]
Disposal of Empty Containers
An "empty" container that held this compound is not considered regular trash until it has been properly decontaminated.
-
Triple Rinsing : The container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) capable of dissolving the compound.[6][7][9]
-
Collect Rinsate : The rinsate from all three rinses must be collected and disposed of as halogenated hazardous waste.[6][9]
-
Deface Label : The original label on the container must be completely removed or defaced.[7][9]
-
Final Disposal : After triple rinsing and label removal, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream.[9]
Spill Management
In the event of a spill, the cleanup materials will also be considered hazardous waste.
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Absorb : Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.[10]
-
Collect and Seal : Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Summary of Disposal Information
| Waste Type | Disposal Protocol | Key Considerations |
| Unused/Expired Solid | Collect in a labeled hazardous waste container. | Segregate from non-halogenated waste. |
| Contaminated Labware | Place in a sealed, labeled hazardous waste bag or container. | Ensure no sharps are mixed with soft waste. |
| Liquid Solutions/Mixtures | Collect in a designated, sealed halogenated liquid waste container with secondary containment. | Do not mix with incompatible chemicals. List all components on the label. |
| First Rinsate | Collect in the halogenated liquid waste container. | Mandatory for all glassware that held the compound. |
| Empty Containers | Triple rinse with a suitable solvent, collect all rinsate as hazardous waste, deface the label, then dispose of the container in the appropriate recycling stream. | "Empty" does not mean free of hazardous residue until properly decontaminated. |
| Spill Cleanup Materials | Collect all absorbent and cleaning materials in a sealed, labeled hazardous waste container. | Treat all spill cleanup materials as hazardous waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for proper waste segregation and disposal.
Conclusion: A Culture of Safety
Proper chemical waste disposal is not merely a regulatory hurdle; it is a fundamental aspect of a robust safety culture in any research environment. By adhering to these detailed procedures for this compound, laboratories can ensure the safety of their personnel, protect the environment, and maintain the highest standards of scientific integrity. Always consult your institution's specific hazardous waste management plan and your Environmental Health and Safety (EHS) department for any additional local requirements.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Fermion. (2017, September 25). Safety Data Sheet. Retrieved from [Link]
-
Drugfuture. (n.d.). 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. Retrieved from [Link]
-
PubChem. (n.d.). 8-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl-1,1,2,2,3,3,4,4-d8)-8-azaspiro(4.5)decane-7,9-dione. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Buspirone Hydrochloride - Impurity M. Retrieved from [Link]
-
Wikipedia. (n.d.). Azaspirodecanedione. Retrieved from [Link]
Sources
- 1. 8-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl-1,1,2,2,3,3,4,4-d8)-8-azaspiro(4.5)decane-7,9-dione | C21H31N5O2 | CID 45038479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fermion.fi [fermion.fi]
- 3. 80827-62-9|this compound|BLD Pharm [bldpharm.com]
- 4. | Advent [adventchembio.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. jk-sci.com [jk-sci.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 80827-62-9 Name: [xixisys.com]
- 10. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione [lgcstandards.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling novel chemical entities. This guide provides essential, immediate safety and logistical information for the handling of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, a research chemical often used in the synthesis of pharmacologically active compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information on structurally similar compounds, the known hazards of brominated organic compounds, and established best practices for laboratory safety.
Understanding the Hazard: A Proactive Approach
This compound is a brominated organic compound.[1] The presence of a bromobutyl group suggests that this compound may act as an alkylating agent, which are substances that can introduce an alkyl group into other molecules. This reactivity is the basis for their utility in synthesis but also a primary source of their potential toxicity. Alkylating agents can react with biological macromolecules, and as such, should be handled with extreme caution.
Key Chemical Information:
| Property | Value | Source |
| Molecular Formula | C13H20BrNO2 | [2] |
| Molecular Weight | 302.21 g/mol | [2] |
| Appearance | Pale Yellow Oil (for deuterated analog) | [3] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol (for deuterated analog) | [3] |
Given the potential for this compound to be a hazardous substance, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Core Principles of Protection: The PPE Ensemble
When handling this compound, a multi-layered approach to PPE is critical to prevent exposure through inhalation, skin contact, or eye contact. The following details the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
Respiratory Protection
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] In the event of a spill or when working outside of a fume hood is unavoidable, respiratory protection is mandatory.
-
Recommended: A NIOSH-approved respirator is essential. For weighing or other manipulations that could generate aerosols, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used.[5] For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[5]
Hand Protection
Direct skin contact must be avoided. Given that bromine and brominated compounds can cause severe skin burns, appropriate gloves are a critical line of defense.[1]
-
Recommended: Double gloving is a best practice when handling potentially hazardous chemicals.[6] The inner glove should be a thin, nitrile glove, while the outer glove should be a chemical-resistant glove, such as neoprene or nitrile.[7] Always check the glove manufacturer's compatibility chart for the specific solvents being used.
Eye and Face Protection
Protecting the eyes and face from splashes is crucial.
-
Recommended: Chemical splash goggles are the minimum requirement.[7] A face shield worn over the goggles provides an additional layer of protection and is highly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[7]
Protective Clothing
A lab coat is standard, but for handling this compound, more robust protection is warranted.
-
Recommended: A chemically resistant lab coat or gown should be worn.[5] This should be a non-porous material to prevent the absorption of any spills. For larger scale operations, a chemical-resistant apron over the lab coat is advisable. Full-length pants and closed-toe shoes are mandatory.
Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Figure 1. A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1] Seek immediate medical attention.[1]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion
Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Cleanup
For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][7] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Disposal Plan: Environmental Responsibility
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste should be collected in a designated, properly labeled, and sealed container.[7][8]
-
Disposal Protocol: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management provider.[9] Never dispose of this compound down the drain.
Conclusion: A Culture of Safety
The safe handling of research chemicals like this compound is not just a matter of following procedures; it is about fostering a culture of safety. By understanding the potential hazards, implementing robust PPE protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe laboratory environment. This guide provides a foundation for safe handling practices, but it is incumbent upon each researcher to remain vigilant and informed.
References
- This compound-d8 - Data Sheet. (n.d.).
- Proper Disposal of (2S)-3-(bromomethyl)
- 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE. (n.d.). Gsrs.
- Bromine. (1994).
- What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Bromine water - disposal. (2008, October 20). Chemtalk.
- Safety Data Sheet. (2017, September 25). Fermion.
- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). HALYARD.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. usbio.net [usbio.net]
- 4. fermion.fi [fermion.fi]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure Representation)